1-Benzothiophen-5-yl isocyanate
Description
Properties
IUPAC Name |
5-isocyanato-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLZJAWTWVSHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427619 | |
| Record name | 5-isocyanato-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239097-78-0 | |
| Record name | 5-isocyanato-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzothiophen-5-yl Isocyanate: Properties, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Benzothiophen-5-yl isocyanate, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic application in synthesis, and the necessary protocols for its safe and effective use. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Introduction: The Strategic Value of a Bifunctional Reagent
This compound (CAS No. 239097-78-0) is a unique chemical entity that combines two critical features for drug discovery: the privileged benzothiophene scaffold and the highly reactive isocyanate functional group.
-
The Benzothiophene Core: The benzothiophene ring system is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and lipophilic nature allow it to effectively interact with a multitude of biological targets. Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1]
-
The Isocyanate Handle: The isocyanate group (-N=C=O) is a potent electrophile. Its utility lies in its ability to react cleanly and efficiently with a wide array of nucleophiles to form stable covalent bonds. This makes it an invaluable tool for linking the benzothiophene core to other molecular fragments, enabling the rapid generation of compound libraries for screening and lead optimization.[2]
This dual-functionality positions this compound as a high-value starting material for creating novel therapeutics that leverage the biological potential of the benzothiophene motif.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is the foundation of its successful application in synthesis. These parameters dictate choices regarding solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| CAS Number | 239097-78-0 | [3] |
| Molecular Formula | C₉H₅NOS | [3][4] |
| Molecular Weight | 175.21 g/mol | [3][4] |
| Melting Point | 58 °C | [3][5] |
| Boiling Point | 281 °C at 760 mmHg | [3][5] |
| Density | 1.28 g/cm³ | [3][5] |
| Flash Point | 123.7 °C | [3][5] |
| Appearance | White to off-white solid | [6] |
| SMILES | O=C=NC1=CC=C2C=C(S2)C=C1 | [4] |
| InChI Key | GWLZJAWTWVSHCU-UHFFFAOYSA-N | [3][4] |
Note: The parent benzothiophene scaffold is soluble in common organic solvents like ether, acetone, and benzene, but insoluble in water.[6] Similar solubility is expected for this derivative.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic carbon atom of the isocyanate group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of various functional groups. Understanding the underlying mechanism is key to controlling reaction outcomes and minimizing side products.
The primary reactions involve the addition of a nucleophile (Nu-H) to the C=N double bond of the isocyanate. This process is typically rapid and exothermic.
Common Transformations:
-
With Alcohols (R'-OH): Forms stable carbamate linkages. This reaction is fundamental in polyurethane chemistry and is widely used in bioconjugation.
-
With Amines (R'-NH₂): Forms highly stable urea derivatives. This is one of the most common and robust reactions of isocyanates, forming the basis for many active pharmaceutical ingredients (APIs).
-
With Water (H₂O): Reacts to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (5-amino-1-benzothiophene) and carbon dioxide gas.[7][8] This is a critical consideration for storage and handling, as moisture contamination will consume the reagent and the CO₂ evolution can cause pressure buildup in sealed vessels.[8]
Caption: General reactivity of this compound with common nucleophiles.
Synthesis Methodologies
The synthesis of aryl isocyanates can be approached via several routes, each with distinct advantages and disadvantages regarding safety, scale, and purity.
a) The Curtius Rearrangement (Modern, Phosgene-Free Approach) Considered one of the cleanest and highest-yielding methods, the Curtius rearrangement avoids the use of highly toxic phosgene.[9] The process involves the thermal decomposition of an acyl azide, which rearranges to the isocyanate with the loss of nitrogen gas.
The key advantages are the use of relatively inexpensive reagents and the formation of inert byproducts (N₂). However, the intermediate acyl azides can be explosive, which has historically limited the scalability of this method.[9] Modern continuous flow chemistry techniques have largely mitigated these safety concerns, allowing for the safe, on-demand generation and consumption of the azide intermediate.[9][10]
b) Phosgenation (Traditional Approach) The industrial standard for isocyanate production involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[9] While effective, this method is hazardous due to the extreme toxicity of phosgene.
A documented synthesis for a related compound, benzothiophene-3-sulfonyl isocyanate, involves heating the corresponding sulfonamide with phosgene in the presence of a catalyst.[11] A similar approach starting from 5-amino-1-benzothiophene could be envisioned, but requires specialized equipment and stringent safety protocols.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a molecular linker. It provides a robust method for incorporating the pharmacologically active benzothiophene core into larger, more complex molecules.
-
Scaffold Decoration: Researchers can synthesize a library of candidate compounds by reacting the isocyanate with a diverse set of amines or alcohols. This allows for rapid exploration of the structure-activity relationship (SAR) around the benzothiophene core.
-
Bioconjugation: The isocyanate group can react with nucleophilic residues on peptides and proteins (e.g., the epsilon-amino group of lysine) to form stable bioconjugates.[2] This enables the development of targeted drug delivery systems or probes for chemical biology.
-
Development of Kinase Inhibitors: Many kinase inhibitors feature a urea or amide linkage. This reagent is an ideal starting point for synthesizing novel inhibitors that use the benzothiophene scaffold for binding within the ATP pocket of a target kinase.
A Self-Validating Experimental Protocol: Synthesis of a Benzothiophene-Urea Derivative
This protocol details a representative, self-validating experiment. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-(4-methoxyphenyl)-N'-(1-benzothiophen-5-yl)urea from this compound and p-anisidine.
Self-Validation: The success of the reaction is validated by the consumption of starting materials (monitored by TLC) and the formation of a new, less polar solid product with a distinct melting point and spectroscopic signature (¹H NMR, IR). The high stability of the urea bond ensures a clean, high-yielding reaction.
Caption: Step-by-step workflow for the synthesis of a urea derivative.
Methodology:
-
Reagent Preparation (Causality: Preventing Side Reactions):
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq, e.g., 175 mg, 1.0 mmol).
-
Add 10 mL of anhydrous tetrahydrofuran (THF). Justification: The use of anhydrous solvent is critical to prevent the isocyanate from reacting with water, which would form the corresponding amine byproduct and reduce yield.[8]
-
In a separate vial, dissolve p-anisidine (1.0 eq, 123 mg, 1.0 mmol) in 5 mL of anhydrous THF.
-
-
Reaction Execution (Causality: Controlling Exotherm):
-
While stirring the isocyanate solution at room temperature, add the p-anisidine solution dropwise over 5 minutes using a syringe.
-
Justification: The reaction between an isocyanate and an amine is often exothermic. Dropwise addition allows for better temperature control, preventing potential side reactions.
-
Allow the reaction to stir at room temperature for 2 hours.
-
-
Progress Monitoring (Causality: Ensuring Completion):
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent.
-
Spot the isocyanate starting material, the amine starting material, and the reaction mixture.
-
Justification: The reaction is complete when the spot corresponding to the limiting reagent (isocyanate) has disappeared and a new, single product spot has formed (ureas are typically less polar than amines but more polar than the isocyanate).
-
-
Workup and Purification (Causality: Isolating the Product):
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid can be purified by trituration with cold hexanes or diethyl ether to remove any unreacted starting material, or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield a highly pure product.
-
Justification: Trituration or recrystallization effectively removes soluble impurities, leaving behind the pure, solid urea product.
-
-
Isolation and Characterization (Causality: Verifying Identity and Purity):
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Characterize the product by:
-
Melting Point: A sharp melting point indicates high purity.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong isocyanate (-N=C=O) stretch around 2250 cm⁻¹ and the appearance of a strong urea carbonyl (C=O) stretch around 1640-1680 cm⁻¹.[11]
-
¹H NMR Spectroscopy: Confirm the presence of protons from both the benzothiophene and the methoxyphenyl rings in the correct integration ratio.
-
-
Safety and Handling
Isocyanates are reactive and require careful handling.
-
Moisture Sensitivity: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Reaction with atmospheric moisture will degrade the material.[8]
-
Toxicity and Sensitization: Isocyanates are toxic upon inhalation and can cause respiratory irritation.[7][8] A small percentage of individuals may become sensitized, leading to allergic reactions upon subsequent exposure.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[3]
By adhering to these principles of chemical reactivity, synthesis, and safe handling, researchers can effectively harness the potential of this compound to advance the frontiers of drug discovery.
References
-
Bentham Science Publishers. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
- Google Patents.
-
ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]
-
Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]
-
ResearchGate. ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. [Link]
-
Royal Society of Chemistry. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. [Link]
-
ResearchGate. (PDF) Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. [Link]
-
Life Specialty Coatings. Isocyanate - SDS. [Link]
-
ChemBK. benzothiophene. [Link]
-
ResearchGate. Review of the Occupational Exposure to Isocyanates:Mechanisms of Action. [Link]
-
PrepChem.com. Synthesis of Benzothiophene-3-sulfonyl isocyanate. [Link]
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 3. echemi.com [echemi.com]
- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | CAS: 239097-78-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. chembk.com [chembk.com]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 9. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 1-Benzothiophen-5-yl Isocyanate (CAS No. 239097-78-0): A Keystone Reagent for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzothiophene Scaffold and the Isocyanate Functional Group
The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have shown promise as antimicrobial, anti-inflammatory, anti-cancer, and kinase-inhibiting agents.[1][2] When functionalized with a highly reactive isocyanate group at the 5-position, the resulting molecule, 1-benzothiophen-5-yl isocyanate, becomes a powerful and versatile building block for the synthesis of novel pharmacologically active compounds.
This technical guide provides a comprehensive overview of this compound, from its synthesis to its application in the construction of biologically relevant molecules. It is intended to serve as a practical resource for researchers in drug discovery and organic synthesis, offering not just procedural details but also the underlying scientific rationale for the methodologies presented.
Physicochemical Properties and Safety Considerations
A thorough understanding of the chemical and physical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 239097-78-0 | [3] |
| Molecular Formula | C₉H₅NOS | [3] |
| Molecular Weight | 175.21 g/mol | [3] |
| Appearance | Solid (powder) | [4] |
| Melting Point | 58 °C | [5] |
| Boiling Point | 281 °C at 760 mmHg | [5] |
| Density | 1.28 g/cm³ | [5] |
Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] As with all isocyanates, there is a risk of respiratory and skin sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The compound is air and moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere, preferably refrigerated.[1]
Synthesis of this compound: A Proposed Two-Step Approach
Step 1: Synthesis of 5-Amino-1-benzothiophene
The synthesis of the benzothiophene core can be achieved through various methods, including the intramolecular cyclization of dialkoxyacetophenone derivatives.[6] A common route to 5-amino-1-benzothiophene involves the reduction of a corresponding nitro-substituted benzothiophene.
Conceptual Workflow for 5-Amino-1-benzothiophene Synthesis
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. WO2022265993A1 - Urea derivatives which can be used to treat cancer - Google Patents [patents.google.com]
- 6. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of 1-Benzothiophen-5-yl Isocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzothiophen-5-yl isocyanate is a pivotal heterocyclic building block in medicinal chemistry, prized for its role in constructing complex molecules with significant therapeutic potential. The benzothiophene core is a privileged scaffold found in numerous FDA-approved drugs, and the highly reactive isocyanate handle provides a versatile entry point for derivatization.[1][2][3] This guide offers an in-depth exploration of the synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the practical insights necessary for successful and safe laboratory execution. We will dissect the prevalent phosgenation route starting from 1-benzothiophen-5-amine and explore the Curtius rearrangement as a viable alternative. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to confidently synthesize and utilize this compound in their drug discovery endeavors.
Introduction: The Strategic Importance of this compound
The fusion of a benzene ring and a thiophene ring creates the 1-benzothiophene (benzo[b]thiophene) system, an aromatic heterocycle that has garnered immense interest in medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an ideal core for designing molecules that target a wide array of biological entities. Consequently, the benzothiophene scaffold is embedded in the structures of notable drugs like the osteoporosis treatment raloxifene, the antifungal sertaconazole, and the 5-lipoxygenase inhibitor zileuton.[1][2]
The isocyanate group (-N=C=O) is a highly electrophilic functional group, making it an exceptionally useful synthon for creating ureas, carbamates, and other functionalities central to the structure of many pharmacologically active compounds. The combination of the privileged benzothiophene core with a reactive isocyanate handle makes this compound a high-value intermediate for generating libraries of novel compounds in drug discovery programs.[3]
Comparative Overview of Synthetic Strategies
Two primary strategies dominate the synthesis of aryl isocyanates: the phosgenation of the corresponding primary amine and the rearrangement of a carboxylic acid derivative. The choice between these routes often depends on the availability of starting materials, scale, and safety infrastructure.
| Synthetic Route | Precursor | Key Reagents | Advantages | Disadvantages |
| Phosgenation | 1-Benzothiophen-5-amine | Phosgene (COCl₂) or surrogates (Triphosgene) | High yield, reliable, scalable | Use of extremely toxic reagents, requires specialized equipment and handling procedures.[4][5] |
| Curtius Rearrangement | 1-Benzothiophene-5-carboxylic acid | Diphenylphosphoryl azide (DPPA) or Sodium Azide | Avoids phosgene, milder conditions | Potentially explosive azide intermediates, may have lower overall yield.[6][7][8] |
Premier Synthetic Route: Phosgenation of 1-Benzothiophen-5-amine
The most direct and industrially favored method for synthesizing this compound is the reaction of 1-benzothiophen-5-amine with phosgene or a phosgene equivalent.[9][10] For laboratory-scale synthesis, the solid and more easily handled phosgene surrogate, triphosgene (bis(trichloromethyl) carbonate), is highly recommended.[10][11][12]
Synthesis of the Precursor: 1-Benzothiophen-5-amine
The starting amine is readily prepared by the reduction of 5-nitrobenzo[b]thiophene. Catalytic hydrogenation is the cleanest and most efficient method for this transformation.
Experimental Protocol: Synthesis of 1-Benzothiophen-5-amine [13]
-
Setup: To a Parr hydrogenation flask, add 5-nitrobenzo[b]thiophene (e.g., 3.09 g, 17.0 mmol) and 10% Palladium on carbon (Pd/C) catalyst (e.g., 150 mg).
-
Solvent Addition: Add ethanol (90 mL) to the flask.
-
Hydrogenation: Secure the flask to a Parr shaker apparatus. Purge the system with hydrogen gas and then pressurize to 3 bar (approx. 45 psi).
-
Reaction: Commence shaking and maintain the reaction for 16 hours at room temperature.
-
Work-up: Depressurize the vessel. Filter the reaction mixture through a pad of Celite® (diatomaceous earth) to remove the Pd/C catalyst.
-
Isolation: Wash the filter cake with additional ethanol (2 x 30 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield 1-benzothiophen-5-amine, typically as a solid.[13] The product can be used in the next step, often without further purification.
Phosgenation Mechanism & Rationale
The conversion of an amine to an isocyanate using triphosgene proceeds via the in situ generation of phosgene. The reaction is a two-stage process.[9]
// Nodes Amine [label="1-Benzothiophen-5-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamoylChloride [label="N-(1-Benzothiophen-5-yl)carbamoyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="rounded,filled,bold", color="#34A853"];
// Edges Amine -> CarbamoylChloride [label=" + Triphosgene (generates COCl₂)\n Non-nucleophilic base (e.g., Et₃N)\n Inert solvent (e.g., Toluene)\n Low Temperature (0 °C)\n (Cold Phosgenation)", color="#4285F4"]; CarbamoylChloride -> Isocyanate [label=" Heat (e.g., 80-110 °C)\n (Hot Phosgenation)\n -HCl", color="#EA4335"]; } } Caption: Phosgenation of 1-Benzothiophen-5-amine.
-
Step 1: Cold Phosgenation. At low temperatures (0-20 °C), the amine attacks a molecule of phosgene. A non-nucleophilic base, such as triethylamine, is crucial here. Its role is to scavenge the HCl produced, preventing the formation of the unreactive amine hydrochloride salt. This step forms the carbamoyl chloride intermediate.[9]
-
Step 2: Hot Phosgenation. Upon heating, the carbamoyl chloride eliminates a molecule of HCl to form the final isocyanate product. This thermal elimination is typically driven to completion by heating the reaction mixture to reflux.[9]
Detailed Experimental Protocol: Synthesis of this compound
⚠️ SAFETY FIRST: Triphosgene, and the phosgene it generates, are extremely toxic and corrosive.[4][12][14] This procedure MUST be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and compatible gloves (e.g., double-gloving with nitrile and vinyl gloves), is mandatory.[14] Have a quenching solution (e.g., aqueous sodium hydroxide) readily available.
-
Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Preparation: In the flask, dissolve 1-benzothiophen-5-amine (1.0 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in an anhydrous, inert solvent such as toluene. Cool the mixture to 0 °C in an ice bath.
-
Triphosgene Addition: Separately, dissolve triphosgene (0.4 eq, as 1 mole of triphosgene generates 3 moles of phosgene) in the same anhydrous solvent.[10][15] Add this solution dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.
-
Cold Phosgenation: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. A precipitate of triethylammonium chloride will form.
-
Hot Phosgenation: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours, or until TLC/LCMS analysis indicates complete conversion of the carbamoyl chloride intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the triethylammonium chloride precipitate and wash the solid with a small amount of dry solvent.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The crude this compound is often obtained as an oil or low-melting solid.
-
Purification: If necessary, the product can be purified by vacuum distillation or chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Alternative Route: The Curtius Rearrangement
For laboratories not equipped to handle phosgene, the Curtius rearrangement offers a safer, albeit potentially lower-yielding, alternative.[6][8] This reaction proceeds via an acyl azide intermediate, which rearranges upon heating to the isocyanate with the loss of nitrogen gas.[7][16]
Curtius Rearrangement Mechanism
The process begins with the conversion of 1-benzothiophene-5-carboxylic acid to an acyl azide, which then undergoes thermal rearrangement.
// Nodes CarboxylicAcid [label="1-Benzothiophene-5-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylAzide [label="1-Benzothiophene-5-carbonyl azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="rounded,filled,bold", color="#34A853"];
// Edges CarboxylicAcid -> AcylAzide [label=" + DPPA, Et₃N\n Inert solvent (e.g., Toluene)\n Room Temperature", color="#4285F4"]; AcylAzide -> Isocyanate [label=" Heat (Δ)\n -N₂ gas", color="#EA4335"]; } Caption: Curtius rearrangement pathway.
-
Step 1: Acyl Azide Formation. The carboxylic acid is reacted with a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base. This directly forms the acyl azide intermediate.
-
Step 2: Rearrangement. Gentle heating of the acyl azide in an inert solvent causes it to lose a molecule of dinitrogen (N₂), a thermodynamically very favorable process. This is followed by a concerted 1,2-migration of the benzothiophene group from the carbonyl carbon to the nitrogen, yielding the isocyanate.[7]
Experimental Protocol: Curtius Rearrangement
-
Setup: In a dry, nitrogen-flushed flask, suspend 1-benzothiophene-5-carboxylic acid (1.0 eq) in an anhydrous inert solvent like toluene.
-
Reagent Addition: Add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Acyl Azide Formation: Stir the mixture at room temperature for 1-2 hours.
-
Rearrangement: Slowly heat the reaction mixture to 80-100 °C. Vigorous evolution of nitrogen gas will be observed. Caution: Control the heating rate to manage the gas evolution.
-
Completion: Maintain the temperature until gas evolution ceases (typically 1-3 hours). Monitor the reaction by IR spectroscopy, looking for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be purified as described previously.
Product Characterization
Confirming the identity and purity of the synthesized this compound is critical. The following techniques are standard:
-
Infrared (IR) Spectroscopy: This is the most diagnostic technique. Look for a strong, sharp absorption band in the region of 2250-2275 cm⁻¹ , which is characteristic of the N=C=O stretching vibration of the isocyanate group.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the full structural fingerprint. The aromatic protons on the benzothiophene ring will show characteristic shifts and coupling patterns. The isocyanate carbon appears in the ¹³C NMR spectrum around 120-130 ppm .
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₉H₅NOS, Exact Mass: 175.01 g/mol ).
Conclusion
The synthesis of this compound is an enabling process for medicinal chemists. While the phosgenation of 1-benzothiophen-5-amine using triphosgene represents the most efficient and scalable route, it mandates stringent safety protocols. The Curtius rearrangement of 1-benzothiophene-5-carboxylic acid provides a valuable, phosgene-free alternative suitable for smaller-scale synthesis. By understanding the mechanisms, rationale, and detailed protocols presented in this guide, researchers can effectively and safely produce this key intermediate, accelerating the discovery of new benzothiophene-based therapeutics.
References
- Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In-depth chapter on the synthesis and medicinal importance of benzothiophenes.
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Review of the pharmacological applications of benzothiophene derivatives. Available at: [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. Collection of synthetic methods for benzothiophenes. Available at: [Link]
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PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Review on the role of benzothiophene in drug discovery. Available at: [Link]
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Eckert, H. (n.d.). Phosgenation reactions. ResearchGate. Detailed paper on phosgenation reactions. Available at: [Link]
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Eckert, H. (n.d.). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. A detailed look at using triphosgene as a phosgene source. Available at: [Link]
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Royal Society of Chemistry. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Review on the Curtius rearrangement. Available at: [https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob022 Curtius rearrangement/unauth]([Link] Curtius rearrangement/unauth)
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SpringerLink. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Bulletin. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Applications of 1-Benzothiophen-5-yl Isocyanate
Foreword: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the benzothiophene core stands as a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents.[1] Its inherent structural rigidity, lipophilicity, and capacity for diverse functionalization have rendered it a cornerstone in the design of targeted therapeutics. This guide delves into a particularly reactive and versatile derivative of this scaffold: 1-Benzothiophen-5-yl isocyanate. As researchers and drug development professionals, understanding the nuanced molecular architecture and reactivity of this building block is paramount to unlocking its full potential in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition. This document provides a comprehensive technical overview, from its fundamental molecular structure to its practical application in the synthesis of bioactive compounds.
I. Molecular Architecture and Spectroscopic Signature
The this compound molecule (C₉H₅NOS) is a bifunctional entity, characterized by the fusion of a benzene ring and a thiophene ring, creating the benzothiophene core, with a highly reactive isocyanate group (-N=C=O) at the 5-position.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₅NOS | [2] |
| Molecular Weight | 175.21 g/mol | [2] |
| CAS Number | 239097-78-0 | [2] |
| Melting Point | 58 °C | [2] |
| Boiling Point | 281 °C at 760 mmHg | [2] |
| Density | 1.28 g/cm³ | [2] |
Structural Elucidation: A Spectroscopic Perspective
While a definitive single-crystal X-ray structure for this compound is not publicly available, a comprehensive understanding of its molecular geometry can be derived from spectroscopic data and computational modeling.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, typically appearing in the range of 2250-2285 cm⁻¹. The precise position of this band can be influenced by the electronic nature of the aromatic ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the benzothiophene ring. The chemical shifts and coupling constants of these protons would provide valuable information about the substitution pattern and electronic environment of the ring system.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the highly deshielded carbon of the isocyanate group, typically in the range of 120-140 ppm. The signals for the carbon atoms of the benzothiophene core would also be present, with their chemical shifts influenced by the presence of the sulfur atom and the isocyanate group.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isocyanate group and cleavage of the benzothiophene ring, providing further confirmation of the structure.
Computational Analysis: A Theoretical Glimpse into Molecular Geometry
Density Functional Theory (DFT) calculations can provide valuable insights into the optimized geometry, bond lengths, bond angles, and electronic properties of this compound. Such studies can help predict the planarity of the benzothiophene core and the orientation of the isocyanate group relative to the ring. The calculated vibrational frequencies from DFT can also be correlated with experimental IR data to aid in spectroscopic assignments.[3]
II. Synthesis of this compound: The Curtius Rearrangement
The most versatile and widely employed method for the synthesis of isocyanates from carboxylic acids is the Curtius rearrangement.[4] This reaction proceeds through the thermal decomposition of an acyl azide, which rearranges to the corresponding isocyanate with the loss of nitrogen gas.[4]
Mechanistic Pathway
The Curtius rearrangement is a concerted process, meaning the migration of the R group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate.[4] This concerted nature ensures the retention of stereochemistry at the migrating carbon.
Caption: Figure 2. General mechanism for the formation of a urea derivative.
Application in the Synthesis of Kinase Inhibitors
The urea linkage is a key pharmacophore in many kinase inhibitors, where it often acts as a hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase active site. The benzothiophene scaffold, when incorporated into these urea-containing molecules, can provide crucial hydrophobic interactions and serve as a platform for further functionalization to enhance potency and selectivity. Recent studies have highlighted the potential of benzothiophene-based aryl urea derivatives as dual VEGFR-2/EGFR inhibitors for cancer therapy. [5]
Experimental Protocol: Synthesis of a Benzothiophene-Urea Derivative
The following protocol describes the synthesis of a representative N-(1-benzothiophen-5-yl)-N'-(aryl)urea, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1 equivalent) in anhydrous THF.
-
Addition of Isocyanate: To the stirred solution, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials. Stir the reaction mixture at room temperature for 1-2 hours.
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(1-benzothiophen-5-yl)-N'-(aryl)urea.
IV. Safety and Handling
This compound is a reactive and potentially hazardous chemical. Isocyanates, as a class, are known respiratory and skin sensitizers. [6]All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes. Due to its moisture sensitivity, it should be stored under an inert atmosphere in a tightly sealed container.
V. Conclusion and Future Outlook
This compound is a valuable and versatile building block in medicinal chemistry. Its molecular structure, characterized by the privileged benzothiophene scaffold and the highly reactive isocyanate group, makes it an ideal starting material for the synthesis of a diverse range of compounds. The straightforward and high-yielding formation of urea derivatives from this isocyanate provides a direct route to potent kinase inhibitors and other potential therapeutic agents. As our understanding of the intricate signaling pathways in diseases like cancer continues to grow, the demand for novel and selective small molecule inhibitors will undoubtedly increase. The strategic application of this compound in drug discovery campaigns holds significant promise for the development of the next generation of targeted therapies.
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Introduction: The Strategic Importance of 1-Benzothiophen-5-yl Isocyanate in Drug Discovery
An In-depth Technical Guide to the Purity and Characterization of 1-Benzothiophen-5-yl Isocyanate
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The benzothiophene scaffold is a privileged structure found in numerous biologically active compounds, while the isocyanate group serves as a highly reactive electrophilic handle for the synthesis of ureas, carbamates, and other derivatives. The purity of this reagent is paramount; trace impurities can lead to the formation of undesired side-products, complicate downstream purification, and yield misleading biological data.
This guide provides a comprehensive framework for establishing the purity, identity, and stability of this compound. It is designed for researchers who require a high degree of confidence in their starting materials, grounding experimental protocols in the fundamental chemistry of isocyanates to ensure robust and reproducible results.
Synthesis and Purification Strategy
The quality of the final product is intrinsically linked to its synthesis and purification pathway. While various methods exist for isocyanate synthesis, the most common industrial route involves the reaction of a primary amine with phosgene or a phosgene equivalent.[1] Non-phosgene routes, such as those employing dimethyl carbonate or the Curtius rearrangement, are gaining traction due to improved safety profiles.[2][3]
Regardless of the synthetic route, the crude product will contain residual solvents, unreacted starting materials, and by-products. The primary purification challenge stems from the isocyanate group's high reactivity, particularly its sensitivity to moisture and heat.
Purification via Vacuum Distillation
For thermally stable isocyanates like this compound (Boiling Point: 281°C at 760 mmHg), vacuum distillation is the preferred method for purification on a laboratory scale.[4] The reduced pressure lowers the boiling point, mitigating the risk of thermal degradation and dimerization or trimerization, which can occur at elevated temperatures.[5][6]
-
System Preparation: Assemble a distillation apparatus, ensuring all glassware is meticulously dried in an oven (e.g., overnight at 120°C) and cooled under a stream of dry nitrogen or argon. This is critical as isocyanates react with water to form unstable carbamic acids, which decompose to the corresponding amine and carbon dioxide. The amine can then react with remaining isocyanate to form a highly insoluble urea impurity.
-
Crude Material Charging: Charge the crude this compound to the distillation flask. It is advisable to add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply a high vacuum using a suitable pump protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.
-
Fraction Collection: Collect the purified this compound fraction at the appropriate temperature and pressure. The forerun, containing more volatile impurities, should be discarded.
-
Storage: The collected, purified product should be immediately blanketed with an inert gas (nitrogen or argon) and stored in a tightly sealed container to prevent atmospheric moisture ingress.[6][7]
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} caption { label="Figure 1: General workflow for the purification of this compound."; fontcolor="#5F6368"; fontsize=12; } enddot Caption: Purification workflow for this compound.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound. Each technique provides complementary information, building a complete profile of the material's identity and quality.
Infrared (IR) Spectroscopy: The Definitive Functional Group Test
IR spectroscopy is the most direct method for confirming the presence of the isocyanate functional group. The -N=C=O asymmetric stretching vibration gives rise to a very strong and sharp absorption band, typically in the range of 2240–2280 cm⁻¹.[8] This peak is highly characteristic and its presence is a primary indicator of successful synthesis. Its absence or diminution, coupled with the appearance of a broad N-H stretch (~3300 cm⁻¹) and a urea C=O stretch (~1640 cm⁻¹), would indicate significant hydrolysis to the corresponding amine and subsequent urea formation.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2250 | Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| C-S | Stretch | ~700 | Medium-Weak |
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum in air.
-
Sample Application: Place a small amount of the solid this compound (or a drop if molten) directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands, paying special attention to the 2280-2250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the connectivity of the benzothiophene ring system and the absence of proton-bearing impurities. While the isocyanate carbon can be observed in ¹³C NMR, ¹⁵N NMR can be even more informative for identifying isocyanate derivatives, though it is less common.[9]
-
¹H NMR: The spectrum is expected to show signals corresponding to the five aromatic protons of the benzothiophene ring. The chemical shifts and coupling patterns will be characteristic of the 5-substituted benzothiophene system. The absence of a broad singlet around the amine N-H region is a key indicator of purity.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The isocyanate carbon (-N=C=O) typically appears in the 120-130 ppm region. Other signals will correspond to the eight carbons of the benzothiophene core.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O (Isocyanate) | - | ~125 |
| Aromatic CHs | 7.2 - 8.2 | 115 - 145 |
| Quaternary Cs | - | 130 - 145 |
Note: These are approximate values and should be confirmed with experimental data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃) in an NMR tube. The use of a dry solvent is crucial to prevent hydrolysis.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer.
-
Impurity Check: Carefully examine the baseline for small peaks that could indicate impurities. For instance, the presence of 1-Benzothiophen-5-amine would give a characteristic set of aromatic signals and a broad N-H₂ peak. Symmetrical urea derivatives would also present a distinct set of signals.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity. The molecular formula of this compound is C₉H₅NOS, with an exact mass of approximately 175.01 g/mol .[4][10]
| Ion | m/z (approx.) | Annotation |
| [M]⁺ | 175 | Molecular Ion |
| [M-CO]⁺ | 147 | Loss of Carbon Monoxide |
| [M-NCO]⁺ | 133 | Loss of Isocyanate Group |
Aromatic isocyanates often give strong peaks for the molecular ion and for [M-28] (loss of CO).[11]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and compare it to the theoretical mass. Analyze fragmentation patterns for further structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most powerful technique for quantifying the purity of organic compounds. However, the high reactivity of isocyanates makes their direct analysis challenging.[12] A common and robust strategy involves pre-column derivatization, converting the isocyanate into a stable derivative that is easily analyzed by reverse-phase HPLC with UV detection.[13] Derivatization with an amine, such as di-n-butylamine (DBA), to form a stable urea is a widely accepted method.
-
Stock Solution Preparation: Accurately weigh ~10 mg of this compound and dissolve it in a known volume of dry acetonitrile.
-
Derivatization: To an aliquot of the stock solution, add an excess of a derivatizing agent solution (e.g., di-n-butylamine in acetonitrile). Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature to ensure complete conversion to the urea derivative.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the urea derivative has strong absorbance (e.g., 254 nm).
-
Injection: Inject the derivatized sample solution.
-
-
Purity Calculation: The purity is calculated based on the peak area percentage of the main derivative peak relative to the total area of all observed peaks.
dot graph TD { bgcolor="#F1F3F4"; subgraph "Comprehensive Characterization Strategy" direction LR; node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];
} caption { label="Figure 2: Interrelation of analytical techniques for full characterization."; fontcolor="#5F6368"; fontsize=12; } enddot Caption: Interrelation of analytical techniques for full characterization.
Stability and Storage: Preserving Purity
The long-term purity of this compound is critically dependent on proper storage conditions. The primary degradation pathway is reaction with atmospheric moisture.[6][14]
-
Atmosphere: Always store under a dry, inert atmosphere (nitrogen or argon).
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources to minimize the rate of potential self-reaction (dimerization/trimerization).[7]
-
Container: Use tightly sealed, opaque containers. If a container is opened, it should be re-flushed with inert gas before sealing.
Conclusion
Establishing the purity and identity of this compound is a non-trivial but essential task for ensuring the quality and reproducibility of research in drug discovery. A rigorous analytical approach, combining IR for functional group confirmation, NMR for structural verification, MS for molecular weight determination, and derivatization-HPLC for quantitative purity assessment, provides a self-validating system. By understanding the inherent reactivity of the isocyanate moiety and implementing appropriate purification and handling protocols, researchers can confidently utilize this valuable building block in their synthetic endeavors.
References
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
- Quality Control of Isocyan
- 1-benzothiophen-5-yl isocyan
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency (EPA).
- Synthesis of Benzothiophene-3-sulfonyl isocyan
- Isocyan
- US4065362A - Purification of organic isocyanates.
- GUIDE TO HANDLING ISOCYAN
- This compound, 97%, Thermo Scientific. Fisher Scientific.
- Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online.
- FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
- 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.
- Decoding isocyanates: A deep dive into isocyan
- Theory analysis of mass spectra of long-chain isocyanates.
- Isocyanate - SDS.
- Chapter 1: Isocyanates Profile: Auto Refinishing Industry. U.S. Environmental Protection Agency (EPA).
- Synthesis of isocyanates
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Safety aspects of handling isocyanates in urethane foam production. IChemE.
- Synthesis of isocyanates by substitution. Organic Chemistry Portal.
- Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. echemi.com [echemi.com]
- 5. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 6. icheme.org [icheme.org]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
The Isocyanate Group on the Benzothiophene Scaffold: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][2] Its derivatives are integral components of numerous FDA-approved drugs.[3] The isocyanate group (–N=C=O), a highly reactive functional group, serves as a versatile building block in organic synthesis, enabling the construction of a wide array of functionalities, including ureas, carbamates, and various heterocyclic systems. The strategic introduction of an isocyanate group onto the benzothiophene scaffold unlocks a vast chemical space for the development of novel therapeutic agents and functional materials.
This in-depth technical guide provides a comprehensive overview of the reactivity of the isocyanate group when attached to the benzothiophene core. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this reactive intermediate in their synthetic endeavors. This guide will delve into the synthesis of benzothienyl isocyanates, explore the electronic influence of the benzothiophene ring on isocyanate reactivity, detail characteristic reactions, and provide established protocols for synthesis and characterization.
The Benzothiophene Scaffold: An Electron-Rich Heterocycle
Benzothiophene is a planar, 10π-electron aromatic system resulting from the fusion of a benzene ring with a thiophene ring.[4] The sulfur atom in the thiophene ring acts as a π-electron donor, enriching the electron density of the heterocyclic portion of the molecule. This electronic nature dictates the regioselectivity of its reactions. Electrophilic substitution, for instance, preferentially occurs at the C3 position, and to a lesser extent at the C2 position, due to the stabilization of the cationic intermediate by the sulfur atom.[4]
The position of the isocyanate group on the benzothiophene ring will, therefore, significantly influence its reactivity. An isocyanate at the C2 or C3 position will be electronically influenced by the sulfur heteroatom, while an isocyanate on the benzo portion of the scaffold will behave more like a standard aryl isocyanate, with its reactivity modulated by the overall electron-donating or -withdrawing nature of the fused thiophene ring.
Synthesis of Benzothienyl Isocyanates
The synthesis of benzothienyl isocyanates can be achieved through several established methods for isocyanate formation, starting from readily accessible benzothiophene precursors. The choice of synthetic route will depend on the desired position of the isocyanate group and the availability of starting materials.
From Aminobenzothiophenes: The Phosgene Route
The most direct method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[5] This method is suitable for both C2- and C3-aminobenzothiophenes.
Workflow for Phosgenation of Aminobenzothiophene:
Caption: Phosgenation of an aminobenzothiophene.
Experimental Protocol: Synthesis of Benzo[b]thiophen-3-yl Isocyanate via Phosgenation
-
Preparation of the Amine: Synthesize 3-aminobenzo[b]thiophene from a suitable precursor, such as 2-halobenzonitrile and methyl thioglycolate under microwave irradiation.[6]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-aminobenzo[b]thiophene (1 equivalent) in a dry, inert solvent such as toluene.
-
Phosgenation: To this solution, add a solution of phosgene (or triphosgene) in the same solvent (typically 1.1-1.5 equivalents) dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the disappearance of the starting amine.
-
Work-up: Upon completion, remove the excess phosgene and solvent under reduced pressure. The crude benzothienyl isocyanate can then be purified by distillation or chromatography, although it is often used immediately in the next step due to its reactivity.
From Benzothiophene Carboxylic Acids: The Curtius Rearrangement
The Curtius rearrangement provides a reliable, non-phosgene route to isocyanates from carboxylic acids.[3][7][8] The reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas.
Workflow for Curtius Rearrangement:
Caption: Curtius rearrangement to form a benzothienyl isocyanate.
Experimental Protocol: Synthesis of Benzo[b]thiophen-2-yl Isocyanate via Curtius Rearrangement
-
Preparation of the Carboxylic Acid: Synthesize benzo[b]thiophene-2-carboxylic acid from the corresponding ethyl ester by hydrolysis.[9]
-
Formation of the Acyl Azide: To a solution of benzo[b]thiophene-2-carboxylic acid (1 equivalent) in an inert solvent (e.g., toluene or THF), add diphenylphosphoryl azide (DPPA, 1.1 equivalents) and a base such as triethylamine (1.1 equivalents). Stir the mixture at room temperature until the formation of the acyl azide is complete (can be monitored by IR spectroscopy by the appearance of the azide stretch at ~2140 cm⁻¹).
-
Rearrangement: Gently heat the reaction mixture to induce the Curtius rearrangement. The evolution of nitrogen gas will be observed. The reaction temperature will depend on the specific substrate but is typically in the range of 80-110 °C.
-
Isolation: Once the rearrangement is complete (cessation of gas evolution), the resulting benzothienyl isocyanate in solution can be used directly or isolated by removal of the solvent.
From Benzothiophene Carboxamides: The Hofmann Rearrangement
The Hofmann rearrangement offers another non-phosgene alternative, starting from a primary carboxamide.[10][11] The carboxamide is treated with a halogen (e.g., bromine) and a strong base to yield the isocyanate.
Workflow for Hofmann Rearrangement:
Caption: Hofmann rearrangement to form a benzothienyl isocyanate.
Experimental Protocol: Synthesis of Benzo[b]thiophen-2-yl Isocyanate via Hofmann Rearrangement
-
Preparation of the Carboxamide: Synthesize benzo[b]thiophene-2-carboxamide from the corresponding carboxylic acid via activation (e.g., with thionyl chloride) followed by reaction with ammonia.[12][13]
-
Rearrangement: To a solution of sodium hydroxide in water, add bromine dropwise with cooling to form a sodium hypobromite solution. Add the benzo[b]thiophene-2-carboxamide to this solution and heat the mixture.
-
Isolation: The isocyanate can be isolated by steam distillation or solvent extraction.
Reactivity of the Isocyanate Group on the Benzothiophene Scaffold
The reactivity of the isocyanate group is dominated by the electrophilic nature of its central carbon atom. This makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is the most common reaction of isocyanates. The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer.
General Mechanism of Nucleophilic Addition:
Caption: General mechanism of nucleophilic addition to an isocyanate.
Common Nucleophilic Addition Reactions:
| Nucleophile (Nu-H) | Product | Product Class |
| Amine (R'-NH₂) | R-NH-C(=O)-NH-R' | Urea |
| Alcohol (R'-OH) | R-NH-C(=O)-O-R' | Carbamate (Urethane) |
| Thiol (R'-SH) | R-NH-C(=O)-S-R' | Thiocarbamate |
| Water (H₂O) | [R-NH-C(=O)-OH] -> R-NH₂ + CO₂ | Amine (via carbamic acid) |
Influence of the Benzothiophene Scaffold:
The electron-donating nature of the benzothiophene ring, particularly when the isocyanate is at the C2 or C3 position, is expected to slightly decrease the electrophilicity of the isocyanate carbon compared to an isocyanate on a more electron-withdrawing aromatic system. This may result in slightly slower reaction rates with nucleophiles. Conversely, electron-withdrawing substituents on the benzothiophene ring would be expected to increase the reactivity of the isocyanate group.
Cycloaddition Reactions
Benzothienyl isocyanates can also participate in cycloaddition reactions, providing access to a variety of heterocyclic structures.
-
[2+2] Cycloaddition: With alkenes, isocyanates can undergo [2+2] cycloaddition to form β-lactams.[11] This reaction is often promoted by Lewis acids or photochemically.
-
[3+2] Cycloaddition: With 1,3-dipoles such as nitrile oxides or azides, isocyanates can participate in [3+2] cycloaddition reactions to form five-membered heterocycles.[10][14]
-
[4+1] Cycloaddition: Isocyanides can react with isocyanates in a formal [4+1] cycloaddition to yield various heterocyclic scaffolds.[4]
Characterization of Benzothienyl Isocyanates
The characterization of benzothienyl isocyanates relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most characteristic feature of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric N=C=O stretch, which typically appears in the range of 2250-2285 cm⁻¹.[3] The disappearance of this peak is a reliable way to monitor the progress of reactions involving the isocyanate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the benzothiophene ring will show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbonyl carbon of the isocyanate group is typically observed in the region of 120-130 ppm.
-
¹⁵N NMR: This technique can also be used to characterize isocyanates and their derivatives.[13]
-
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the benzothienyl isocyanate.
Applications in Drug Discovery and Materials Science
The reactivity of the isocyanate group on the benzothiophene scaffold makes it a valuable synthon for creating libraries of compounds for biological screening. The ability to easily form urea and carbamate linkages allows for the exploration of structure-activity relationships by introducing a wide variety of substituents. For example, the synthesis of canagliflozin, a drug for the treatment of type 2 diabetes, involves the isocyanation of a thiophene derivative.
In materials science, benzothiophene-containing polymers are of interest for their electronic properties. The use of benzothienyl diisocyanates in polymerization reactions can lead to the formation of novel polyurethanes and polyureas with potentially interesting optical and electronic characteristics.
Conclusion
The isocyanate group, when appended to the benzothiophene scaffold, represents a powerful and versatile tool for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of the synthesis of benzothienyl isocyanates and the electronic influence of the benzothiophene ring on the reactivity of the isocyanate group is crucial for harnessing its full synthetic potential. While direct literature on this specific class of compounds is emerging, a solid foundation in the principles of isocyanate and benzothiophene chemistry provides a strong basis for the rational design and execution of synthetic strategies.
References
- Samant, L., Singh, P., & Sharma, M. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(18), 4793-4806.
- Goulart, M. O., de Oliveira, M. C., & de Abreu, F. C. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481.
- Eli Lilly and Company. (1996). Process for the synthesis of benzo[b]thiophenes. EP0859770B1.
- Papot, S., & Gesson, J. P. (2019). The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry, 17(22), 5420-5427.
- Fouad, M. A., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Chemistry & Biodiversity, e202500503.
- Kaur, T., Wadhwa, P., Bagchi, S., & Sharma, A. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs).
- Moody, C. J., & Roff, G. J. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(21), 5955-5966.
- Buchwald, H. D., & Reissig, H. U. (2025). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 186(12), 2541-2553.
- Bayer AG. (1984).
- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2346-2367.
-
Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]
- Jevtić, I. I., Došen-Mićović, L., Ivanović, E. R., & Ivanović, M. D. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
- Wang, Z., et al. (2018). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Organic Letters, 20(11), 3245-3249.
- Ranu, B. C., & Saha, A. (2007). A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde. Arkivoc, 2007(15), 133-137.
- Papot, S., & Gesson, J. P. (2019). The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry, 17(22), 5420-5427.
-
L.S.College, Muzaffarpur. (2020). Lossen rearrangement. Retrieved from [Link]
- Illinois State University. (2017). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. ISU ReD.
- El-Sayed, N. N. E. (2017). Synthesis, Reactions and Applications of Aminobenzo[b]thiophenes. Mini-Reviews in Organic Chemistry, 14(3), 179-204.
- Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(29), 7854-7878.
- Lebel, H., & Leogane, O. (2006). Curtius rearrangement of aromatic carboxylic acids to access protected anilines and aromatic ureas. Organic Letters, 8(25), 5717-5720.
-
ResearchGate. (n.d.). IR spectroscopic reference state of p-tolyl isocyanate. Retrieved from [Link]
- Chen, P. H., et al. (2019). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas.
-
ResearchGate. (n.d.). 1H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate. Retrieved from [Link]
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- 4. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 5. EP0106138A1 - Continuous process for the hot phosgenation of amines - Google Patents [patents.google.com]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
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- 11. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
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- 14. researchgate.net [researchgate.net]
Stability and Storage of 1-Benzothiophen-5-yl Isocyanate: A Guide to Preserving Purity and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical stability and storage considerations for 1-Benzothiophen-5-yl isocyanate (CAS No. 239097-78-0). As a vital building block in medicinal chemistry and materials science, its utility is directly dependent on its purity. The highly reactive isocyanate functional group, while essential for its synthetic applications, also renders the molecule susceptible to degradation. This document outlines the chemical principles governing its stability, provides field-tested protocols for storage and handling, and details methodologies for assessing its integrity over time.
Chemical Profile and Intrinsic Reactivity
This compound is an aromatic isocyanate featuring a benzothiophene core. The electrophilic carbon atom of the isocyanate group (-N=C=O) is the center of its reactivity, making it a target for various nucleophiles. Understanding this intrinsic reactivity is fundamental to preventing unintended degradation.
| Property | Value | Source |
| CAS Number | 239097-78-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₅NOS | [2][3] |
| Molecular Weight | 175.21 g/mol | [2][3] |
| Melting Point | 58 °C | [2][5] |
| Boiling Point | 281 °C at 760 mmHg | [2][5] |
| Density | 1.28 g/cm³ | [2][5] |
The primary pathway for degradation involves reaction with water. Isocyanates are notoriously moisture-sensitive.[6] Even trace amounts of atmospheric moisture can initiate a cascade of reactions that consume the active isocyanate and introduce impurities.
Mechanism of Hydrolytic Degradation
The reaction with water proceeds through a two-step mechanism. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield the corresponding primary amine (5-amino-1-benzothiophene) and carbon dioxide gas.[7][8][9] The newly formed amine is a potent nucleophile and can react with a second molecule of this compound to form a stable, insoluble diaryl urea derivative. This dimerization effectively consumes two equivalents of the isocyanate for every initial reaction with a water molecule, exponentially depleting the desired reagent.[8]
Caption: Primary degradation pathway of isocyanates via reaction with water.
This reaction is problematic for two reasons: it reduces the molar quantity of the active reagent and the resulting urea is often insoluble, complicating reaction workups and product purification. Furthermore, the generation of CO₂ can lead to pressure buildup in sealed containers, creating a significant safety hazard.[6][10]
Core Principles for Storage and Handling
To mitigate degradation, a multi-faceted approach focusing on the exclusion of atmospheric moisture and avoidance of incompatible substances is required. The following principles are paramount.
Incompatible Materials
Beyond water, this compound is incompatible with a range of substances. Exposure to these should be strictly avoided:
-
Alcohols & Amines: These compounds react readily with the isocyanate group to form urethanes and ureas, respectively.[1][8]
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[1]
-
Strong Bases: Can catalyze polymerization or other side reactions.[10]
Optimal Storage Conditions
The supplier's Safety Data Sheet (SDS) provides the most authoritative storage guidance.[1] The consensus from available technical documents points to a stringent set of conditions to maximize shelf-life.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Temperature | Refrigerate (2-8 °C) | [1] Reduces the rate of potential side reactions and dimerization. Avoid freezing unless specified by the manufacturer, as this can cause moisture condensation upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing the primary degradation pathway. A positive pressure of inert gas is ideal. |
| Container | Tightly Closed Original Vial | [1][6][11] The original container is selected for its material compatibility and seal integrity. Frequent opening and closing should be minimized. |
| Light | Store in a dark area | [6] While thermal and hydrolytic stability are the primary concerns, protection from light is a general best practice to prevent potential photochemical reactions. |
| Moisture | Keep in a dry, well-ventilated place | [1][2][6] Use of a desiccator for secondary containment is highly recommended, especially in humid environments. |
Validated Protocols for Laboratory Use
Adherence to strict, self-validating protocols is essential for maintaining the integrity of this compound from receipt to disposal.
Protocol 1: Receipt and Initial Inspection
-
Verify Cold Chain: Upon receipt, confirm that the cold-chain packaging is intact. If the material has arrived at ambient temperature, its quality may be compromised.
-
Inspect Container Seal: Visually inspect the vial's cap and seal for any signs of damage.
-
Equilibration: Before opening for the first time, allow the vial to equilibrate to room temperature for at least 30-60 minutes inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Initial Purity Check (Optional but Recommended): For critical applications, a portion of the new material should be analyzed via HPLC or titration (see Protocol 3) to establish a baseline purity (t=0).
Protocol 2: Aliquoting for Routine Use
The best practice to prevent contamination of the bulk supply is to aliquot the material into smaller, single-use vials.
-
Prepare Environment: Perform all operations in a glove box or glove bag under a positive pressure of inert gas (e.g., Argon, Nitrogen). If unavailable, work quickly in a fume hood with low humidity.
-
Prepare Vials: Use clean, oven-dried glass vials with PTFE-lined caps. Purge each vial with inert gas for several minutes.
-
Dispense Solid: After the bulk container has equilibrated to ambient temperature under inert gas, quickly weigh and dispense the desired amount of the solid isocyanate into the prepared vials.
-
Seal and Store: Immediately cap the aliquots, purge the headspace with inert gas, and tighten the cap. Parafilm or vinyl tape can be used to further secure the seal. Store the aliquots under the recommended refrigerated and desiccated conditions.[1]
Experimental Workflow for Stability Assessment
Regularly assessing the purity of isocyanates is crucial, especially for long-term projects or if storage conditions have been suboptimal. The most common method involves derivatization followed by High-Performance Liquid Chromatography (HPLC) analysis.
Causality: Direct analysis of isocyanates is challenging due to their high reactivity. Derivatization converts the isocyanate into a stable, easily detectable urea derivative, allowing for accurate quantification.[12] A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MOPP) or dibutylamine.
Protocol 3: Purity Assessment by Derivatization and HPLC
-
Standard Preparation:
-
Accurately weigh a small amount (~5-10 mg) of this compound (ideally from a fresh, unopened vial) in a volumetric flask.
-
Dissolve in a known volume of anhydrous acetonitrile.
-
Add a molar excess of a derivatizing agent (e.g., dibutylamine).
-
Allow the reaction to proceed for 15-20 minutes to ensure complete conversion to the urea derivative.
-
Dilute to the final volume with acetonitrile to create a stock standard. Prepare a calibration curve by serial dilution.
-
-
Sample Preparation:
-
Using the same procedure, accurately weigh and derivatize a sample of the isocyanate being tested.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detector set to a wavelength appropriate for the benzothiophene chromophore (e.g., ~254 nm).
-
Quantification: Integrate the peak corresponding to the stable urea derivative. Compare the peak area of the test sample against the calibration curve to determine the concentration and, by extension, the purity of the original isocyanate.[13]
-
-
Data Interpretation: A decrease in the main derivative peak and the appearance of new peaks (often corresponding to the urea byproduct from water contamination) indicate degradation.
Caption: Experimental workflow for assessing the purity of isocyanates.
Safety and Hazard Communication
This compound is a hazardous chemical. It is classified as an acute toxin (oral, dermal, inhalation), a skin and eye irritant, and a respiratory and skin sensitizer.[1] Inhalation may cause allergy or asthma-like symptoms.[1][14] All handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves, a lab coat, and chemical safety goggles.[1][11]
References
-
Life Specialty Coatings. Safety Data Sheet: Isocyanate. [Link]
-
Covestro. Safety Data Sheet: DESMOSEAL M 280. [Link]
-
United States Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Safe Work Australia. Guide to Handling Isocyanates. [Link]
-
ResearchGate. The Thermal Decomposition of Isocyanurates. [Link]
-
ResearchGate. Reaction of Isocyanates with water. [Link]
- Google Patents. EP0832889B1 - Process for the synthesis of benzothiophenes.
-
MDPI. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]
-
ResearchGate. A laboratory comparison of analytical methods used for isocyanates. [Link]
-
PrepChem.com. Synthesis of Benzothiophene-3-sulfonyl isocyanate. [Link]
-
RSC Publishing. Catalyzed reaction of isocyanates (RNCO) with water. [Link]
-
California Department of Public Health. Isocyanates: Working Safely. [Link]
-
Cawood Scientific. Isocyanates. [Link]
-
National Center for Biotechnology Information. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. [Link]
-
Centers for Disease Control and Prevention. ISOCYANATES, TOTAL (MAP) 5525. [Link]
-
WorkSafe New Zealand. Isocyanates - Approved Code of Practice for The Safe Use of. [Link]
-
PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]
-
National Center for Biotechnology Information. How To Get Isocyanate?. [Link]
-
Gaco. Safety Data Sheet: ISOCYANATE COMPONENT A. [Link]
-
National Center for Biotechnology Information. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. [Link]
-
RSC Publishing. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. [Link]
-
Aviva. Management of Isocyanates. [Link]
-
DiVA portal. Isocyanates formation from thermal degradation of polyurethane foam during welding of district heating pipes. [Link]
-
ACS Publications. Mechanism of the Water-Isocyanate Reaction. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
Cambridge Safety. MDHS25/3 Organic isocyanates in air. [Link]
-
ChemRxiv. Catalyzed Reaction of Isocyanates (RNCO) with Water. [Link]
-
RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. [Link]
-
American Chemistry Council. Polyurethanes and Thermal Degradation Guidance. [Link]
-
CAS Common Chemistry. Benzothiophene 1,1-dioxide. [Link]
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The Nexus of Heterocyclic Chemistry and Drug Discovery: An In-depth Technical Guide to 1-Benzothiophen-5-yl Isocyanate Derivatives and Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its fusion of a benzene ring with a thiophene ring creates a unique electronic and structural landscape amenable to diverse functionalization. When derivatized with a highly reactive isocyanate group at the 5-position, the resulting 1-benzothiophen-5-yl isocyanate emerges as a powerful and versatile building block for the synthesis of a wide array of novel molecular entities with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of this compound and its derivatives. We will explore the strategic considerations for its preparation, delve into its characteristic reactions with various nucleophiles, and critically examine the structure-activity relationships of the resulting urea and carbamate analogs, with a particular focus on their burgeoning role in oncology.
Introduction: The Strategic Importance of the 1-Benzothiophene-Isocyanate Core
The convergence of the 1-benzothiophene core and the isocyanate functional group presents a compelling strategy in modern drug discovery. The benzothiophene moiety, a bioisostere of indole, is present in a range of pharmaceuticals and bioactive molecules, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] The isocyanate group, on the other hand, is a highly electrophilic functional group that readily reacts with a plethora of nucleophiles, such as amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively.[3]
This inherent reactivity makes this compound an ideal starting material for generating large and diverse libraries of compounds for high-throughput screening. The urea and carbamate functionalities are prevalent in many approved drugs, as they can act as crucial hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[4] The strategic placement of the isocyanate at the 5-position of the benzothiophene ring allows for the exploration of a specific chemical space, directing substituents towards a region of the molecule that can be optimized for target engagement and pharmacokinetic properties.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound (CAS No. 239097-78-0) is a critical first step in the exploration of its derivatives.[5][6] The most logical and efficient synthetic strategies commence from readily available precursors, primarily 1-benzothiophen-5-amine or 1-benzothiophene-5-carboxylic acid. The choice of starting material dictates the subsequent synthetic route.
Caption: Key synthetic routes to this compound.
Phosgenation of 1-Benzothiophen-5-amine
The reaction of a primary amine with phosgene or a phosgene equivalent is a classical and industrially relevant method for the synthesis of isocyanates.[2][7] This approach involves the initial formation of a carbamoyl chloride, which upon thermolysis, eliminates hydrogen chloride to yield the desired isocyanate.
Experimental Protocol: Phosgenation of an Aromatic Amine (General Procedure)
-
Step 1: Carbamoyl Chloride Formation: A solution of 1-benzothiophen-5-amine in an inert solvent (e.g., toluene, chlorobenzene) is added to a solution of excess phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent at a low temperature (typically 0-10 °C).
-
Step 2: Thermolysis: The reaction mixture is then heated to reflux (typically 100-150 °C) to promote the elimination of HCl and the formation of the isocyanate. The progress of the reaction can be monitored by the cessation of HCl evolution.
-
Step 3: Work-up and Purification: After the reaction is complete, the excess phosgene and solvent are removed by distillation, often under reduced pressure. The crude this compound can then be purified by vacuum distillation or recrystallization.
Self-Validating System: The successful synthesis of the isocyanate can be confirmed by infrared (IR) spectroscopy, which will show a characteristic strong absorption band in the region of 2250-2280 cm⁻¹ for the N=C=O stretching vibration.[8]
Curtius Rearrangement of 1-Benzothiophene-5-carboxylic Acid
The Curtius rearrangement provides a milder, phosgene-free alternative for the synthesis of isocyanates from carboxylic acids.[1][9][10] This reaction proceeds through an acyl azide intermediate, which undergoes thermal or photochemical rearrangement with the loss of nitrogen gas to form the isocyanate.
Experimental Protocol: Curtius Rearrangement (General Procedure)
-
Step 1: Acyl Azide Formation: 1-Benzothiophene-5-carboxylic acid is first converted to an activated derivative, such as an acyl chloride (using, for example, thionyl chloride) or a mixed anhydride. This activated species is then reacted with an azide source, such as sodium azide, to form the 1-benzothiophene-5-carbonyl azide.
-
Step 2: Rearrangement: The acyl azide is then carefully heated in an inert solvent (e.g., toluene, benzene). The rearrangement typically occurs at temperatures ranging from 60 to 100 °C, leading to the formation of this compound and the evolution of nitrogen gas.
-
Step 3: Isolation: The resulting isocyanate can often be used in situ for subsequent reactions or isolated by removal of the solvent under reduced pressure.
Causality Behind Experimental Choices: The Curtius rearrangement is often preferred in laboratory settings and for the synthesis of complex molecules due to its milder reaction conditions and the avoidance of highly toxic phosgene. The choice of solvent is critical to ensure that it is inert to the highly reactive isocyanate product.
Reactivity and Derivatization of this compound
The synthetic utility of this compound lies in its high electrophilicity, making it susceptible to nucleophilic attack at the central carbon atom of the isocyanate group. This reactivity allows for the facile synthesis of a diverse range of derivatives.
Caption: Derivatization of this compound.
Synthesis of Urea Derivatives
The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding N-(1-benzothiophen-5-yl)-N'-substituted ureas. These reactions are often carried out at room temperature in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Experimental Protocol: Synthesis of a Urea Derivative (General Procedure)
-
To a solution of this compound in anhydrous DCM is added a solution of the desired amine (1.0 equivalent) in DCM dropwise at room temperature.
-
The reaction mixture is stirred for a period of 1 to 12 hours, during which time the product often precipitates.
-
The solid product is collected by filtration, washed with cold solvent, and dried under vacuum. If the product does not precipitate, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization.
Synthesis of Carbamate Derivatives
The reaction with alcohols to form carbamates (urethanes) is generally slower than the reaction with amines and often requires heating or catalysis.[11] Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds.
Experimental Protocol: Synthesis of a Carbamate Derivative (General Procedure)
-
A solution of this compound, the desired alcohol (1.0-1.2 equivalents), and a catalytic amount of a tertiary amine (e.g., triethylamine, 0.1 equivalents) in a suitable solvent (e.g., toluene, THF) is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
While specific biological data for derivatives of this compound are not extensively reported in publicly accessible literature, the broader class of benzothiophene-based ureas and carbamates has shown significant promise, particularly as anticancer agents.[2][12] By drawing analogies from closely related structures, we can infer the potential therapeutic applications and guide future drug design efforts.
Urea derivatives, in particular, are known to function as potent kinase inhibitors by mimicking the hydrogen bonding interactions of the hinge region of the ATP-binding site. The N-aryl-N'-arylmethylurea scaffold is a common feature in many kinase inhibitors.[13]
Table 1: Bioactivity of Analogous Heterocyclic Urea and Carbamate Derivatives
| Scaffold | Derivative Type | Biological Target/Activity | Reported IC50/Activity | Reference |
| Benzothiazole | Urea | Anticancer (various cell lines) | Micromolar to sub-micromolar activity | [6] |
| Benzothiophene | Carboxamide | ΔF508-CFTR Potentiator | Active in cellular assays | |
| Phenyl | Urea | Anticancer (various cell lines) | Potent antiproliferative activity | [7] |
| Indole | Carbamate | FAAH/MAGL Inhibition | Nanomolar to micromolar IC50 values | [3] |
The data presented in this table is for analogous structures and is intended to be illustrative of the potential of this compound derivatives.
Structure-Activity Relationship Insights (Hypothesized for 1-Benzothiophen-5-yl Derivatives):
-
The Benzothiophene Core: The 1-benzothiophene moiety serves as a rigid scaffold that can be oriented within a binding pocket. Substitutions on the benzothiophene ring (e.g., at the 2-, 3-, 4-, 6-, or 7-positions) could be explored to enhance potency and selectivity.
-
The Urea/Carbamate Linker: This unit is critical for establishing hydrogen bonding interactions with the target protein. The planarity and hydrogen bonding capacity of the urea group are key determinants of activity.[4]
-
The Terminal Substituent (from the amine/alcohol): The nature of the substituent introduced via the amine or alcohol is a primary point of diversification. Aromatic, heteroaromatic, and aliphatic groups can be systematically varied to probe the steric and electronic requirements of the target's binding site. For instance, in the context of kinase inhibition, a terminal aromatic ring can engage in hydrophobic interactions or be further functionalized to improve physicochemical properties.
Conclusion and Future Perspectives
This compound is a high-value, reactive intermediate that holds considerable potential for the discovery of novel therapeutic agents. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the generation of diverse chemical libraries. While the direct biological evaluation of its derivatives is an area ripe for further investigation, the established pharmacological importance of the benzothiophene scaffold and the proven utility of urea and carbamate linkers in drug design provide a strong rationale for its exploration.
Future research should focus on the systematic synthesis and biological screening of libraries of 1-benzothiophen-5-yl urea and carbamate derivatives against a range of therapeutic targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Detailed structure-activity relationship studies, guided by computational modeling, will be instrumental in optimizing the potency, selectivity, and drug-like properties of these promising compounds. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting endeavor at the forefront of medicinal chemistry.
References
- Guzmán-Hernández, R., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488.
- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Chemical and Pharmaceutical Research, 6(9), 243-252.
- Stolze, A.-S., et al. (2018). Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. Molecules, 23(11), 2979.
- Al-Omary, F. A. M., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Synthesis, 21.
- Alexander, J. S., et al. (2009). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 16(10), 1033-1040.
- Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(21), 12359-12385.
- Cebotaru, L., et al. (2013). Structure-activity analysis of carboxamide-benzothiophene A-01 analogs. The FASEB Journal, 27(9), 3748-3760.
- An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 139, 688-715.
-
PrepChem.com. Synthesis of Benzothiophene-3-sulfonyl isocyanate. Available from: [Link]
- How To Get Isocyanate? (2023). ACS Omega, 8(38), 34699–34707.
- Tech-Type: Amine Phosgenation to Isocyanate. (n.d.).
-
REALAB LLC. 5-isocyanato-1-benzothiophene. Available from: [Link]
- Fisher Scientific. (2010).
- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2018). Organic & Biomolecular Chemistry, 16(34), 6285-6302.
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry, 10, 992293.
- Quagraine, N. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Science Center.
- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2012). Journal of Medicinal Chemistry, 55(17), 7726-7736.
- Mechanism of Isocyanate Reactions with Ethanol. (1958). The Journal of Organic Chemistry, 23(8), 1169-1172.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2020). Molecules, 25(22), 5463.
- Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ureas from 1-Benzothiophen-5-yl Isocyanate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzothiophene Ureas in Medicinal Chemistry
The urea functional group is a cornerstone in modern drug discovery, prized for its ability to form stable, multipoint hydrogen bonds with biological targets. This seemingly simple moiety is integral to a wide array of clinically approved therapies, where it often plays a critical role in modulating drug potency, selectivity, and overall pharmacokinetic properties.[1] When incorporated into more complex scaffolds, such as the benzothiophene ring system, the resulting molecules present a rich area for therapeutic exploration. Benzothiophene derivatives themselves exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The strategic combination of the benzothiophene core with a urea linker provides a powerful platform for the design of novel therapeutics, particularly as kinase inhibitors in oncology.[4]
This document serves as a comprehensive technical guide for the synthesis of N,N'-substituted ureas derived from 1-benzothiophen-5-yl isocyanate and various primary amines. As a senior application scientist, the following protocols and explanations are designed to be both instructive and deeply rooted in the principles of synthetic organic chemistry, providing not just the "how" but the critical "why" behind each step.
Mechanistic Underpinnings: The Nucleophilic Addition of Amines to Isocyanates
The formation of a urea from an isocyanate and a primary amine is a classic example of a nucleophilic addition reaction. The isocyanate group (R-N=C=O) is characterized by a highly electrophilic central carbon atom, a consequence of the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[5]
The reaction proceeds via a generally accepted two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This initial attack results in the formation of a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the oxygen atom of the carbonyl group occurs, yielding the stable, neutral urea product.
This reaction is typically fast, efficient, and often proceeds without the need for a catalyst, especially with reactive isocyanates and primary amines.[5]
Caption: Mechanism of urea formation.
Core Reagents and Their Properties
A thorough understanding of the starting materials is paramount for successful and safe synthesis.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 239097-78-0 | C₉H₅NOS | 175.21 | Melting Point: 58°C; highly reactive, moisture-sensitive.[6][7][8] |
| Primary Amine (generic) | Varies | Varies | Varies | Nucleophilic; basicity influences reactivity. |
Safety Precautions: Isocyanates, including this compound, are potent sensitizers and irritants, particularly to the respiratory tract.[9][10] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to their reactivity with water, anhydrous conditions are recommended to prevent the formation of undesired side products and to ensure high yields.[11]
Detailed Experimental Protocol: Synthesis of a Representative Benzothiophene Urea
This protocol details the synthesis of N-(1-benzothiophen-5-yl)-N'-(4-methoxyphenyl)urea, a representative example that can be adapted for a wide range of primary amines.
Materials and Equipment:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
High-vacuum pump
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (e.g., p-anisidine, 1.0 mmol) in 20 mL of anhydrous DCM. Stir the solution at room temperature.
-
Rationale: Anhydrous conditions are crucial to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decarboxylates to the corresponding amine, ultimately forming a symmetrical urea byproduct.[11] DCM is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
-
-
Addition of Isocyanate: In a separate, dry vial, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the stirring amine solution over 5-10 minutes.
-
Rationale: Dropwise addition helps to control the reaction rate and dissipate any heat generated, although the reaction is typically not highly exothermic.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is often complete within 2-4 hours, as indicated by the consumption of the starting materials.[12]
-
Rationale: TLC is a quick and effective method to visually track the disappearance of reactants and the appearance of the less polar urea product.
-
-
Product Isolation and Purification:
-
Precipitation and Filtration: In many cases, the urea product will precipitate out of the reaction mixture as a solid. If so, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold DCM to remove any residual starting materials.[12]
-
Solvent Evaporation and Trituration: If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the resulting crude solid by trituration with a non-polar solvent like diethyl ether or hexane to remove soluble impurities.[4]
-
Recrystallization/Chromatography: For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or purified by column chromatography on silica gel.[4][13]
-
-
Drying and Characterization: Dry the purified product under high vacuum to remove all traces of solvent. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[4][14]
Caption: General workflow for the synthesis of substituted ureas.
Expected Results and Data Interpretation
The synthesis of N,N'-substituted ureas via this method generally proceeds in good to excellent yields, often exceeding 90%.[15]
| Amine | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | DCM | 3 | 95% |
| Benzylamine | THF | 2 | 94%[4] |
| 4-Fluoroaniline | DCM | 4 | 92% |
| Cyclohexylamine | THF | 2.5 | 96% |
Characterization Data:
-
¹H NMR: Expect to see characteristic signals for the N-H protons of the urea moiety, typically in the range of 6-9 ppm. The aromatic and aliphatic protons of the benzothiophene and amine substituents will also be present in their expected regions.
-
¹³C NMR: The carbonyl carbon of the urea typically appears in the range of 150-160 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the urea will be prominent, usually between 1630-1680 cm⁻¹. N-H stretching bands can also be observed around 3300-3500 cm⁻¹.
-
HRMS: This technique will confirm the molecular weight and elemental composition of the synthesized compound.[14]
Conclusion
The reaction between this compound and primary amines is a robust and highly efficient method for the synthesis of a diverse library of N,N'-substituted ureas. These compounds are of significant interest in medicinal chemistry and drug development due to the favorable pharmacological properties associated with both the benzothiophene scaffold and the urea functional group. The protocols outlined in this document are designed to be readily adaptable and provide a solid foundation for the exploration of this valuable chemical space. Adherence to the principles of chemical safety and the rationale behind each experimental step will ensure reproducible and high-yielding synthetic outcomes.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC . National Center for Biotechnology Information. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals . Beilstein-Institut. [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water . Royal Society of Chemistry. [Link]
-
Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds | Industrial & Engineering Chemistry Fundamentals - ACS Publications . American Chemical Society. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Substituted Ureas. Methods of Synthesis and Applications - ResearchGate . ResearchGate. [Link]
-
Review of the Occupational Exposure to Isocyanates:Mechanisms of Action - ResearchGate . ResearchGate. [Link]
-
Isocyanate - Wikipedia . Wikipedia. [Link]
-
A Straightforward Synthesis of N-Substituted Ureas from Primary Amides . American Chemical Society. [Link]
-
Synthesis of ureas 5 starting from hexadecyl isocyanate 4 and amines 2. - ResearchGate . ResearchGate. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution . Organic Chemistry Portal. [Link]
- Benzothiophene derivatives and medicinal use thereof - Google Patents.
-
Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - MDPI . MDPI. [Link]
-
Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books . IntechOpen. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives . Preprints.org. [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed . National Center for Biotechnology Information. [Link]
-
Isocyanate-based multicomponent reactions - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines - YouTube . YouTube. [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher . Hilaris Publishing. [Link]
-
Phenyl isocyanate | C7H5NO | CID 7672 - PubChem . National Center for Biotechnology Information. [Link]
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Synthesis of thiocarbamates using 1-Benzothiophen-5-yl isocyanate
Application Note & Protocol
Strategic Synthesis of Novel Thiocarbamates via 1-Benzothiophen-5-yl Isocyanate: A Guide for Drug Discovery & Medicinal Chemistry
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of thiocarbamates utilizing this compound as a key building block. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2][3] This document outlines the mechanistic principles, experimental procedures, characterization techniques, and troubleshooting for the nucleophilic addition of thiols to this specific isocyanate. The protocols are designed for researchers and scientists in drug development, offering a robust methodology for creating novel thiocarbamate derivatives with potential therapeutic applications.
Introduction: The Significance of Benzothiophene-Containing Thiocarbamates
The benzothiophene core is a recurring motif in numerous biologically active compounds, demonstrating antimicrobial, anti-cancer, anti-inflammatory, and neuroprotective properties, among others.[1][2][3][4] The fusion of a benzene ring with a thiophene ring creates a unique electronic and structural environment, making it a valuable scaffold in drug design.[3] Thiocarbamates, in their own right, are an important class of organic compounds with diverse applications, including in agriculture as herbicides and in medicine. The synthesis of thiocarbamates through the reaction of isocyanates and thiols is a well-established and efficient method.[5][6]
By combining the benzothiophene moiety with a thiocarbamate linkage, there is a compelling opportunity to generate novel molecular entities with unique pharmacological profiles. The isocyanate group of this compound provides a reactive handle for the facile introduction of a variety of sulfur-containing functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).
Mechanistic Rationale: The Nucleophilic Addition of Thiols to Isocyanates
The synthesis of thiocarbamates from an isocyanate and a thiol proceeds through a nucleophilic addition mechanism. The sulfur atom of the thiol, being a soft nucleophile, readily attacks the electrophilic carbon atom of the isocyanate group. This reaction is generally efficient and can often be performed under mild conditions, sometimes even without a catalyst.[5]
The general mechanism can be depicted as follows:
-
Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiol attacks the electron-deficient carbonyl carbon of the isocyanate.
-
Proton Transfer: A subsequent proton transfer from the sulfur to the nitrogen atom results in the formation of the stable thiocarbamate product.
The use of a mild base, such as sodium carbonate (Na₂CO₃), can facilitate the deprotonation of the thiol, increasing its nucleophilicity and promoting the reaction under gentle conditions.[6]
Experimental Protocol: Synthesis of S-Aryl/Alkyl-N-(1-benzothiophen-5-yl)thiocarbamate
This protocol provides a general procedure for the synthesis of thiocarbamates using this compound and a representative thiol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Thermo Scientific | Store in a cool, dry place. |
| Substituted Thiol (e.g., thiophenol) | Reagent Grade | Sigma-Aldrich | Ensure dryness of the thiol. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Use freshly distilled or from a solvent purification system. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Finely powdered. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |
| Ethyl Acetate | HPLC Grade | VWR | For chromatography. |
| Hexanes | HPLC Grade | VWR | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | For drying organic layers. |
Reaction Workflow
Caption: Figure 1: Reaction Workflow for Thiocarbamate Synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).
-
Dissolve the isocyanate in anhydrous tetrahydrofuran (THF).
-
To this solution, add the desired thiol (1.1 equivalents).
-
Finally, add finely powdered anhydrous sodium carbonate (0.1 equivalents).[6]
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (isocyanate) is consumed.
-
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thiocarbamate.
-
Characterization of the Synthesized Thiocarbamate
The structure of the synthesized thiocarbamate should be confirmed by standard spectroscopic methods.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR will show characteristic peaks for the aromatic protons of the benzothiophene ring and the substituent from the thiol, as well as a broad singlet for the N-H proton.
-
¹³C NMR will show a characteristic peak for the thiocarbonyl carbon (C=S) typically in the range of 160-180 ppm. The aromatic carbons will also be visible.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a characteristic N-H stretching vibration around 3300 cm⁻¹.
-
A strong C=O stretching vibration will be observed around 1640-1680 cm⁻¹.
-
The C-N stretching vibration will appear in the range of 1450-1550 cm⁻¹.[7]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst. | Ensure the sodium carbonate is anhydrous and finely powdered. |
| Wet reagents or solvent. | Use anhydrous solvents and ensure the thiol is dry. Isocyanates are sensitive to moisture.[9] | |
| Sterically hindered thiol. | The reaction may require heating or a stronger base. | |
| Multiple Products Observed by TLC | Side reactions of the isocyanate. | Isocyanates can react with themselves to form dimers or trimers, especially at elevated temperatures.[10] Maintain a controlled temperature. |
| Impure starting materials. | Purify the starting materials before the reaction. | |
| Difficulty in Purification | Product is an oil or has similar polarity to impurities. | Try a different solvent system for chromatography or consider crystallization. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of novel thiocarbamates derived from this compound. The straightforward nature of the reaction, coupled with the biological significance of the benzothiophene scaffold, makes this a valuable methodology for researchers in medicinal chemistry and drug discovery. The detailed protocol and troubleshooting guide are intended to facilitate the successful synthesis and characterization of these promising compounds.
References
-
Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. [Link]
-
ResearchGate. Previous publications of isocyanide‐based S‐organyl thiocarbamate.... [Link]
-
Gong, Y., Yan, L., & Guo, Z. (2024). Na₂CO₃-promoted synthesis of thiocarbamates from isocyanates and thiols under mild conditions. RSC Publishing. [Link]
-
MDPI. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]
-
National Center for Biotechnology Information. Isocyanate-based multicomponent reactions. [Link]
-
ResearchGate. (PDF) One‐Pot Synthesis of Thiocarbamates. [Link]
-
ACS Publications. Spectroscopic studies of the structure of the adsorption layer of thionocarbamate. 2. On cuprous sulfide. [Link]
-
National Center for Biotechnology Information. An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
-
ResearchGate. Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
National Center for Biotechnology Information. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. [Link]
-
International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]
-
Systematic Reviews in Pharmacy. Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. [Link]
-
ResearchGate. An overview of benzo [b] thiophene-based medicinal chemistry. [Link]
-
National Center for Biotechnology Information. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. [Link]
-
ResearchGate. Review of the Occupational Exposure to Isocyanates:Mechanisms of Action. [Link]
-
ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Benzothiophen-5-yl Isocyanate as a Strategic Building Block for Heterocyclic Synthesis
Introduction: The Convergence of Privileged Scaffolds and Reactive Handles
In the landscape of medicinal chemistry and drug discovery, the benzothiophene core is recognized as a "privileged scaffold."[1][2] Its rigid, bicyclic structure is present in a multitude of pharmacologically active agents, including kinase inhibitors, antipsychotics, and anti-inflammatory drugs.[2] The inherent bioactivity of this scaffold arises from its unique electronic properties and its ability to engage in various interactions with biological targets.[1] The strategic functionalization of this core is paramount to the development of novel therapeutics.
The isocyanate group (-N=C=O) represents one of the most versatile and reactive functional groups in synthetic organic chemistry.[3] It serves as a powerful electrophilic partner, most notably in the synthesis of ureas and carbamates, moieties that are themselves fundamental to the structure of numerous FDA-approved drugs.[4] The urea linkage, for instance, is a superb hydrogen bond donor and acceptor, critical for anchoring molecules within protein active sites.[4]
This guide details the strategic application of 1-Benzothiophen-5-yl isocyanate , a building block that synergistically combines the desirable benzothiophene scaffold with the synthetic versatility of the isocyanate handle. We will explore its core reactivity and provide detailed, field-proven protocols for its use in constructing diverse heterocyclic structures, offering researchers a direct route to novel chemical entities with high therapeutic potential.
Technical Profile and Safety Mandates
Physicochemical Data
A thorough understanding of a reagent's physical properties is the foundation of its effective and safe use in any experimental setting.
| Property | Value | Reference(s) |
| CAS Number | 239097-78-0 | [5][6] |
| Molecular Formula | C₉H₅NOS | [5][6] |
| Molecular Weight | 175.21 g/mol | [5][6] |
| Melting Point | 58 °C | [5] |
| Boiling Point | 281 °C at 760 mmHg | [5] |
| SMILES | C1=CC2=C(C=CS2)C=C1N=C=O | [6] |
| Appearance | Solid | - |
Critical Safety & Handling Protocols
Isocyanates are hazardous compounds that demand strict adherence to safety protocols. The primary risks are associated with inhalation and skin contact, which can lead to severe respiratory and dermal sensitization.[7][8]
-
Hazard Profile:
-
Inhalation: Harmful if inhaled. May cause allergy or asthma symptoms, respiratory irritation, and breathing difficulties.[7][8] Chronic exposure can lead to permanent lung damage.[8]
-
Skin Contact: Causes skin irritation and may lead to an allergic skin reaction (sensitization).[7][8]
-
Eye Contact: Causes serious eye irritation.[7]
-
Ingestion: Harmful if swallowed.[7]
-
-
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Moisture Sensitivity: Isocyanates react with water. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[7] Use anhydrous solvents and glassware for all reactions.
-
Disposal: Quench excess isocyanate carefully with a solution of sodium carbonate and an alcohol (e.g., isopropanol) before disposing of it according to institutional guidelines.
-
Core Reactivity: The Isocyanate as an Electrophilic Linchpin
The synthetic utility of this compound is governed by the electrophilic nature of the central carbon atom in the -N=C=O group. This carbon is highly susceptible to nucleophilic attack, providing a reliable and efficient method for forming new carbon-nitrogen and carbon-oxygen bonds. This reactivity can be channeled into two primary strategies for heterocyclic synthesis.
Caption: General workflow for heterocyclic synthesis.
Strategy 1: Formation of Acyclic Precursors. The most direct application involves reacting the isocyanate with amines or alcohols to form stable urea or carbamate linkages, respectively. These acyclic products are often the final targets, valued for their medicinal properties, but can also serve as elaborated precursors for subsequent cyclization reactions.
Strategy 2: Direct Intramolecular Cyclization. In suitably designed substrates, the isocyanate group can participate directly in a ring-forming reaction. This is often achieved through intramolecular Friedel-Crafts-type reactions, where an electron-rich aromatic ring within the same molecule attacks the isocyanate carbon, leading to the formation of fused heterocyclic systems.[9] This approach is highly atom- and step-economical.[10]
Experimental Protocols
Protocol 1: General Synthesis of N-(1-Benzothiophen-5-yl)-N'-Aryl/Alkyl Ureas
This protocol describes the formation of a urea linkage, a cornerstone reaction in medicinal chemistry for generating compounds with potent biological activity.
Causality & Rationale: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the isocyanate. The reaction is typically fast, exothermic, and proceeds without the need for a catalyst. The resulting urea functionality is a rigid, planar structure capable of forming strong hydrogen bonds, a critical feature for molecular recognition at biological targets.[4]
Caption: Mechanism of Urea Formation.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetone)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: In a separate flask, dissolve the amine (1.0-1.1 eq) in the same anhydrous solvent. Add this amine solution dropwise to the stirring isocyanate solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.[11] The reaction is often complete within 1-4 hours. Monitor the disappearance of the isocyanate starting material by Thin Layer Chromatography (TLC) or LC-MS. A characteristic isocyanate peak in the IR spectrum (~2250-2275 cm⁻¹) can also be monitored.
-
Workup: Upon completion, if the product precipitates, it can be isolated by filtration and washed with a small amount of cold solvent.[11] If the product is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Representative Data:
| Amine Nucleophile | Solvent | Time (h) | Yield (%) |
| Aniline | THF | 2 | >95 |
| 4-Fluoroaniline | DCM | 2.5 | >95 |
| Benzylamine | Acetone | 1.5 | >90 |
| Morpholine | THF | 1 | >98 |
Protocol 2: Synthesis of (1-Benzothiophen-5-yl) Carbamates
This protocol outlines the reaction with alcohols to form carbamates, which are key components in pharmaceuticals and can act as protecting groups or precursors for further functionalization.
Causality & Rationale: Alcohols are generally less nucleophilic than amines, meaning this reaction can be significantly slower. To achieve reasonable reaction rates, especially with hindered or electron-deficient alcohols, a catalyst is often required. Basic catalysts like 4-Dimethylaminopyridine (DMAP) or organotin compounds activate the alcohol, while Lewis acids can activate the isocyanate. The choice of catalyst depends on the substrate compatibility.
Materials:
-
This compound
-
Alcohol or phenol of choice (e.g., methanol, phenol)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or DMAP, ~1-5 mol%)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Setup: Under an inert atmosphere, dissolve the alcohol (1.0 eq) and catalyst (if used) in the anhydrous solvent in a round-bottom flask.
-
Addition: Add this compound (1.05 eq) to the mixture. If the isocyanate is a solid, it can be added directly or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) to facilitate the reaction. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid (to remove basic catalysts like DMAP) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Acid-Catalyzed Intramolecular Cyclization for Fused Heterocycles
This protocol provides a representative method for advanced synthesis, demonstrating how the isocyanate can be used to construct complex, fused polycyclic systems directly.
Causality & Rationale: This reaction is an example of an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. A strong acid or Lewis acid catalyst (e.g., methyl triflate (MeOTf), polyphosphoric acid) activates the isocyanate carbonyl group, making it a highly potent electrophile.[9] An appropriately positioned, electron-rich aromatic ring on a substituent attached to the isocyanate nitrogen can then attack this activated carbon, leading to cyclization and the formation of a new ring. This strategy provides rapid access to complex scaffolds like phenanthridinones from biaryl isocyanates.[9]
Caption: Pathway for intramolecular acyl-cyclization.
Materials:
-
A suitable precursor (e.g., an N-(aryl)-N-(1-benzothiophen-5-yl)urea which is converted to the isocyanate in situ or a pre-formed biaryl isocyanate)
-
Anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane (DCE))
-
Strong acid catalyst (e.g., MeOTf, 20 mol%)[9]
-
Standard laboratory glassware for anhydrous, heated reactions
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the isocyanate precursor (1.0 eq) and anhydrous DCE.
-
Catalyst Addition: Add the catalyst (e.g., MeOTf, 0.2 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting solid or oil by flash column chromatography to yield the fused heterocyclic product.
Conclusion
This compound is a high-value, versatile building block for modern heterocyclic synthesis. Its reactivity profile allows for the straightforward and efficient creation of ureas and carbamates, which are not only potent pharmacophores in their own right but also serve as intermediates for more complex molecular architectures. The protocols provided herein offer researchers reliable and reproducible methods to leverage this reagent's potential, accelerating the discovery of novel benzothiophene-containing compounds for drug development and materials science.
References
-
Pusalkar, P., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
It's Chemistry Time. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. [Link]
-
Cravotto, G., et al. (2015). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]
- Grushin, V. V., et al. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives.
-
Wang, X., et al. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. Heteroatom Chemistry. [Link]
- Ardis, A. E., et al. (1983). Process for the preparation of aromatic carbamates and isocyanates.
-
de Graaff, M., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Molecules. [Link]
-
Wang, Z., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. [Link]
-
Li, B., et al. (2025). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Synthesis of ureas 5 starting from hexadecyl isocyanate 4 and amines 2. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic-chemistry.org. [Link]
-
Zou, S., et al. (2025). MeOTf‐Catalyzed Intramolecular Acyl‐Cyclization of Aryl Isocyanates: Efficient Access to Phenanthridin‐6(5H)‐one and 3,4‐Dihydroisoquinolin‐1(2H)‐one Derivatives. Angewandte Chemie. [Link]
- Ohwada, J., et al. (2003). Benzothiophene derivatives and medicinal use thereof.
-
ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. ResearchGate. [Link]
-
Chemicals. (2023). Safety Data Sheet. Chemicals.com. [Link]
-
Mathew, S. (2013). Can anyone suggest a good way to do carbamate formation...?. ResearchGate. [Link]
-
Schaub, T., et al. (2016). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. ChemSusChem. [Link]
- Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books.google.com.
-
NOBLECHEMISTRY. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. [Link]
-
Usharani, V., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]
Sources
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- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Reaction of 1-Benzothiophen-5-yl Isocyanate with Nucleophiles
Introduction: The Significance of the 1-Benzothiophen-5-yl Moiety in Medicinal Chemistry
The benzothiophene scaffold is a privileged heterocyclic aromatic compound, forming the core of numerous pharmacologically active molecules.[1][2] Its structural versatility and wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make it a focal point in drug discovery.[1][2] The incorporation of the benzothiophene moiety is a key feature in drugs such as the selective estrogen receptor modulator raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[1][2] 1-Benzothiophen-5-yl isocyanate is a valuable synthon that allows for the introduction of this important pharmacophore into a diverse range of molecules through the formation of urea and carbamate linkages. This document provides detailed protocols for the reaction of this compound with various nucleophiles, offering insights into reaction mechanisms, conditions, and product purification.
Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 239097-78-0 |
| Molecular Formula | C₉H₅NOS |
| Molecular Weight | 175.21 g/mol |
| Melting Point | 58 °C |
| Boiling Point | 281 °C at 760 mmHg |
| Density | 1.28 g/cm³ |
Data sourced from Echemi.[3]
Reaction with Nucleophiles: A Mechanistic Overview
The reaction of isocyanates with nucleophiles proceeds via a nucleophilic addition mechanism. The carbon atom of the isocyanate group is electrophilic and is attacked by the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol). This is followed by proton transfer to the nitrogen of the isocyanate, yielding the final urea or carbamate product. The general mechanism is depicted below.
Caption: General mechanism of nucleophilic addition to an isocyanate.
Protocol 1: Synthesis of N-(1-Benzothiophen-5-yl)-N'-alkyl/aryl Ureas via Reaction with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is typically a rapid and high-yielding process, often proceeding at room temperature without the need for a catalyst.[4][5] Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[4]
Experimental Workflow
Sources
Application Notes & Protocols: Strategic Use of 1-Benzothiophen-5-yl Isocyanate in Solid-Phase Organic Synthesis
An In-Depth Technical Guide
Preamble: The Strategic Advantage of Solid-Phase Synthesis for Urea Derivatives
The synthesis of small molecule libraries is a cornerstone of modern drug discovery. Solid-phase organic synthesis (SPOS) offers a significant advantage over traditional solution-phase methods, primarily by simplifying the purification of intermediates.[1][2] By anchoring a starting material to an insoluble polymer resin, excess reagents and by-products can be easily washed away, driving reactions to completion and streamlining the entire synthetic workflow.[1][3]
The urea moiety is a critical pharmacophore found in numerous therapeutic agents. The most direct and prevalent method for its synthesis involves the reaction of an isocyanate with a primary or secondary amine.[4] This guide focuses on the application of 1-Benzothiophen-5-yl isocyanate , a heterocyclic building block of interest in medicinal chemistry, for the solid-phase synthesis of substituted ureas. We will explore the fundamental principles, provide validated protocols, and discuss the critical parameters that ensure a successful synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 239097-78-0 | [5] |
| Molecular Formula | C₉H₅NOS | [5][6] |
| Molecular Weight | 175.21 g/mol | [5][6] |
| Melting Point | 58°C | [6][7] |
| Boiling Point | 281°C at 760 mmHg | [6][7] |
| Appearance | Solid |[7] |
Core Principle: The On-Resin Urea Formation
The entire process hinges on a straightforward nucleophilic addition reaction. An amine, anchored to the solid support, acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group of this compound. This forms a stable, resin-bound urea derivative. The power of this technique lies in its iterative potential and purification efficiency.[2][3]
The general workflow is a cyclical process involving resin preparation, amine loading, the key urea-forming reaction, and finally, cleavage of the target molecule from the solid support for analysis.
Caption: High-level workflow for solid-phase urea synthesis.
Experimental Design: Critical Choices for Success
The success of the synthesis is not merely in the execution of the steps but in the foundational choices made beforehand.
Resin and Linker Selection
The choice of resin is paramount as it dictates the conditions for both loading and cleavage. For the synthesis of ureas where the final product is desired as a carboxylic acid or amide, an acid-labile linker is ideal.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly recommended choice. Its extreme acid sensitivity allows for the cleavage of the final product under very mild acidic conditions (e.g., dilute trifluoroacetic acid (TFA) in dichloromethane (DCM)).[8] This prevents degradation of sensitive functional groups on the target molecule. Amines can be attached directly to this resin.[9]
-
Wang Resin / Rink Amide Resin: While common in peptide synthesis, these require stronger acid cocktails for cleavage (e.g., >90% TFA), which may not be ideal for all small molecules.[10][11] Rink Amide resin is specifically used when the desired product is a primary amide.
Solvent Considerations
Solvents play a crucial role in solid-phase synthesis, primarily to swell the resin beads. Swelling unfolds the polymer chains, making the reactive sites accessible.[10]
-
Dichloromethane (DCM): Excellent for swelling polystyrene-based resins like 2-CTC.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent with excellent solvating properties for both reagents and the growing, resin-bound molecule.[12] It is often used during the coupling (urea formation) step.
-
Green Solvents: In response to environmental concerns, alternatives to traditional solvents like DMF are being explored, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[13][14] However, their compatibility with specific resins and reactions must be validated.
Detailed Protocols
Safety First: Isocyanates are reactive, toxic, and potent sensitizers.[15][16] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Loading of a Primary Amine onto 2-Chlorotrityl Chloride Resin
This protocol details the immobilization of the amine component, which will subsequently react with the isocyanate.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.5 mmol/g substitution)
-
Primary amine of interest
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel (e.g., fritted syringe)
Procedure:
-
Resin Swelling: Place the 2-CTC resin (e.g., 100 mg, 0.15 mmol) in the synthesis vessel. Add dry DCM (2 mL) and allow the resin to swell for 20-30 minutes with gentle agitation. Drain the solvent.
-
Amine Solution Preparation: In a separate vial, dissolve the primary amine (2-3 equivalents relative to resin loading, e.g., 0.30-0.45 mmol) and DIPEA (4 equivalents, e.g., 0.60 mmol) in dry DCM (1.5 mL).
-
Loading Reaction: Add the amine solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.[9]
-
Capping Unreacted Sites: To block any remaining reactive chlorotrityl sites, add 0.5 mL of methanol to the vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with:
-
DCM (3 x 2 mL)
-
DMF (3 x 2 mL)
-
Methanol (3 x 2 mL)
-
DCM (3 x 2 mL)
-
-
Drying: Dry the resin under a high vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.[9]
Protocol 2: Urea Formation with this compound
This is the core reaction where the urea linkage is formed.
Materials:
-
Amine-loaded resin from Protocol 1
-
This compound
-
Dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Kaiser Test Kit (for reaction monitoring)
Procedure:
-
Resin Swelling: Swell the amine-loaded resin in the reaction solvent (e.g., dry DMF, 2 mL per 100 mg resin) for 20 minutes.
-
Isocyanate Addition: Dissolve this compound (3-5 equivalents relative to initial resin loading, e.g., 0.45-0.75 mmol) in a minimal amount of dry DMF. Add this solution to the swollen resin.
-
Coupling Reaction: Agitate the mixture at room temperature. The reaction is typically complete within 2-6 hours.
-
Reaction Monitoring (Optional but Recommended): To confirm the consumption of the resin-bound primary amine, perform a Kaiser test. Take a few beads of resin, wash them thoroughly with DCM, and follow the test kit instructions. A negative result (beads remain yellow/colorless) indicates the reaction is complete. If the test is positive (blue beads), the reaction may require additional time or a fresh equivalent of isocyanate.
-
Washing: Once the reaction is complete, drain the solvent. Wash the resin thoroughly to remove all excess isocyanate and soluble by-products. A typical wash sequence is:
-
DMF (3 x 2 mL)
-
DCM (3 x 2 mL)
-
Methanol (3 x 2 mL)
-
-
Drying: Dry the resin-bound urea product under a high vacuum.
Caption: On-resin reaction of an amine with an isocyanate.
Protocol 3: Cleavage and Product Isolation
This final step releases the synthesized urea derivative from the solid support.
Materials:
-
Dry, resin-bound urea product
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry, resin-bound product (e.g., ~100 mg) in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL). The use of scavengers like TIS and water is crucial to trap reactive cationic species generated during cleavage, preventing side reactions.[11] Agitate the slurry at room temperature for 1-2 hours.
-
Product Filtration: Filter the resin and collect the filtrate, which contains the desired product. Wash the resin beads with a small amount of fresh TFA or DCM and combine the filtrates.
-
Solvent Removal: Evaporate the TFA and DCM from the filtrate, typically using a gentle stream of nitrogen or a rotary evaporator.
-
Product Precipitation: Add cold diethyl ether to the concentrated residue. The desired urea product should precipitate as a solid.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether. Repeat this process 2-3 times.
-
Drying: Dry the final product under a high vacuum.
Product Characterization
The purity and identity of the final product must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for analysis.[17] It provides information on both the purity of the crude product (from the LC chromatogram) and its molecular weight (from the mass spectrum), confirming the successful synthesis.[18][19]
-
High-Performance Liquid Chromatography (HPLC): Used for assessing the purity of the product with higher resolution than a standard LC system.[20]
-
Nuclear Magnetic Resonance (NMR): After purification, ¹H and ¹³C NMR spectroscopy can be used to fully elucidate the structure of the synthesized urea derivative.
Table 2: Typical LC-MS Analysis Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase | Suitable for a wide range of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better peak shape and ionization. |
| Mobile Phase B | 0.1% Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 10 min | Standard gradient to elute compounds of varying polarity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | ESI is a soft ionization technique suitable for small molecules. Running both modes ensures detection.[17] |
| Detector | UV (e.g., 254 nm) and MS | Orthogonal detection provides both purity and identity information.[19] |
References
-
Lee, S. H., Matsushita, H., Koch, G., Zimmermann, J., Clapham, B., & Janda, K. D. (2004). Smart Cleavage Reactions: the Synthesis of an Array of Ureas from Polymer-Bound Carbamates. Journal of the American Chemical Society. [Link]
-
Millington, W. R., & Maltby, D. A. (1993). The characterization of crude products from solid-phase peptide synthesis by mu-HPLC/fast atom bombardment mass spectrometry. PubMed. [Link]
-
Li, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. [Link]
-
Lelli, M., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. ResearchGate. [Link]
-
Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences. [Link]
-
Aapptec. Attaching the First Amino Acid to a Resin. Aapptec Peptides. [Link]
-
Knapp, S. (1999). A Simple, Convenient, and Efficient Method for the Synthesis of Isocyanates from Urethanes. The Journal of Organic Chemistry. [Link]
-
Eskandari, S., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. National Institutes of Health. [Link]
-
Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. [Link]
-
Ismaili, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
-
Bello, D., et al. (2014). Review of the Occupational Exposure to Isocyanates: Mechanisms of Action. ResearchGate. [Link]
-
Liguori, F., et al. (2023). Challenges and recent advances in bio-based isocyanate production. RSC Publishing. [Link]
-
Góngora-Benítez, M., et al. (2022). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Diss, M. L., & Kennan, A. J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers. [Link]
-
Waters Corporation. (2019). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. [Link]
-
Zengel, D. (2020). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruhe Institute of Technology. [Link]
-
van der Woerd, M. J., et al. (2022). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. ACS Publications. [Link]
-
Le-Vey, A., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. [Link]
-
Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]
-
Tajes, M., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. [Link]
-
Liu, H. W., et al. (2024). Development of a urea-bond cleavage reaction induced by nitric oxide for fluorescence imaging. Journal of Materials Chemistry B. [Link]
-
Hosgor, E., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]
-
ResearchGate. (2024). Innovations in Isocyanate Synthesis for a Sustainable Future. ResearchGate. [Link]
-
Walsh, D. P. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Biotage. [Link]
-
Qucosa. (2006). Synthesis and characterization of hyperbranched poly(urea-urethane)s. TU Dresden. [Link]
-
Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PubMed. [Link]
-
PubChem. (n.d.). Phenyl isocyanate. National Center for Biotechnology Information. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
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- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. This compound | CAS: 239097-78-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. peptide.com [peptide.com]
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- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 1-Benzothiophen-5-yl Isocyanate Derivatives for Covalent Inhibitor Discovery
Introduction
The resurgence of targeted covalent inhibitors (TCIs) in drug discovery marks a significant shift in therapeutic strategies, underscored by the clinical success of drugs targeting previously "undruggable" proteins.[1] Covalent inhibitors offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to overcome therapy-induced resistance.[1] The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[2][3] When functionalized with a reactive isocyanate group (-N=C=O) at the 5-position, these compounds become potent electrophiles capable of forming stable covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on target proteins. This application note provides a comprehensive guide for the high-throughput screening (HTS) of 1-benzothiophen-5-yl isocyanate derivatives to identify and characterize novel covalent inhibitors.
The isocyanate moiety is a powerful irritant and sensitizer, necessitating strict adherence to safety protocols.[4][5] All handling of isocyanate-containing compounds must be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.[6]
Assay Principles and Design Considerations
The primary goal of an HTS campaign for covalent inhibitors is to identify compounds that exhibit time-dependent inhibition of the target protein. This is typically achieved by pre-incubating the compound library with the target protein for a defined period before initiating the enzymatic reaction.
Choosing the Right Assay Format
Several assay formats can be adapted for HTS of covalent inhibitors. The choice of format depends on the nature of the target protein and the available resources.
-
Fluorescence-Based Assays: These are common in HTS due to their high sensitivity and compatibility with automation.[7] For example, a fluorescence-based enzymatic assay can be designed where the substrate is modified to produce a fluorescent signal upon enzymatic activity.
-
Mass Spectrometry (MS)-Based Assays: Intact protein MS is a powerful technique for directly detecting the formation of a covalent adduct between the inhibitor and the target protein.[8][9] This method provides unambiguous confirmation of the covalent binding mechanism and can be configured for high-throughput analysis.[8][9]
-
Phenotypic Screening: This approach involves testing compounds directly in a cellular context to observe a desired phenotypic change, such as inhibition of cell proliferation or induction of apoptosis. Phenotypic screening is particularly useful when the specific molecular target is unknown.
Key Experimental Parameters
-
Compound Concentration: A single high concentration (e.g., 10-50 µM) is typically used for primary screening to maximize the chances of identifying hits.
-
Pre-incubation Time: The pre-incubation time of the compound with the target protein is a critical parameter. A longer pre-incubation time allows for the covalent reaction to proceed, increasing the observed inhibition. This should be optimized during assay development.
-
Protein Concentration: The protein concentration should be kept as low as possible while maintaining a robust assay signal to minimize compound consumption and increase sensitivity to potent inhibitors.
Experimental Workflow and Protocols
The following sections outline a generalized workflow for an HTS campaign targeting a purified enzyme.
Diagram of the HTS Workflow
Caption: High-throughput screening workflow for covalent inhibitors.
Protocol 1: Primary HTS using a Fluorescence-Based Assay
This protocol describes a generic fluorescence-based assay for a purified enzyme.
-
Compound Plating:
-
Prepare a stock solution of this compound derivatives in 100% DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound into a 384-well assay plate to achieve the desired final concentration (e.g., 10 µM).
-
Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).
-
-
Target Protein Addition and Pre-incubation:
-
Prepare a solution of the target enzyme in the appropriate assay buffer.
-
Dispense the enzyme solution into the assay plate containing the compounds.
-
Centrifuge the plate briefly to ensure mixing.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
-
Reaction Initiation and Signal Detection:
-
Prepare a solution of the fluorescent substrate in the assay buffer.
-
Add the substrate solution to the assay plate to initiate the enzymatic reaction.
-
Incubate the plate for the desired reaction time.
-
Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Protocol 2: Hit Confirmation and Characterization
Selected hits from the primary screen should be further characterized to confirm their activity and elucidate their mechanism of action.
-
Dose-Response Curves:
-
Perform serial dilutions of the hit compounds to generate a dose-response curve.
-
This will allow for the determination of the IC50 value, which represents the concentration of inhibitor required to achieve 50% inhibition.
-
-
Time-Dependent Inhibition:
-
To confirm the covalent nature of the inhibition, perform an IC50 shift assay.
-
Determine the IC50 value at different pre-incubation times. A decrease in the IC50 value with increasing pre-incubation time is indicative of covalent inhibition.
-
-
Intact Protein Mass Spectrometry:
Data Analysis and Interpretation
Primary Screen Data Analysis
The quality of the HTS data should be assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay.
The percent inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Hit Prioritization
Hits from the primary screen are typically prioritized based on their potency (% inhibition) and other properties such as structural novelty and predicted drug-like properties.
Interpreting Covalent Inhibition Data
For covalent inhibitors, the potency is best described by the second-order rate constant (k_inact/K_i) rather than the IC50 value, as the inhibition is time-dependent.[12] Automated data analysis pipelines can be implemented to streamline the analysis of time-dependent inhibition data from HTS campaigns.[13]
Quantitative Data Summary
| Parameter | Description | Typical Value/Range |
| Primary Screen Concentration | Single concentration of test compounds. | 10 - 50 µM |
| Pre-incubation Time | Time for compound and target interaction before substrate addition. | 30 - 120 minutes |
| Z'-Factor | Statistical measure of assay quality. | > 0.5 |
| Hit Cutoff | Threshold for selecting active compounds. | > 50% inhibition |
| IC50 | Concentration for 50% inhibition in dose-response. | Varies |
| k_inact/K_i | Second-order rate constant for covalent inhibitors. | Varies |
Conclusion
This application note provides a framework for the high-throughput screening of this compound derivatives to identify novel covalent inhibitors. The inherent reactivity of the isocyanate functional group makes this class of compounds particularly interesting for targeting proteins with accessible nucleophilic residues.[14] By employing a carefully designed HTS workflow, coupled with robust hit confirmation and characterization assays, researchers can efficiently identify and validate promising lead compounds for further drug development. The use of mass spectrometry-based methods is highly recommended to provide definitive evidence of the covalent binding mechanism.[8][9]
References
-
Srinivasan, B., et al. (2022). High-throughput mechanistic screening of non-equilibrium inhibitors by a fully automated data analysis pipeline in early drug-discovery. SLAS Discovery, 27(10), 481-490. [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
David Barber Occupational Health. (2018, January 18). Testing For Isocyanates. [Link]
-
Stanford University. (n.d.). High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase. [Link]
-
Genedata. (2022, January 10). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. [Link]
-
ECL. (n.d.). Isocyanate Exposure Testing: What You Need To Know. [Link]
-
Patel, R. P., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(34), 11436-11442. [Link]
-
Lonsdale, R., & Ward, R. A. (2018). Structure-based design of targeted covalent inhibitors. Chemical Society Reviews, 47(11), 3815-3830. [Link]
-
ResearchGate. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
-
Zenodo. (2022). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. [Link]
-
PubMed. (2013). Discovery and Biological Evaluation of Novel 1,4-benzoquinone and Related Resorcinol Derivatives That Inhibit 5-lipoxygenase. [Link]
-
PubMed. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. [Link]
-
bioRxiv. (2024). High-efficiency discovery and structure-activity-relationship analysis of non-substrate-based covalent inhibitors of S-adenosylmethionine decarboxylase by integrating covalent docking and non-covalent docking. [Link]
-
YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]
Sources
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- 4. dbocchealth.com [dbocchealth.com]
- 5. ecl.world [ecl.world]
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- 11. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 14. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Benzothiophen-5-yl Isocyanate in the Synthesis of Potent Kinase Inhibitors
Introduction: The Benzothiophene Scaffold in Modern Kinase Inhibitor Design
The landscape of oncology drug discovery has been revolutionized by the advent of kinase inhibitors, targeted therapeutics that interfere with the signaling pathways driving cancer cell proliferation and survival. Within this domain, the benzothiophene scaffold has emerged as a "privileged" structure, signifying its recurring presence in a multitude of biologically active compounds, including potent kinase inhibitors.[1] Its rigid, bicyclic nature provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pocket of various kinases.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Benzothiophen-5-yl isocyanate , a key building block, in the synthesis of urea-based kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for a representative inhibitor, and discuss the structure-activity relationships that underscore the importance of the benzothiophene-urea motif.
The Strategic Importance of the Urea Linkage in Kinase Inhibition
The urea moiety is a cornerstone of many successful kinase inhibitors, including the blockbuster drug Sorafenib.[2] This functional group is a powerful hydrogen bond donor and acceptor, enabling it to form critical interactions with the hinge region of the kinase domain. This "hinge-binding" is a hallmark of many Type II kinase inhibitors, which stabilize the inactive (DFG-out) conformation of the kinase. The bi-aryl urea structure, where the urea links two aromatic systems, provides the necessary geometry to span the ATP-binding site and access adjacent hydrophobic pockets, thereby enhancing both potency and selectivity. The synthesis of such ureas is often efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[3]
Featured Application: Synthesis of a Benzothiophene-Urea Kinase Inhibitor Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4] Consequently, VEGFR-2 is a prime target for anti-cancer drug development. Here, we present a detailed protocol for the synthesis of a novel benzothiophene-urea derivative designed as a potent VEGFR-2 inhibitor, utilizing this compound as a key reagent. This protocol is based on established methodologies for the synthesis of analogous bi-aryl urea kinase inhibitors.
Experimental Protocol
Reaction Scheme:
A schematic overview of the urea formation reaction.
Materials and Reagents:
-
This compound (CAS: 239097-78-0)
-
Substituted aniline (e.g., 4-amino-3-fluorophenol derivative)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
Triethylamine (Et3N) (optional, as base)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus with silica gel
-
Rotary evaporator
-
High-resolution mass spectrometer (HRMS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization.
Procedure:
-
Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the substituted aniline (1.0 equivalent).
-
Dissolution of the Amine: Anhydrous dichloromethane is added to the flask to dissolve the aniline. If solubility is an issue, a small amount of anhydrous DMF can be used as a co-solvent. The solution is stirred under a nitrogen atmosphere at room temperature.
-
Preparation of the Isocyanate Solution: In a separate, dry flask, this compound (1.05 equivalents) is dissolved in anhydrous dichloromethane.
-
Reaction: The solution of this compound is added dropwise to the stirred solution of the aniline at room temperature over a period of 15-30 minutes.
-
Rationale: The slow addition of the isocyanate helps to control the reaction rate and minimize potential side reactions. The slight excess of the isocyanate ensures complete consumption of the more valuable amine starting material.
-
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar product spot indicate the progress of the reaction.
-
Reaction Completion and Work-up: Once the reaction is complete (typically within 2-4 hours), the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of hexane and ethyl acetate to isolate the desired N-(1-Benzothiophen-5-yl)-N'-(substituted phenyl)urea.
-
Rationale: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for biological testing.
-
-
Characterization: The structure and purity of the final product are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR).
Structure-Activity Relationship (SAR) Insights
The benzothiophene moiety in this class of inhibitors plays a crucial role in establishing key interactions within the kinase active site.
-
Hydrophobic Interactions: The benzothiophene ring system is hydrophobic and can engage in favorable van der Waals interactions with nonpolar residues in the ATP-binding pocket.
-
Aromatic Interactions: The aromatic nature of the benzothiophene can lead to π-π stacking interactions with aromatic amino acid residues such as phenylalanine or tyrosine.
-
Directional Vector: The position of the urea linkage at the 5-position of the benzothiophene ring directs the substituted phenyl group towards the solvent-exposed region of the active site, allowing for modifications to improve solubility and target specific sub-pockets of different kinases.
The combination of the hinge-binding urea and the well-positioned benzothiophene scaffold creates a potent inhibitor pharmacophore.
Target Kinase Pathways and Downstream Effects
The synthesized benzothiophene-urea derivatives are designed to inhibit receptor tyrosine kinases like VEGFR-2. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor angiogenesis and proliferation.
Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel kinase inhibitors. The straightforward and high-yielding reaction with amines to form a stable urea linkage allows for the rapid generation of compound libraries for screening and lead optimization. The inherent pharmacological relevance of the benzothiophene scaffold, combined with the proven efficacy of the bi-aryl urea pharmacophore, makes this synthetic strategy a compelling approach for the development of next-generation targeted cancer therapeutics. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to explore the full potential of this important chemical building block in their drug discovery endeavors.
References
-
Eldehna, W. M., et al. (2023). Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Bioorganic Chemistry, 131, 106298. [Link]
-
Patel, R. V., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(22), 5343. [Link]
-
Wilhelm, S. M., et al. (2004). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 111(4), 470-480. [Link]
-
Shukla, S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6253. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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A.U. College of Pharmaceutical Sciences, Andhra University. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(11), 1336-1350. [Link]
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A. Brossi, et al. (1988). Practical Synthesis of Unnatural (+)Physostigmine and Carbamate Analogues. Heterocycles, 27(1), 745-753. [Link]
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Song, E. Y., et al. (2008). Synthesis of Amide and Urea Derivatives of Benzothiazole as Raf-1 Inhibitor. European Journal of Medicinal Chemistry, 43(7), 1519-1524. [Link]
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Application Notes and Protocols for the Development of Novel Antibacterial Agents Using 1-Benzothiophen-5-yl Isocyanate
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The benzothiophene core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Benzothiophen-5-yl isocyanate as a versatile starting material for the synthesis and evaluation of a new class of potential antibacterial agents. The highly reactive isocyanate moiety serves as a key functional group for the facile generation of a diverse library of derivatives, including ureas, thioureas, and carbamates.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, empowering researchers to make informed decisions throughout the drug discovery workflow. From the initial synthesis and purification of candidate compounds to their comprehensive biological evaluation, these application notes aim to serve as a practical and intellectually stimulating resource.
I. Synthetic Strategy: Leveraging the Reactivity of this compound
The isocyanate group is a highly electrophilic functional group that readily reacts with a variety of nucleophiles. This reactivity is the cornerstone of the synthetic strategy, allowing for the straightforward creation of a diverse library of compounds from a single starting material. The general reaction scheme involves the nucleophilic addition of an amine, thiol, or alcohol to the carbonyl carbon of the isocyanate, yielding the corresponding urea, thiourea, or carbamate derivative.
Core Reactions:
-
Urea Synthesis: Reaction with primary or secondary amines.
-
Thiourea Synthesis: Reaction with primary or secondary amines in the presence of a sulfur source or direct reaction with thiols.
-
Carbamate Synthesis: Reaction with alcohols or phenols.
The choice of nucleophile is critical for exploring the structure-activity relationship (SAR) of the synthesized compounds. A diverse range of amines, thiols, and alcohols with varying electronic and steric properties should be employed to probe the chemical space around the benzothiophene core.
General Protocol for the Synthesis of 1-Benzothiophen-5-yl Urea Derivatives
This protocol describes a general method for the synthesis of N-substituted ureas from this compound and a primary or secondary amine.[1][2][3]
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon gas supply
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the desired amine (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired urea derivative.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
A similar protocol can be followed for the synthesis of thioureas and carbamates by substituting the amine with a thiol or an alcohol, respectively.[4][5][6][7][8]
II. Antibacterial Screening: Identifying Lead Compounds
The initial screening of the synthesized compound library is crucial for identifying promising candidates for further development. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of clinically relevant bacterial strains.[9][10][11][12][13]
Protocol: Broth Microdilution Assay for MIC Determination (Adapted from CLSI Guidelines)
This protocol outlines the determination of MIC values for the synthesized 1-benzothiophene derivatives against both Gram-positive and Gram-negative bacteria.[9][10][11][12]
Materials:
-
Synthesized 1-Benzothiophen-5-yl derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Perform a serial two-fold dilution of each compound in CAMHB in the 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Data Presentation: Summarizing Antibacterial Activity
The MIC values for the synthesized compounds should be tabulated for easy comparison.
| Compound ID | R-Group | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| BTU-1 | -NH-Phenyl | >128 | 64 | >128 | >128 |
| BTU-2 | -NH-4-Cl-Phenyl | 32 | 16 | 64 | 128 |
| BTT-1 | -NH-CS-Phenyl | 64 | 32 | 128 | >128 |
| BTC-1 | -O-Phenyl | >128 | >128 | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | 0.25 | 1 |
This is example data and should be replaced with experimental results.
III. Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of antibacterial drug development is ensuring that the compounds are selectively toxic to bacteria and exhibit minimal toxicity to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of potential drug candidates.[14][15][16][17]
Protocol: MTT Cytotoxicity Assay
This protocol details the evaluation of the cytotoxic effects of promising antibacterial compounds on a mammalian cell line (e.g., HEK293 or HepG2).[14][15][16][17]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds (serially diluted). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 24-48 hours in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
IV. Elucidating the Mechanism of Action
Understanding the mechanism by which a novel antibacterial agent kills bacteria is crucial for its development. Based on the chemical structure of benzothiophene derivatives, several potential bacterial targets can be investigated.[18] Common mechanisms of action for antibacterial compounds include inhibition of DNA replication, disruption of cell membrane integrity, and inhibition of essential enzymes.
A. Inhibition of Bacterial Topoisomerases
DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication and are validated targets for antibacterial drugs.[18][19] Assays to measure the inhibition of these enzymes are commercially available or can be performed using established protocols.[20][21][22][23][24][25][26]
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a gel-based assay to assess the inhibitory effect of the synthesized compounds on the supercoiling activity of E. coli DNA gyrase.[21][23][24]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 DNA substrate
-
5X Assay Buffer (containing ATP)
-
Test compounds
-
Ciprofloxacin (as a positive inhibitor)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
A similar protocol can be used to assess the inhibition of topoisomerase IV by using a supercoiled DNA substrate and measuring its relaxation.[20][22][25][26]
B. Disruption of Bacterial Membrane Integrity
Some antibacterial agents exert their effect by disrupting the bacterial cell membrane. The propidium iodide (PI) uptake assay is a common method to assess membrane damage. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, resulting in a significant increase in fluorescence.[27][28][29][30][31]
Protocol: Propidium Iodide Uptake Assay
This protocol measures the ability of the test compounds to permeabilize the bacterial cell membrane.[27][28][29][30][31]
Materials:
-
Bacterial suspension (logarithmic phase)
-
Test compounds
-
Propidium iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Preparation: Wash and resuspend the bacterial cells in PBS to a specific optical density.
-
Compound Treatment: Add the test compound at its MIC and 2x MIC to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
PI Staining: Add PI to the bacterial suspension to a final concentration of 2 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity indicates membrane damage.
V. Workflow and Data Integration
The development of novel antibacterial agents is a multi-step process that requires careful planning and data integration. The following diagram illustrates the proposed workflow.
Caption: Workflow for the development of novel antibacterial agents.
VI. Conclusion and Future Directions
The strategic use of this compound as a starting material provides a rapid and efficient route to a diverse range of novel chemical entities with the potential for antibacterial activity. The protocols detailed in this guide offer a robust framework for the synthesis, screening, and mechanistic evaluation of these compounds. Promising lead compounds identified through this workflow can be further optimized through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation antibacterial therapeutics.
References
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Spyropoulos, C., & Kokotos, C. G. (2014). A practical one-pot synthesis of ureas from Boc-protected amines. The Journal of Organic Chemistry, 79(9), 4477–4483. (URL: [Link])
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CLSI. (2021). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Twelfth Edition. CLSI document M07-A12. Clinical and Laboratory Standards Institute. (URL: [Link])
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Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (URL: [Link])
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Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (URL: [Link])
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Membrane integrity assay using propidium iodide (PI) staining... - ResearchGate. (URL: [Link])
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Escherichia coli Topoisomerase IV Relaxation Assay - Inspiralis. (URL: [Link])
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Urea derivative synthesis by amination, rearrangement or substitution - Organic Chemistry Portal. (URL: [Link])
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Thiourea synthesis by thioacylation - Organic Chemistry Portal. (URL: [Link])
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
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Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst | ACS Catalysis - ACS Publications. (URL: [Link])
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The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PubMed Central. (URL: [Link])
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Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (URL: [Link])
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“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas | Organic Process Research & Development - ACS Publications. (URL: [Link])
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. (URL: [Link])
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Mechanism of nucleophilic addition between isocyanate and thiol... - ResearchGate. (URL: [Link])
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - NIH. (URL: [Link])
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC - PubMed Central. (URL: [Link])
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (URL: [Link])
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Escherichia coli Topoisomerase IV Cleavage Assay - Inspiralis. (URL: [Link])
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Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment - Frontiers. (URL: [Link])
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Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D. (URL: [Link])
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Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (URL: [Link])
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - ACS Publications. (URL: [Link])
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topoisomerase IV assay kits - ProFoldin. (URL: [Link])
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(a) MTT-based cytotoxicity assay to determine the cell viability of... - ResearchGate. (URL: [Link])
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A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - MDPI. (URL: [Link])
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Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF - ResearchGate. (URL: [Link])
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Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - ResearchGate. (URL: [Link])
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed. (URL: [Link])
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MIC (Broth Microdilution) Testing - YouTube. (URL: [Link])
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Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - University of Virginia School of Medicine. (URL: [Link])
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DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC - NIH. (URL: [Link])
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Scope of isocyanides and amines for the synthesis of thioureas 26-36. - ResearchGate. (URL: [Link])
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Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (URL: [Link])
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The Strategic Deployment of 1-Benzothiophen-5-yl Isocyanate in the Synthesis of Novel Kinase Inhibitors for Cancer Therapy
Introduction: The Benzothiophene Scaffold as a Privileged Motif in Oncology
In the landscape of modern medicinal chemistry, the benzothiophene scaffold has emerged as a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal anchor for designing molecules that can precisely interact with biological targets.[3] Within the realm of oncology, benzothiophene derivatives have demonstrated significant potential, acting as potent anti-cancer agents through various mechanisms of action.[3][4] These compounds have been developed as anti-microbial, anti-inflammatory, anti-diabetic, and notably, as anti-cancer agents.[1][2] This guide focuses on a key reagent, 1-Benzothiophen-5-yl isocyanate , and its strategic application in the synthesis of a promising class of anti-cancer compounds: N,N'-disubstituted ureas that function as potent kinase inhibitors.
The rationale for targeting kinases lies in their central role in cell signaling pathways that govern cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] This document provides a comprehensive overview of the synthesis, application, and mechanistic insights into anti-cancer compounds derived from this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Properties and Reactivity of this compound
This compound is an aromatic isocyanate featuring the benzothiophene bicyclic system. The isocyanate group (-N=C=O) is a highly reactive electrophilic moiety, making it an excellent building block for the synthesis of various derivatives. The primary reaction of interest in this context is its nucleophilic addition with primary and secondary amines to form stable urea linkages. This reaction is typically high-yielding and proceeds under mild conditions, making it a robust and versatile tool in medicinal chemistry.[6][7]
The benzothiophene core itself is not merely a passive scaffold. Its aromatic nature and the presence of the sulfur heteroatom can influence the electronic distribution of the entire molecule, potentially contributing to enhanced binding affinity with target proteins through π-π stacking or other non-covalent interactions.
Synthetic Protocols: From Starting Materials to Bioactive Compounds
The synthesis of anti-cancer urea derivatives from this compound can be conceptualized as a two-stage process: the preparation of the isocyanate precursor and its subsequent reaction with a selected amine.
Part 1: Synthesis of this compound
The most common and industrially scalable method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[8][9][10] This method, while effective, requires stringent safety precautions due to the high toxicity of phosgene. The synthesis starts from the commercially available 1-benzothiophen-5-amine.
Protocol 1: Synthesis of this compound
WARNING: This reaction involves the use of triphosgene, a toxic substance that releases phosgene gas upon decomposition. This procedure must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including a face shield, and chemical-resistant gloves.
Materials:
-
1-Benzothiophen-5-amine
-
Triphosgene
-
Anhydrous Toluene
-
Triethylamine (Et₃N)
-
Nitrogen (N₂) gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve 1-benzothiophen-5-amine (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly add triethylamine (2.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
The filtrate, containing the this compound, can be used directly in the next step without further purification. Alternatively, the solvent can be removed under reduced pressure to yield the crude isocyanate, which should be used immediately due to its reactivity.
Caption: Synthesis of the key isocyanate intermediate.
Part 2: Synthesis of N-(1-Benzothiophen-5-yl)-N'-(substituted) Urea Derivatives
The synthesized this compound is a versatile intermediate that can be reacted with a wide variety of primary and secondary amines to generate a library of urea derivatives. The choice of the amine is critical as it will significantly influence the biological activity of the final compound. For kinase inhibition, amines containing pharmacophoric features known to interact with the kinase hinge region or allosteric pockets are often selected.
Protocol 2: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
Materials:
-
Solution of this compound in toluene (from Protocol 1)
-
Substituted amine (e.g., 4-chloroaniline, 3-ethynylaniline, etc.) (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen (N₂) gas supply
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the chosen substituted amine (1 equivalent) in anhydrous DCM or THF.
-
To this stirred solution, add the solution of this compound (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC. The formation of the urea product is often indicated by the precipitation of a solid.
-
Upon completion of the reaction, if a precipitate has formed, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Caption: General workflow for urea derivative synthesis.
Mechanism of Action: Targeting Key Oncogenic Kinases
Derivatives of 1-benzothiophen-5-yl urea have shown significant promise as inhibitors of key kinases involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] These kinases are crucial for tumor angiogenesis and cell proliferation, respectively.
The urea linkage in these compounds plays a critical role in their binding to the kinase active site. It acts as a hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase domain, a flexible loop that connects the N- and C-lobes of the enzyme.[11] Specifically, the urea moiety can form hydrogen bonds with the backbone amide and carbonyl groups of conserved amino acid residues in the hinge region, such as Cys919 and Asp1046 in VEGFR-2.[11]
The 1-benzothiophene moiety typically occupies a hydrophobic pocket within the ATP-binding site, while the substituted aryl group on the other side of the urea linkage can extend into another pocket, allowing for modulation of selectivity and potency.
Caption: Binding mode of benzothiophene ureas in a kinase active site.
Structure-Activity Relationship (SAR) and Biological Data
The anti-cancer efficacy of N-(1-benzothiophen-5-yl)-N'-(substituted) ureas is highly dependent on the nature of the substituent on the second aryl ring. SAR studies have revealed several key trends:
-
Electron-withdrawing groups on the terminal phenyl ring, such as halogens (e.g., chlorine, trifluoromethoxy), often enhance anti-proliferative activity.[1]
-
The position of the substituent can significantly impact potency, with para-substitution often being favorable.
-
The introduction of additional hydrogen bond donors or acceptors can lead to improved interactions with the target kinase.
Below is a table summarizing the in vitro activity of representative benzothiophene urea derivatives against key cancer-relevant kinases and cell lines.
| Compound ID | R-Group (Substituent) | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| BTU-1 | 4-Chlorophenyl | VEGFR-2 | 25.4 | HCT-116 (Colon) | 5.2 | [1] |
| BTU-2 | 3-Ethynylphenyl | VEGFR-2 | 31.8 | HepG2 (Liver) | 6.8 | [1] |
| BTU-3 | 4-Trifluoromethoxyphenyl | EGFR | 46.6 | MCF-7 (Breast) | 3.86 | [1] |
| BTU-4 | 4-Trifluoromethoxyphenyl | VEGFR-2 | 11.3 | PanC-1 (Pancreatic) | 3.65 | [1] |
| HBH-16b | (Varies) | Clk4 | 11 | U87MG (Glioblastoma) | 7.2 | [8] |
| HBH-16b | (Varies) | DRAK1 | 87 | U87MG (Glioblastoma) | 7.2 | [8] |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Conclusion and Future Perspectives
This compound serves as a powerful and versatile building block for the synthesis of novel anti-cancer compounds, particularly N,N'-disubstituted ureas that target oncogenic kinases. The straightforward and high-yielding nature of the urea formation reaction allows for the rapid generation of diverse chemical libraries for screening and lead optimization. The benzothiophene scaffold, coupled with the hydrogen-bonding capabilities of the urea linker, provides a robust pharmacophore for potent and selective kinase inhibition.
Future research in this area should focus on expanding the diversity of the amine coupling partners to explore new chemical space and improve the pharmacokinetic and pharmacodynamic properties of these compounds. Further elucidation of the precise binding modes through co-crystallization studies with target kinases will undoubtedly accelerate the development of the next generation of benzothiophene-based anti-cancer therapeutics. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.
References
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
PubMed. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
PubMed. (2023). Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of mono-and N,N-disubstituted ureas. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Benzothiophene-3-sulfonyl isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding mode of representative urea derivatives as depicted by docking.... Retrieved from [Link]
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
-
ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). How To Get Isocyanate?. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Retrieved from [Link]
-
ScienceDirect. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Retrieved from [Link]
-
PubMed Central. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]
-
ACS Publications. (2010). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Retrieved from [Link]
-
eScholarship, University of California. (2011). Inhibition of the EGF receptor by binding of MIG6 to an activating kinase domain interface. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from [Link]
- Google Patents. (n.d.). US3641094A - Preparation of isocyanates.
-
ACS Publications. (2007). One-Pot Synthesis of Amine-Substituted Aryl Sulfides and Benzo[b]thiophene Derivatives. Retrieved from [Link]
-
MDPI. (2023). Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.. Retrieved from [Link]
-
University of Toronto. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]
-
MDPI. (2021). Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. Retrieved from [Link]
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- 4. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 11. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Covalent Labeling of Proteins and Biomolecules with 1-Benzothiophen-5-yl isocyanate
Introduction: A Versatile Aromatic Isocyanate for Bioconjugation
The covalent modification of proteins and other biomolecules is a cornerstone of modern life sciences research and therapeutic development.[1][2] The ability to attach specific chemical moieties to a biomolecule enables a wide range of applications, from tracking cellular processes to creating targeted drug delivery systems.[2] 1-Benzothiophen-5-yl isocyanate is an aromatic isocyanate that serves as a valuable tool for the stable modification of biomolecules. Its benzothiophene core provides a unique spectroscopic handle, while the highly reactive isocyanate group allows for efficient covalent bond formation with nucleophilic residues on the protein surface.
The primary advantage of using an isocyanate-based labeling strategy lies in the formation of a highly stable urea linkage with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the polypeptide chain.[3][4] This reaction is efficient under mild conditions, minimizing the risk of protein denaturation. The aromatic nature of the 1-benzothiophene moiety introduces a chromophore that can be detected by UV-spectroscopy, facilitating the characterization and quantification of the labeled conjugate. While the intrinsic fluorescence of the benzothiophene group itself may be modest, its derivatives are known to exhibit fluorescent properties, suggesting potential for use in fluorescence-based applications.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the labeling of proteins and biomolecules. It details the underlying chemistry, provides step-by-step protocols for conjugation and purification, and outlines methods for the thorough characterization of the resulting bioconjugate.
Chemical Properties and Reactivity
This compound is an aromatic organic compound with the molecular formula C₉H₅NOS.[7] The key to its utility in bioconjugation is the isocyanate functional group (-N=C=O), which is a potent electrophile.
| Property | Value | Reference |
| Molecular Formula | C₉H₅NOS | [7] |
| Molecular Weight | 175.21 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 58 °C | [9] |
| Boiling Point | 281 °C at 760 mmHg | [9] |
The isocyanate group readily reacts with primary amines on a protein to form a stable urea bond.[3] This reaction is the basis for most protein labeling applications with this reagent.
Diagram of the Labeling Reaction
Caption: Covalent modification of a protein with this compound.
While the reaction with primary amines is predominant, isocyanates can also react with other nucleophilic functional groups present in proteins, such as the hydroxyl groups of serine and threonine to form urethane linkages, and the sulfhydryl group of cysteine.[3][7] However, the reactivity with amines is generally much higher, especially at mildly alkaline pH.[3] A significant competing reaction is the hydrolysis of the isocyanate in aqueous solutions, which is more pronounced for aromatic isocyanates.[7] Careful control of the reaction conditions is therefore crucial to maximize labeling efficiency and minimize side reactions.
Experimental Protocols
Part 1: Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.
-
Recommended Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with the isocyanate.
-
Ensure the protein solution is free of any extraneous nucleophiles. If necessary, perform dialysis or buffer exchange against the labeling buffer.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical concentration is 10 mg/mL.
-
Caution: Isocyanates are moisture-sensitive and can be hazardous upon inhalation or skin contact.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Part 2: Protein Labeling Procedure
This protocol is a general guideline. The optimal conditions, particularly the molar ratio of isocyanate to protein, may need to be determined empirically for each specific protein.
-
Reaction Setup:
-
Place the protein solution in a reaction vessel (e.g., a microcentrifuge tube or a small glass vial) with gentle stirring.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the isocyanate over the protein is recommended.[1]
-
-
Initiation of the Labeling Reaction:
-
Slowly add the calculated volume of the isocyanate stock solution to the stirring protein solution. It is advisable to add the reagent in small aliquots to minimize local high concentrations that could lead to protein precipitation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[1] Protect the reaction from light, especially if the benzothiophene moiety is to be used for fluorescence applications.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule containing a primary amine, such as 1 M glycine or Tris buffer at a final concentration of 50-100 mM, can be added to consume any unreacted isocyanate. Incubate for an additional 30 minutes at room temperature.
-
Part 3: Purification of the Labeled Protein
Purification is a critical step to remove unreacted this compound, its hydrolysis products, and any precipitated protein.
-
Removal of Precipitate:
-
Centrifuge the reaction mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitated protein or reagent. Carefully collect the supernatant containing the labeled protein.
-
-
Removal of Excess Reagent:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the labeled protein from low molecular weight contaminants.[10] Use a resin with an appropriate molecular weight cutoff for the target protein.
-
Dialysis: Dialyze the sample extensively against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes over 24-48 hours.[11]
-
-
Separation of Labeled from Unlabeled Protein (Optional):
-
The covalent attachment of the hydrophobic 1-benzothiophene moiety increases the overall hydrophobicity of the protein. This property can be exploited for purification.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[12][13] The labeled protein will bind more strongly to the HIC resin than the unlabeled protein.
-
Reverse-Phase Chromatography (RPC): For smaller, more robust proteins, RPC can provide high-resolution separation of labeled and unlabeled species.[13]
-
Workflow for Protein Labeling and Purification
Caption: A step-by-step workflow for the labeling of proteins.
Characterization of the Labeled Biomolecule
Thorough characterization is essential to confirm successful conjugation and to determine the extent of labeling.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of the label to the protein, can be determined spectrophotometrically.[14][15]
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λ_max) of the 1-benzothiophene moiety (approximately 288 nm).[3]
-
-
Calculate Protein Concentration:
-
The absorbance of the benzothiophene label will contribute to the A₂₈₀ reading. A correction factor is needed.
-
Corrected A₂₈₀ = A₂₈₀ - (A_label_max × CF)
-
Where CF is the correction factor (A₂₈₀ of the label / A_label_max of the label). This needs to be determined for this compound.
-
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = A_label_max / ε_label
-
Where ε_label is the molar extinction coefficient of 1-benzothiophene at its λ_max.
-
-
-
Calculate DOL:
-
DOL = Label Concentration / Protein Concentration
-
Alternatively, a chemical assay such as a modified Gutmann assay can be used to quantify the amount of bound isocyanate.[11]
Confirmation of Covalent Labeling
-
SDS-PAGE: Compare the labeled protein with the unlabeled control. A slight increase in the molecular weight of the labeled protein may be observable, depending on the number of attached labels.
-
Mass Spectrometry (MS): This is the most definitive method to confirm conjugation and determine the DOL. By comparing the mass spectra of the labeled and unlabeled protein, the number of attached 1-Benzothiophen-5-yl groups can be accurately determined.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive isocyanate (hydrolyzed).- Competing nucleophiles in the buffer.- Incorrect pH. | - Prepare fresh isocyanate solution immediately before use.- Use an amine-free buffer.- Ensure the pH is between 8.0 and 8.5. |
| Protein Precipitation | - High local concentration of the organic solvent or isocyanate.- Over-labeling leading to insolubility. | - Add the isocyanate stock solution slowly and in small aliquots.- Reduce the molar excess of the isocyanate.- Perform the reaction at 4°C. |
| High Background Signal | - Incomplete removal of unreacted label. | - Ensure thorough purification by SEC or dialysis. |
Conclusion
This compound is a versatile and effective reagent for the covalent labeling of proteins and other biomolecules. The formation of a stable urea linkage with primary amines provides a robust method for bioconjugation. By following the detailed protocols and characterization methods outlined in this application note, researchers can confidently utilize this reagent to advance their studies in protein chemistry, diagnostics, and therapeutic development. Careful optimization of the reaction conditions and thorough purification of the conjugate are paramount to achieving reproducible and reliable results.
References
- Karol, M. H., & Bernstein, I. L. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Centers for Disease Control and Prevention.
- García, D., et al. (2019). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage.
- Brown, W. E. (1986). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 59-64.
- Yamanashi, Y., et al. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society, 147(31), 27232-27237.
- Wang, J., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology, 14(12), 2635-2641.
- Francis, M. B. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. International Journal of Molecular Sciences, 20(21), 5466.
- AAT Bioquest. (2025). How to Determine the Degree of Labeling.
- Genentech, Inc. (2006). Process for purifying proteins in a hydrophobic interaction chromatography flow-through fraction.
- ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green).
- The M. S. (2013). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 1008, 3-20.
- Frontiers Media S.A. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 9, 743843.
- ResearchGate. (2022). How to purify a hydrophobic protein with His-Tag?
- American Chemical Society. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation.
- Royal Society of Chemistry. (2025).
- ResearchGate. (2025). Synthesis and study of fluorescent properties of benzothiazolylthieno-thiophene derivatives.
- Sino Biological. (n.d.). Protein Purification Techniques and Methods. Sino Biological Website.
- BenchChem. (2025).
- The G. (2018). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
- Finetech Industry Limited. (n.d.). 1-BENZOTHIOPHEN-5-YL ISOCYANTE. Finetech Industry Limited Website.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling. G-Biosciences Website.
- National Institutes of Health. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC.
- CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR.
- Sabbioni, G., et al. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical Research in Toxicology, 14(12), 1573-1583.
- Royal Society of Chemistry. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335-1367.
- Frontiers Media S.A. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 633828.
- Thermo Fisher Scientific. (n.d.). Calculate dye:protein (F/P)
- Wikipedia. (n.d.). Benzothiophene. Wikipedia Website.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 250 mg. Fisher Scientific Website.
- ChemBK. (2022). benzothiophene. ChemBK Website.
- BOC Sciences. (n.d.).
- Halo Labs. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. EP1687328A1 - Process for purifying proteins in a hydrophobic interaction chromatography flow-through fraction - Google Patents [patents.google.com]
- 12. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protein Chemical Labeling Using Biomimetic Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 1-Benzothiophen-5-yl Isocyanate Reactions
Welcome to the technical support center for 1-Benzothiophen-5-yl isocyanate reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here, we address common challenges, provide detailed protocols, and explain the chemical principles behind achieving high-yield, high-purity products.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science, primarily used in the synthesis of ureas, carbamates, and other derivatives. The benzothiophene moiety imparts unique electronic and structural properties to the final compounds. However, the reactivity of the isocyanate group, coupled with the specific nature of the benzothiophene ring, can present challenges in achieving optimal reaction outcomes. This guide will walk you through overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my urea synthesis using this compound?
A1: Low yields in urea synthesis with this compound typically stem from a few key issues:
-
Moisture Contamination: Isocyanates are highly reactive towards water. Trace amounts of moisture in your reactants, solvents, or glassware will lead to the hydrolysis of the isocyanate to the corresponding amine. This amine can then react with another molecule of the isocyanate to form a symmetrical diaryl urea, a common and often difficult-to-remove byproduct.[1][2][3]
-
Side Reactions of the Isocyanate: Besides reacting with water, isocyanates can undergo self-polymerization or react with the desired urea product at elevated temperatures to form biurets.[4][5]
-
Sub-optimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time can lead to incomplete reactions or the formation of side products.[6]
-
Purity of Starting Materials: The purity of both the this compound and the amine coupling partner is critical. Impurities can interfere with the reaction.
Q2: I am observing a significant amount of an insoluble white precipitate that is not my desired product. What is it likely to be?
A2: This is a classic sign of moisture contamination. The insoluble white precipitate is likely the symmetrical urea, N,N'-di(1-benzothiophen-5-yl)urea. This byproduct forms when this compound reacts with water to form 5-amino-1-benzothiophene, which then rapidly reacts with another molecule of the isocyanate.
Q3: How does the benzothiophene ring affect the reactivity of the isocyanate group?
A3: The benzothiophene ring system is an electron-rich aromatic system. The sulfur atom can donate electron density into the aromatic rings through resonance. This can have a nuanced effect on the reactivity of the isocyanate group at the 5-position. While the overall aromatic system is electron-rich, the specific electronic effect at the 5-position will influence the electrophilicity of the isocyanate carbon. Understanding the electronic properties of your specific benzothiophene system is key to predicting reactivity.[7]
Q4: Can the benzothiophene ring itself participate in side reactions?
A4: The benzothiophene ring is generally stable under the conditions typically used for urea or carbamate synthesis. However, it can undergo electrophilic substitution reactions, though these usually require strong electrophiles and specific catalytic conditions not typically present in standard isocyanate coupling reactions.[4][5][8] Metalation of the benzothiophene ring, particularly at the 2-position, can occur with strong bases like n-butyllithium, but this is not a concern with the weaker amine bases used in urea synthesis.[4][8]
Troubleshooting Guide
Problem 1: Low Yield of Desired Urea/Carbamate
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Moisture Contamination | 1. Use anhydrous solvents (consider distilling over a suitable drying agent).2. Dry glassware in an oven (e.g., >100 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).3. Ensure amine and other reagents are dry. Liquid amines can be distilled from CaH₂. Solid amines should be dried under vacuum. | Isocyanates react readily with water to form an unstable carbamic acid, which decarboxylates to an amine. This amine then consumes a second equivalent of isocyanate to form a symmetric urea byproduct.[2][3] |
| Incomplete Reaction | 1. Monitor the reaction progress using TLC, HPLC, or GC-MS.2. Increase the reaction time or temperature moderately (e.g., from room temperature to 40-50 °C).3. Consider using a catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or a tin catalyst (e.g., dibutyltin dilaurate), in small amounts. | The reaction kinetics may be slow depending on the nucleophilicity of the amine/alcohol. Catalysts can accelerate the nucleophilic attack on the isocyanate.[9] |
| Side Product Formation (Biuret) | 1. Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.2. Use a slight excess of the amine/alcohol nucleophile to ensure all the isocyanate is consumed. | The urea product can act as a nucleophile and react with another molecule of isocyanate, especially at higher temperatures, to form a biuret.[4][5] |
| Poor Isocyanate Quality | 1. Use freshly opened or properly stored this compound.2. If the isocyanate is old or has been improperly stored, consider purification by distillation under reduced pressure or recrystallization. | Isocyanates can dimerize or trimerize upon storage, reducing the concentration of the active monomeric species. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Symmetrical Urea Byproduct | 1. If the desired product is soluble, the symmetrical urea can often be removed by filtration as it is typically poorly soluble in common organic solvents.2. If the desired product is also a solid, purification by column chromatography may be necessary. A polar solvent system is often required to elute the desired urea. | The high symmetry and hydrogen bonding capacity of the symmetrical urea often lead to low solubility, which can be exploited for purification. |
| Unreacted Starting Materials | 1. Use a slight excess (1.05-1.1 equivalents) of the nucleophile to drive the reaction to completion and consume all the isocyanate.2. Unreacted amine can often be removed by an acidic wash (e.g., dilute HCl) during workup. | Stoichiometric control is key. Unreacted starting materials can co-crystallize with the product or complicate chromatographic purification. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(1-Benzothiophen-5-yl)-N'-alkyl/aryl Ureas
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (N₂ or Ar). Use anhydrous solvents.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1-0.5 M.
-
Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.0-1.05 eq.) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the isocyanate can be monitored by IR spectroscopy (disappearance of the strong N=C=O stretch around 2250-2270 cm⁻¹).
-
Work-up and Isolation:
-
If the product precipitates: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product is soluble: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound via Curtius Rearrangement
This is a common method for preparing the isocyanate from the corresponding carboxylic acid.
-
Acyl Chloride Formation: To a solution of 1-benzothiophene-5-carboxylic acid (1.0 eq.) in an anhydrous solvent such as toluene containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in anhydrous acetone or THF. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq.) in a minimal amount of water dropwise, keeping the temperature below 10 °C. Stir vigorously for 1-2 hours at 0 °C.
-
Curtius Rearrangement: Carefully extract the acyl azide into a non-polar solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to 80-100 °C. The rearrangement to the isocyanate is accompanied by the evolution of nitrogen gas. The reaction is complete when gas evolution stops.
-
Isolation: The resulting solution of this compound in toluene can be used directly or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which can be purified by distillation or recrystallization.
Disclaimer: The Curtius rearrangement involves the use of azides, which are potentially explosive. Handle with extreme care and behind a blast shield.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: The desired reaction pathway for urea synthesis and the common side reaction caused by moisture.
References
-
Modulation of Properties inB[7]enzothieno[3,2-b]b[7]enzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]
-
Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. Available at: [Link]
-
Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks. Available at: [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. Available at: [Link]
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. Available at: [Link]
-
Reactivity ofB[7]enzothieno[3,2-b]b[7]enzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Available at: [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate. Available at: [Link]
-
Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. ResearchGate. Available at: [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health. Available at: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
Hofmann Rearrangement. Chemistry Steps. Available at: [Link]
-
Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. ResearchGate. Available at: [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]
-
NMR chemical shifts of urea loaded copper benzoate. A joint solid-state NMR and DFT study. Royal Society of Chemistry. Available at: [Link]
-
“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. ACS Publications. Available at: [Link]
- Preparation of n-aryl amides from isocyanates. Google Patents.
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PubMed. Available at: [Link]
- Method of detecting isocyanates. Google Patents.
-
Hofmann rearrangement (Hofmann degradation reaction). ResearchGate. Available at: [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. SpringerLink. Available at: [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available at: [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. Available at: [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. Available at: [Link]
-
Selective Synthesis of Benzothiophene‐Fused Polycyclic, Eight‐Membered N‐Heterocycles via Amine‐Mediated Three‐Component Domino Strategy. ResearchGate. Available at: [Link]
-
Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry. Available at: [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. Available at: [Link]
-
A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. Digital Commons@URI. Available at: [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available at: [Link]
-
Hofmann Rearrangement Explained. Scribd. Available at: [Link]
-
Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Side Reactions of 1-Benzothiophen-5-yl Isocyanate
Disclaimer: The following guide discusses the reactivity of 1-Benzothiophen-5-yl isocyanate based on the well-established principles of aryl isocyanate chemistry. While specific reactivity studies for this compound are not widely published, the information provided serves as a robust framework for troubleshooting and optimizing its use in synthetic applications.
Introduction
This compound is a valuable reagent in the synthesis of a variety of compounds, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the highly electrophilic nature of the isocyanate functional group, which readily reacts with nucleophiles to form stable linkages.[1][2] However, this high reactivity can also be a source of experimental challenges, leading to the formation of undesired side products that can complicate purification and reduce yields.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the use of this compound. Through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, this document aims to provide practical solutions to minimize side reactions and ensure the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is producing a significant amount of an insoluble white precipitate. What is it and how can I prevent its formation?
A1: The most common insoluble byproduct in isocyanate reactions is a disubstituted urea.[3] This is typically formed when the isocyanate reacts with trace amounts of water present in the solvent or on the glassware.[1][4]
Mechanism of Urea Formation:
-
Carbamic Acid Formation: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes to yield the corresponding primary amine (5-amino-1-benzothiophene) and carbon dioxide gas.[1]
-
Urea Formation: The newly formed, highly nucleophilic amine then swiftly reacts with another molecule of this compound to produce a symmetrical, and often poorly soluble, disubstituted urea.[1]
This process consumes two equivalents of your isocyanate for every mole of water present, significantly impacting your reaction's efficiency.
Troubleshooting Flowchart for Urea Formation:
Caption: Troubleshooting decision tree for urea byproduct formation.
Preventative Measures:
-
Solvent Purity: Always use freshly distilled, anhydrous solvents. See Protocol 1 for a detailed solvent purification procedure.
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Moisture Scavengers: For particularly sensitive reactions, consider the addition of molecular sieves (ensure they are properly activated) or other compatible moisture scavengers to the reaction mixture.[4]
Q2: I am reacting this compound with a primary alcohol to form a urethane, but I am observing a byproduct with a higher molecular weight. What could this be?
A2: At elevated temperatures or in the presence of excess isocyanate, the initially formed urethane can react with another molecule of this compound to form an allophanate .[3]
Mechanism of Allophanate Formation:
The nitrogen atom of the urethane linkage acts as a nucleophile, attacking the electrophilic carbon of a second isocyanate molecule. This reaction is generally reversible and is more pronounced at temperatures exceeding 100-120°C.[3]
Preventative Measures:
-
Temperature Control: Maintain a controlled, and as low as practically possible, reaction temperature.
-
Stoichiometry: Use a slight excess of the alcohol nucleophile rather than the isocyanate to ensure the complete consumption of the isocyanate.
-
Order of Addition: Add the isocyanate slowly to the solution of the alcohol to avoid localized high concentrations of the isocyanate.
Q3: My reaction mixture is turning viscous and I'm having trouble with stirring. I suspect polymerization. What is happening?
A3: Isocyanates, particularly aromatic isocyanates, can undergo self-condensation to form cyclic trimers known as isocyanurates .[3][5] This trimerization is often catalyzed by bases, certain metal catalysts, and can also be promoted by heat.
Troubleshooting Trimerization:
Caption: Decision-making workflow to mitigate isocyanurate formation.
Preventative Measures:
-
Avoid Basic Conditions: Be mindful of the pKa of all reagents in your reaction mixture. If a base is required for your desired transformation, consider using a non-nucleophilic, sterically hindered base and adding it at low temperatures.
-
Catalyst Choice: If a catalyst is necessary, avoid those known to promote trimerization, such as certain tertiary amines or organometallic compounds, unless trimerization is the desired outcome.
-
Temperature and Time: Run the reaction at the lowest effective temperature and monitor its progress closely to avoid prolonged reaction times after completion.
Q4: Can I use solvents like DMF or DMSO for my reaction with this compound?
A4: While polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at dissolving many organic compounds, they can present challenges with isocyanates.
-
DMF: At elevated temperatures (typically above 60°C), aryl isocyanates can react with DMF to form N,N-dimethyl-N'-arylformamidines.[6] Furthermore, DMF can contain trace amounts of dimethylamine from degradation, which will readily react to form a urea.
-
DMSO: Commercially available DMSO can contain significant amounts of water. It is crucial to use rigorously dried DMSO.
Recommended Solvents:
For reactions with this compound, consider using the following anhydrous solvents:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
-
Acetonitrile (MeCN)
-
1,4-Dioxane
The choice of solvent will ultimately depend on the solubility of your reactants and the specific requirements of your reaction. The polarity of the solvent can also influence the reaction rate.[7]
Experimental Protocols
Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)
This protocol describes the preparation of anhydrous THF suitable for moisture-sensitive reactions involving isocyanates.
Materials:
-
Reagent-grade THF
-
Sodium metal
-
Benzophenone
-
An inert gas source (Argon or Nitrogen)
-
Distillation apparatus
Procedure:
-
Pre-Drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours.[3]
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven- or flame-dried and the system is under a positive pressure of an inert gas.[3]
-
Initial Distillation: Decant the pre-dried THF into the distillation flask. Add a small amount of sodium metal, cut into small pieces, and a few crystals of benzophenone as an indicator.
-
Refluxing: Gently reflux the THF. The solution should turn a deep blue or purple color. This indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be needed.[3]
-
Distillation: Once the deep blue/purple color is stable, distill the THF directly into the reaction flask or a dry storage flask under an inert atmosphere.
-
Storage: Use the freshly distilled anhydrous solvent immediately or store it under an inert atmosphere over activated molecular sieves.[3]
Summary of Potential Side Reactions and Mitigation Strategies
| Side Product | Causal Reagent/Condition | Mitigation Strategy |
| Disubstituted Urea | Water (moisture) | Use anhydrous solvents and reagents; conduct reaction under inert atmosphere. |
| Allophanate | Excess isocyanate; High temperature (>100°C) | Control stoichiometry (slight excess of nucleophile); maintain lower reaction temperature. |
| Isocyanurate (Trimer) | Basic catalysts; High temperature | Avoid basic conditions; choose catalysts carefully; control temperature and reaction time. |
| Formamidine | DMF at high temperature (>60°C) | Use alternative aprotic solvents like THF, DCM, or Toluene. |
References
-
Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]
-
Isocyanate - Wikipedia. Available at: [Link]
-
How To Get Isocyanate? | ACS Omega. ACS Publications. Available at: [Link]
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. Available at: [Link]
-
Isocyanate reactions in and with N,N-dimethylformamide - ResearchGate. Available at: [Link]
-
Isocyanates - Overview | Occupational Safety and Health Administration. Available at: [Link]
-
Isocyanate-based multicomponent reactions - PMC - NIH. Available at: [Link]
-
Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting - YouTube. Available at: [Link]
-
Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process - PubMed. Available at: [Link]
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF. Available at: [Link]
Sources
Technical Support Center: Optimizing 1-Benzothiophen-5-yl Isocyanate Couplings
Welcome to the dedicated technical support center for optimizing coupling reactions with 1-Benzothiophen-5-yl isocyanate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are efficient, reproducible, and successful.
Core Principles: Understanding the Reactivity of this compound
This compound is a heteroaromatic isocyanate. The core of its reactivity lies in the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[1] This electrophilicity is driven by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The benzothiophene ring system, while being an aromatic heterocycle, primarily serves as the structural backbone and has a modest electronic influence on the isocyanate's reactivity compared to the functional group's inherent properties.
The primary reaction pathway involves the nucleophilic attack on the isocyanate carbon by a suitable nucleophile, such as an amine or an alcohol, followed by proton transfer to form a stable urea or carbamate linkage, respectively.[1] Understanding this mechanism is fundamental to troubleshooting and optimization.
Diagram: General Reaction Mechanism
Sources
Preventing polymerization of 1-Benzothiophen-5-yl isocyanate during storage
Welcome to the technical support center for 1-Benzothiophen-5-yl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the storage and handling of this highly reactive compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the stability and purity of your material, leading to more reliable and reproducible experimental outcomes.
The Challenge of Storing this compound
This compound is an aromatic isocyanate, a class of compounds known for their high reactivity.[1] The electrophilic carbon atom in the isocyanate group (–N=C=O) is highly susceptible to nucleophilic attack, not only by your intended reactants but also by common contaminants like water. This inherent reactivity can lead to undesired polymerization during storage, compromising the integrity of the material. This guide will provide the foundational knowledge and practical steps to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound so sensitive to moisture?
The isocyanate group (–N=C=O) reacts readily with compounds containing active hydrogen atoms, such as water (H₂O).[2] This reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then decomposes to form a primary amine and carbon dioxide (CO₂). The newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a stable, insoluble urea derivative.[3]
This process is problematic for several reasons:
-
Loss of Active Reagent: Each molecule of water consumes two molecules of your isocyanate, reducing its effective concentration for your desired reaction.
-
Formation of Insoluble Precipitates: The resulting di-substituted urea is often insoluble in common organic solvents, appearing as a white precipitate in your storage container or reaction vessel.
-
Pressure Buildup: The formation of CO₂ gas can lead to a dangerous pressure buildup in a sealed container.[4]
Q2: What are the primary forms of polymerization I should be concerned about?
Besides the reaction with water, isocyanates can react with themselves, especially under improper storage conditions (e.g., elevated temperatures or in the presence of certain catalysts). The main pathways are:
-
Dimerization: Two isocyanate molecules can react to form a uretdione (a four-membered ring).
-
Trimerization: Three isocyanate molecules can cyclize to form a highly stable isocyanurate ring. This is a common and often irreversible side reaction.
The presence of trace metals or basic impurities can catalyze these polymerization reactions.
Q3: What are the ideal storage temperatures for this compound?
For optimal stability, this compound should be stored in a cool, dry environment. Recommended storage is at 2-8 °C in a refrigerator. Avoid freezing the compound unless the manufacturer's instructions specifically allow it, as freeze-thaw cycles can sometimes promote degradation. Crucially, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces of the compound.
Q4: Can I use a chemical inhibitor to prevent polymerization?
While some commercial isocyanates are supplied with inhibitors, adding them post-receipt can be complex. Common radical polymerization inhibitors like Butylated Hydroxytoluene (BHT) or phenothiazine can be effective for certain classes of reactive monomers, but their efficacy for preventing the specific polymerization pathways of this compound would need to be experimentally validated.[5][6] If you choose to explore this, a very low concentration (e.g., 100-200 ppm) is typically used. However, the most reliable method for preventing polymerization is strict control of the storage environment.
Q5: What is an inert atmosphere, and why is it necessary?
An inert atmosphere consists of a gas that does not readily react with your compound, such as nitrogen or argon.[7] Storing this compound under an inert atmosphere serves two primary purposes:
-
It displaces atmospheric oxygen, which can sometimes participate in degradation pathways.
-
More importantly, it displaces atmospheric moisture, which is the primary catalyst for the formation of insoluble urea byproducts.
Troubleshooting Guide
Problem 1: I see a white solid/precipitate in my container of this compound.
-
Likely Cause: This is the most common sign of degradation. The white solid is almost certainly an insoluble urea derivative, formed from the reaction of the isocyanate with water.
-
Troubleshooting Steps:
-
Confirm the Identity: If possible, acquire an FTIR spectrum of the solid. The presence of strong C=O stretching bands around 1640-1680 cm⁻¹ and N-H bands around 3300 cm⁻¹ would support the presence of a urea compound.
-
Assess Usability: The liquid portion of the material may still be usable, but its concentration is now unknown. If you decide to proceed, the material should be filtered under strictly anhydrous and inert conditions to remove the solid. The concentration of the remaining isocyanate solution would need to be determined (e.g., by titration) before use.
-
Prevent Recurrence: Review your storage and handling procedures. Was the container properly sealed? Was it opened in a high-humidity environment? Was it allowed to warm to room temperature before opening? Implement the recommended storage protocol below.
-
Problem 2: My reaction yield is consistently low, and I suspect the purity of my isocyanate.
-
Likely Cause: The isocyanate may have partially degraded due to exposure to moisture or slow polymerization over time, even if no precipitate is visible.
-
Troubleshooting Steps:
-
Perform a Quality Control Check: The most direct method is to use FTIR spectroscopy. A pure sample of this compound will show a very strong, sharp absorption band characteristic of the isocyanate group (–N=C=O) at approximately 2250-2280 cm⁻¹ .[8][9] A significant decrease in the intensity of this peak, or the appearance of new peaks associated with urea or isocyanurate trimers, indicates degradation.
-
Check Your Solvents: Ensure that all solvents used in your reaction are rigorously dried. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time once opened. It is best practice to dry solvents over activated molecular sieves before use.[10]
-
Implement Strict Anhydrous Techniques: Use oven-dried glassware, and conduct your reactions under an inert atmosphere of nitrogen or argon.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues.
Key Experimental Protocols
Protocol 1: Recommended Long-Term Storage of this compound
This protocol ensures the material is stored under optimal conditions to minimize degradation.
Materials:
-
Container of this compound
-
Schlenk flask or septum-sealed vial of appropriate size
-
Glove box or Schlenk line with a supply of dry nitrogen or argon gas
-
Parafilm® or laboratory sealing tape
-
Refrigerator (2-8 °C)
Procedure:
-
Preparation: If the isocyanate was received in a standard screw-cap bottle, it is highly recommended to transfer it to a more robustly sealed container, such as a Schlenk flask or a vial with a PTFE-lined septum cap, for long-term storage. This should be done in a glove box or under a positive pressure of inert gas.
-
Inert Atmosphere: Place the opened container of isocyanate and the new storage vessel inside a glove box. Allow the atmosphere in the glove box to be purged with nitrogen or argon for at least 15-20 minutes.
-
Aliquotting (Optional but Recommended): If you will be using small amounts of the compound over time, it is best to aliquot the material into several smaller vials. This prevents repeated exposure of the entire stock to potential contaminants.
-
Transfer: Carefully transfer the isocyanate to the new storage vessel(s).
-
Sealing: Securely seal the new vessel. For septum-sealed vials, ensure the cap is tight. For Schlenk flasks, ensure the glass stopper is properly greased and secured.
-
Secondary Seal: Wrap the cap or stopper area securely with Parafilm® as an extra barrier against moisture ingress.
-
Labeling: Clearly label the container with the compound name, date of storage, and a warning about its sensitivity to moisture.
-
Storage: Place the sealed container in a refrigerator at 2-8 °C.
Protocol 2: Quality Control (QC) Check by FTIR Spectroscopy
This is a quick and effective way to assess the purity of your isocyanate before use.
Materials:
-
FTIR spectrometer
-
Anhydrous solvent (e.g., dichloromethane or chloroform, dried over molecular sieves)
-
Gas-tight syringe
-
Small, dry vial with a septum
-
Nitrogen or argon source
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Take a clean, dry vial and purge it with nitrogen or argon.
-
Using a dry syringe, add a small amount of anhydrous solvent to the vial.
-
Allow your container of this compound to warm to room temperature.
-
Quickly, and under a positive flow of inert gas if possible, withdraw a small amount of the isocyanate and add it to the solvent in the vial to make a dilute solution.
-
-
Acquire Background Spectrum: Run a background spectrum on your FTIR spectrometer using a clean, empty cell or the ATR crystal.
-
Acquire Sample Spectrum: Introduce your prepared solution into the FTIR cell (for transmission) or place a drop onto the ATR crystal. Acquire the spectrum.
-
Data Analysis:
-
Look for the characteristic –N=C=O peak at ~2250-2280 cm⁻¹ . This should be one of the strongest and sharpest peaks in the spectrum.
-
Look for the absence of a broad peak in the 3200-3400 cm⁻¹ region, which would indicate N-H stretching from urea byproducts.
-
Look for the absence of a strong C=O peak around 1760-1780 cm⁻¹ (isocyanurate trimer) or 1640-1680 cm⁻¹ (urea).[11][12]
-
Isocyanate Degradation Pathways
Caption: Common degradation pathways for isocyanates.
Summary of Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of self-polymerization reactions (dimerization/trimerization). |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces moisture and oxygen, preventing the formation of insoluble urea byproducts and other oxidative degradation.[7] |
| Container | Tightly sealed glass vial with PTFE-lined septum cap or Schlenk flask. | Provides a superior barrier to moisture compared to standard screw caps. |
| Desiccants | Use of 3Å molecular sieves to dry solvents and reagents.[10] | Actively removes trace amounts of water from the experimental system, which is the primary initiator of degradation.[13][14] |
| Inhibitors | BHT, Phenothiazine (100-200 ppm) - Use with caution | Can inhibit radical polymerization pathways. Efficacy for this specific compound is not guaranteed and should be tested.[5][6] |
References
-
Finma GmbH. (n.d.). Wasseradsorption in Industrieböden - Molekularsieb. Finma GmbH. Retrieved from [Link]
-
Gao, W., et al. (2019). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. ResearchGate. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]
- Eli Lilly and Company. (2000). Process for the synthesis of benzothiophenes. Google Patents.
- Nippon Shokubai Co., Ltd. (2011). Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds. Google Patents.
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
Dongsen Chemicals. (2023). Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Retrieved from [Link]
-
IndiaMART. (n.d.). Moisture Scavenger at Best Price, High Purity Desiccant Additive. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the isocyanate prepolymer and the resulting samples. Retrieved from [Link]
- GAF Corp. (1972). Method of preparing organic isocyanates in the presence of molecular sieves. Google Patents.
- Lord Corp. (1993). Moisture-scavenging iminoalcohol-oxazolidine mixtures. Google Patents.
-
NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]
-
Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Benzothiophene-3-sulfonyl isocyanate. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]
-
XIAOYOU. (n.d.). Molecular Sieve Powder | Polyurethane Moisture Scavenger. Retrieved from [Link]
-
PUB KAMRUP COLLEGE. (2024). environmental pollution - types, causes, effects and control. Retrieved from [Link]
-
UMI Coatings. (2025). Understanding Aliphatic vs. Aromatic Coatings: What's the Difference and Which Should You Choose?. Retrieved from [Link]
-
Cambridge Safety. (n.d.). MDHS25/3 Organic isocyanates in air - Laboratory method using sampling either onto 1-(2-methoxyphenyl) piperazine coated glass f. Retrieved from [Link]
-
Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]
-
Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?. Retrieved from [Link]
-
Asecos. (n.d.). Storage of Hazardous Substances. Retrieved from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]
- Ludwig, B. W., & Urban, M. W. (n.d.). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
-
Fan, X., et al. (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Retrieved from [Link]
-
Government of Canada. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]
-
Corsini. (n.d.). Storage of inert materials: how and why to follow procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]
-
Turkchem. (n.d.). Humidity Adsorber of Molecular Sieve Powder in Polyurethane System. Retrieved from [Link]
-
CNESST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]
-
Shanghai Jiuzhou / D&X GROUP. (2020). Application of molecular sieve in polyurethane system. Retrieved from [Link]
-
ResearchGate. (2024). Comparative Analysis of Aliphatic and Aromatic Isocyanates on Soy-Based Polyurethane Films Modified with Schiff Base Diol. Retrieved from [Link]
- Google Patents. (2014). Moisture scavenger composition.
-
National Center for Biotechnology Information. (2025). Environmental Risk Assessment of Trace Metal Pollution: A Statistical Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from [Link]
-
ResearchGate. (2025). Assessing Isocyanate Exposures in Polyurethane Industry Sectors Using Biological and Air Monitoring Methods. Retrieved from [Link]
-
MDPI. (n.d.). Assessment of the Impact of Trace Essential Metals on Cancer Development. Retrieved from [Link]
-
LabRulez. (n.d.). Quality Control of Isocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Retrieved from [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
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- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
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- 14. turkchem.net [turkchem.net]
Technical Support Center: Catalyst Selection for 1-Benzothiophen-5-yl Isocyanate Reactions
Welcome to the technical support center for reactions involving 1-Benzothiophen-5-yl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to this compound
This compound (CAS No. 239097-78-0) is a reactive heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its rigid benzothiophene core and reactive isocyanate group make it a valuable synthon for introducing this privileged scaffold into a diverse range of molecules, including ureas and carbamates, which are common motifs in biologically active compounds.[2]
The reactivity of the isocyanate group is influenced by the electronic properties of the benzothiophene ring system. Generally, aryl isocyanates with electron-withdrawing substituents exhibit enhanced reactivity due to the increased electrophilicity of the isocyanate carbon.[3] Understanding this reactivity is key to selecting the appropriate catalyst and reaction conditions to achieve high yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
A1: The electrophilic carbon of the isocyanate group readily reacts with nucleophiles. The most common reactions in a drug discovery context are:
-
Reaction with Alcohols: Forms N-(1-benzothiophen-5-yl)carbamates (urethanes). This reaction often requires catalysis.
-
Reaction with Amines: Forms N,N'-disubstituted ureas. This reaction is typically fast and may not require a catalyst, although one can be used to ensure complete conversion, especially with less nucleophilic amines.
-
Reaction with Water: This is a common side reaction that leads to the formation of an unstable carbamic acid, which then decarboxylates to form 5-amino-1-benzothiophene. This amine can then react with another molecule of the isocyanate to form a symmetrical di(1-benzothiophen-5-yl)urea, a common and often difficult-to-remove byproduct.[4][5]
Q2: How does the benzothiophene moiety affect the reactivity of the isocyanate group?
A2: The sulfur-containing benzothiophene ring system can influence the electronic properties of the attached isocyanate group. While specific studies on the electronic effect of the 5-benzothienyl group on isocyanate reactivity are not abundant, aryl isocyanates are generally more reactive than alkyl isocyanates. The aromatic system can delocalize electron density, and the overall effect will depend on the position of substitution and the electronic nature of the heterocycle. It is crucial to consider that electron-withdrawing groups on the aromatic ring increase the electrophilicity and thus the reactivity of the isocyanate.[3]
Q3: What are the most common catalysts for carbamate formation with this compound?
A3: For the reaction with alcohols, catalysts are generally required to achieve reasonable reaction rates. The two main classes are:
-
Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a highly effective and widely used catalyst for urethane formation.[6][7] However, due to the toxicity of organotin compounds, there is a push towards alternatives.[8]
-
Tertiary Amines: 1,4-Diazabicyclo[2.2.2]octane (DABCO) and triethylamine (TEA) are common basic catalysts.[8][9] They are generally less active than organotin catalysts for the isocyanate-alcohol reaction but can be sufficient for many applications.
Q4: Is a catalyst necessary for urea formation?
A4: The reaction between an isocyanate and a primary or secondary amine is typically very fast and often does not require a catalyst.[10] However, for weakly nucleophilic amines (e.g., some anilines with electron-withdrawing groups) or to drive the reaction to completion at lower temperatures, a catalyst can be beneficial. Tertiary amines are suitable for this purpose.
Catalyst Selection Guide
Choosing the right catalyst is critical for optimizing your reaction. The choice depends on the nucleophile, desired reaction rate, and sensitivity of your substrates to different reaction conditions.
Catalyst Selection Logic
Caption: Decision workflow for catalyst selection.
Comparison of Common Catalysts
| Catalyst | Type | Typical Loading (mol%) | Advantages | Disadvantages | Best For |
| Dibutyltin dilaurate (DBTDL) | Organometallic (Lewis Acid) | 0.1 - 1.0 | High catalytic activity for carbamate formation.[6] | Toxic; can catalyze side reactions with water.[8] | Rapid carbamate formation, especially with hindered alcohols. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine (Base) | 1 - 10 | Low toxicity; readily available; also effective for some cycloadditions.[9][11] | Lower activity than DBTDL for carbamate formation. | General purpose catalysis for both carbamate and urea formation. |
| Triethylamine (TEA) | Tertiary Amine (Base) | 1 - 10 | Inexpensive and common lab reagent. | Can be less effective than DABCO; volatile. | When a simple, readily available base catalyst is sufficient. |
| Zirconium Complexes (e.g., Zr(acac)₄) | Organometallic (Lewis Acid) | 0.1 - 1.0 | Non-tin alternative; highly selective for the isocyanate-hydroxyl reaction over the water reaction.[8] | May require screening for optimal activity; can be sensitive to moisture.[8] | Carbamate synthesis where water sensitivity is a major concern. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst may have degraded. 2. Low Reactivity: The nucleophile (especially hindered alcohols) is not reactive enough under the chosen conditions. 3. Impure Starting Materials: Contaminants in the isocyanate, nucleophile, or solvent.[12] | 1. Use a fresh batch of catalyst. 2. Switch to a more active catalyst (e.g., from DABCO to DBTDL for carbamate formation). Increase reaction temperature, but monitor for side reactions. 3. Purify starting materials. Ensure solvents are anhydrous. |
| Formation of White Precipitate | Urea Byproduct: This is the most common issue, caused by the reaction of the isocyanate with trace amounts of water, leading to the formation of insoluble, symmetrical di(1-benzothiophen-5-yl)urea.[4][5] | 1. Strictly Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle the isocyanate under an inert atmosphere (e.g., nitrogen or argon). 2. Purification: The urea byproduct can often be removed by filtration if it is insoluble in the reaction solvent, or by column chromatography.[13] |
| Multiple Spots on TLC / Byproducts in NMR | 1. Allophanate/Biuret Formation: Reaction of the isocyanate with the newly formed carbamate or urea linkage, respectively. This is more common at higher temperatures or with an excess of isocyanate.[5] 2. Isocyanurate Trimerization: Self-condensation of three isocyanate molecules to form a stable cyclic trimer. This is often promoted by certain catalysts and higher temperatures. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nucleophile. Add the isocyanate slowly to the solution of the nucleophile. Keep the reaction temperature as low as feasible. 2. Catalyst Choice: Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts. Avoid excessive heat. |
| Difficulty in Product Purification | 1. Similar Polarity: The desired product and byproducts (e.g., symmetrical urea) may have similar polarities, making chromatographic separation difficult.[4] 2. Precipitation on Column: Symmetrical ureas can sometimes precipitate on silica gel columns.[4] | 1. Crystallization: Attempt to purify the product by recrystallization from a suitable solvent system. 2. Alternative Chromatography: If silica gel is problematic, consider reverse-phase chromatography or using a different stationary phase. Washing the crude product with a solvent in which the desired product is soluble but the urea is not (or vice-versa) can be effective. |
Experimental Protocols
Safety Precaution: Isocyanates are toxic, potent respiratory and dermal sensitizers.[14] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
General Protocol for Carbamate Synthesis
This protocol describes a general procedure for the reaction of this compound with an alcohol.
Caption: Workflow for carbamate synthesis.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the alcohol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, DCM, or toluene). Add the chosen catalyst (e.g., DBTDL, 0.1-1.0 mol%, or DABCO, 1-10 mol%).
-
Isocyanate Addition: To the stirred solution, add a solution of this compound (1.05-1.1 equivalents) in the same anhydrous solvent dropwise at room temperature (or 0 °C to control exothermicity).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC (staining with permanganate can help visualize the product) or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol and the catalyst used.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-(1-benzothiophen-5-yl)carbamate.
General Protocol for Urea Synthesis
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Methodology:
-
Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile).
-
Isocyanate Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction is often rapid and may result in the precipitation of the urea product. Monitor for the disappearance of the isocyanate by TLC or IR spectroscopy (disappearance of the strong -NCO stretch around 2250-2280 cm⁻¹).
-
Work-up and Purification:
-
If the product has precipitated, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography if necessary.[13]
-
References
-
Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]
- Vargas, D. A., Santiago, C. C., & Cánepa, A. S. (2018).
- Isocyanate-based multicomponent reactions. RSC Advances, 14(52), 38047-38081.
- Chen, J., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(30), 10344-10350.
- Synthesis and Study of Catalytic Perspectives of DABCO Based Ionic Liquid for the Synthesis of 2,3-Dihydro-1,5-Benzothiazepines and 2-Phenylbenzothiazoles.
- N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. Russian Journal of Organic Chemistry, 57(9), 1364-1371.
- Catalytic activity of DBTDL in polyurethane formation. Journal of Applied Polymer Science, 85(1), 159-164.
- Matar, N., & Hadjidakis, I. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?
- Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). Journal of Medicinal Chemistry, 54(1), 122-137.
- ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. ADBU Journal of Engineering Technology, 5(2).
- Phenyl isocyanate is a potent chemical sensitizer. Toxicology and Applied Pharmacology, 140(1), 145-152.
- Niyogi, D., et al. (2002). Catalytic activity of DBTDL in polyurethane formation. Journal of Applied Polymer Science, 85(1), 159-164.
- Technical Support Center: Isocyanate Reaction Troubleshooting. (2025). BenchChem.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 68(18), 7017-7023.
-
PubChem. (n.d.). Phenylsulphonyl isocyanate. Retrieved from [Link]
- Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 79(11), 2942-2945.
- DABCO-catalyzed multi-component domino reactions for green and efficient synthesis of novel 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate and 3-(5-hydroxybenzo[a]phenazin-6-yl)
- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3686-3690.
- Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 523-559.
- Effect of Adding Dibutyltin Dilaurate on the Quality of Polyurethane Paint for Applications in the Automotive Industry. Journal of Engineering and Applied Technology, 4(2), 1405-1411.
- Michelitsch, W. (1953). U.S. Patent No. 2,663,731. U.S.
- Isocyanate-based multicomponent reactions. RSC Advances, 14(52), 38047-38081.
- Synthesis of linear O-aryl carbamates and S-thiocarbamates. Organic & Biomolecular Chemistry, 19(34), 7434-7438.
- DABCO-catalysed highly diastereoselective synthesis of 1,3-indandione containing fully saturated spirocyclopentanes involving 2-(2′-ketoalkyl)-1,3-indandiones and nitrostyrenes. RSC Advances, 5(72), 58241-58245.
- Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. Can p-phenylenediamine be Used as a Marker for Diisocyanate Contact Allergy?
- N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 756-762.
- Phenyl isocyanate conversion process. (2020).
- n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone. Organic Syntheses, 77, 191.
- Benzyl-N-[4-(2-hydroxyethyl)
- DABCO-Catalyzed consecutive one pot four-component protocol for the synthesis of a novel class of (z)-5-(3-hydroxy-2-oxoindolin-3-yl)-2-iminothiazolidin-4-ones. RSC Advances, 5(111), 91444-91450.
- a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry, 14(14), 1773-1781.
- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3686-3690.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(2), 233-242.
- Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Ukrainian Chemistry Journal, 85(9), 3-12.
- Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Co
Sources
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 4. Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 12. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
Improving the regioselectivity of reactions with 1-Benzothiophen-5-yl isocyanate
A Guide to Improving Regioselectivity and Troubleshooting Common Issues
Welcome to the technical support center for 1-Benzothiophen-5-yl isocyanate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges related to its reactivity, with a special focus on controlling regioselectivity and minimizing byproduct formation. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Fundamental Principles of Reactivity
Understanding the inherent electronic properties of this compound is the first step toward mastering its use. The isocyanate functional group (-N=C=O) is a potent electrophile, primarily due to the significant positive charge on the central carbon atom, as illustrated by its resonance structures.
The reactivity of the isocyanate group is highly dependent on its substituents. Electron-withdrawing groups enhance the carbon's electrophilicity and reactivity, while electron-donating groups have the opposite effect[1]. The benzothiophene moiety, a fused aromatic system, modulates this reactivity and can itself participate in certain side reactions, although nucleophilic attack typically targets the isocyanate carbon.
Caption: Structure and key reactive center of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and reactivity of this compound.
Q1: What are the most common side reactions observed with this isocyanate?
A1: Like most isocyanates, this compound is susceptible to several common side reactions, which consume the reagent and lead to impurities. The most prevalent are:
-
Urea Formation: This is the most frequent issue, caused by the reaction of the isocyanate with trace amounts of water. The initially formed carbamic acid is unstable and decomposes to an amine and CO₂, with the resulting amine rapidly reacting with another isocyanate molecule to form a highly stable, and often insoluble, disubstituted urea[2].
-
Isocyanurate (Trimer) Formation: Isocyanates can self-condense to form highly stable cyclic trimers, especially at elevated temperatures or in the presence of certain catalysts[2].
-
Allophanate and Biuret Formation: These byproducts arise from the reaction of the isocyanate with the desired urethane or urea product, respectively. These reactions are more common at higher temperatures or when a large excess of isocyanate is used[2].
Q2: What defines "regioselectivity" in the context of reactions with this isocyanate?
A2: Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions[3]. With this compound, the issue of regioselectivity typically arises not from the isocyanate itself (which has one clear electrophilic center), but from the nucleophile it is reacting with. If the nucleophilic molecule has multiple reactive sites (e.g., both an N-H and a reactive C-H bond, as in indole), it can attack the isocyanate from different positions, leading to a mixture of constitutional isomers. Controlling the reaction to produce only one of these isomers is the goal of improving regioselectivity.
Q3: How stable is this compound, and what are the proper storage conditions?
A3: Isocyanates are highly reactive and moisture-sensitive. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. The high reactivity can lead to polymerization or degradation if not handled properly[1]. Always consult the Safety Data Sheet (SDS) for specific storage and handling information[4].
Part 3: Troubleshooting Guide for Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Caption: Troubleshooting workflow for reactions with this compound.
Problem 1: My reaction produced a significant amount of an insoluble white precipitate, leading to a low yield of the desired product.
-
Plausible Cause: The formation of a white precipitate is a classic indicator of urea byproduct formation from the reaction of the isocyanate with water[2]. This consumes two equivalents of your isocyanate for every one equivalent of water, drastically reducing the yield.
-
Solution & Self-Validation: Implement rigorous anhydrous techniques.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. If using bottled anhydrous solvents, ensure they have been stored properly over molecular sieves.
-
Glassware: All glassware must be oven- or flame-dried immediately before use and assembled while hot under a positive pressure of inert gas (argon or nitrogen)[2].
-
Reagents: Ensure your nucleophile and any other reagents are anhydrous. If necessary, dry them using appropriate methods (e.g., azeotropic distillation, drying agents).
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
-
Validation: A successful implementation of these techniques will result in a clean reaction mixture free of any precipitate. You can monitor the reaction using in-situ FTIR; the absence of the growing urea peak (~1640 cm⁻¹) confirms the suppression of this side reaction[2].
Problem 2: My reaction with an ambivalent nucleophile (e.g., unprotected indole) yields a mixture of regioisomers (N-acylation vs. C-acylation). How can I control the selectivity?
-
Plausible Cause: Ambivalent nucleophiles possess multiple reactive sites with similar nucleophilicity. The reaction outcome is often a mixture, dictated by a delicate balance of kinetic and thermodynamic factors. Without a directing agent, achieving high regioselectivity is challenging.
-
Solution & Self-Validation: Utilize a Lewis acid catalyst to direct the regioselectivity. The choice of Lewis acid is critical and can invert the selectivity. For example, in the amidation of indoles:
-
For N-H Insertion: Catalytic amounts of BCl₃ have been shown to be highly effective in promoting the regioselective formation of N-carboxamidation products in near-quantitative yields[5]. The BCl₃ likely activates the isocyanate and favors the pathway involving the more acidic N-H bond.
-
For C3-H Insertion (on N-protected indoles): In contrast, a different Lewis acid, B(C₆F₅)₃, can be used to promote C-H amidation at the C3 position of N-protected indoles[5].
-
-
Validation: The success of this strategy is validated by product analysis. ¹H NMR and LC-MS of the crude reaction mixture should show a significant enrichment of one regioisomer over the other compared to the uncatalyzed reaction.
Table 1: Catalyst Effects on Indole Amidation Regioselectivity
| Nucleophile | Catalyst (mol%) | Predominant Product | Reported Yield | Reference |
|---|---|---|---|---|
| 1H-Indole | BCl₃ (5 mol%) | N-Carboxamidation | Up to 95% | [5] |
| N-Methylindole | B(C₆F₅)₃ (30 mol%) | C3-Amidation | Up to 58% |[5] |
Problem 3: The reaction is very slow or does not proceed to completion, even after extended time or heating.
-
Plausible Cause: Several factors can lead to sluggish reactions:
-
Poor Nucleophile: The nucleophile may be sterically hindered or electronically poor (i.e., its lone pair is delocalized or adjacent to electron-withdrawing groups), reducing its reactivity.
-
Reagent Degradation: The isocyanate may have degraded due to improper storage (e.g., moisture exposure).
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents (e.g., THF, DMF, Acetonitrile) are generally preferred.
-
-
Solution & Self-Validation:
-
Catalysis: For reactions with alcohols or amines, consider adding a catalyst. Tertiary amines (e.g., DABCO, triethylamine) or organometallic catalysts (e.g., dibutyltin dilaurate) can significantly accelerate urethane and urea formation. Be cautious, as some catalysts can also promote side reactions like trimerization[2].
-
Verify Isocyanate Quality: Before the reaction, acquire an IR spectrum of your this compound starting material. A strong, sharp peak around 2250-2285 cm⁻¹ is characteristic of the N=C=O stretch. A diminished peak or the presence of a broad peak around 3300 cm⁻¹ (N-H stretch) and a carbonyl peak around 1640 cm⁻¹ (urea) indicates hydrolysis and degradation[2].
-
Temperature Adjustment: While elevated temperatures can increase the reaction rate, they can also promote side reactions like allophanate formation[2][6]. A careful temperature optimization study (e.g., running small-scale trials at 40°C, 60°C, and 80°C) is recommended.
-
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Ensuring Anhydrous Reaction Conditions
This protocol is critical for preventing urea byproduct formation.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, stir bar) in an oven at >120°C for at least 4 hours. Assemble the apparatus while still hot under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly distilled anhydrous solvent. For example, to obtain anhydrous Tetrahydrofuran (THF), reflux pre-dried THF over sodium/benzophenone until the deep blue color of the ketyl radical persists, then distill directly into the reaction flask under inert gas[2].
-
Reagent Addition: Add the anhydrous nucleophile and solvent to the reaction flask via cannula or a gas-tight syringe.
-
Isocyanate Addition: Add the this compound dropwise as a solution in the same anhydrous solvent at the desired reaction temperature (e.g., 0°C to control exotherm).
-
Reaction Maintenance: Maintain the inert atmosphere throughout the reaction with a nitrogen/argon bubbler or balloon.
Protocol 2: Lewis Acid-Catalyzed N-Amidation of an Indole Derivative
This protocol provides a starting point for improving regioselectivity.
-
Setup: Under an argon atmosphere in rigorously dried glassware, dissolve the indole derivative (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a solution of BCl₃ (e.g., 1M in hexanes, 0.05 equiv) dropwise at room temperature. Stir for 10-15 minutes.
-
Isocyanate Addition: Add a solution of this compound (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to isolate the desired N-acylated regioisomer.
References
-
Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Dasgupta, A., Guerzoni, M. G., Alotaibi, N., van Ingen, Y., & Melen, R. L. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Catalysis Science & Technology. [Link]
-
Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. CRC Press. [Link]
-
Durgapur Government College. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. durgapurgovtcollege.ac.in. [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. safeworkaustralia.gov.au. [Link]
-
Farkas, A., & Mills, G. A. (1962). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Advances in Catalysis. [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted 1-Benzothiophen-5-yl Isocyanate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on effectively quenching unreacted 1-Benzothiophen-5-yl isocyanate in reaction mixtures. The protocols and troubleshooting advice herein are designed to ensure complete reaction termination, simplify product purification, and maintain a safe laboratory environment.
The Critical Role of Quenching in Isocyanate Chemistry
Isocyanates are highly reactive electrophilic compounds, a property that makes them invaluable for forming urethane, urea, and amide linkages in pharmaceutical and materials science.[1] The this compound moiety is a key building block in the synthesis of various biologically active molecules. However, its high reactivity also presents a significant challenge: any unreacted isocyanate remaining after the desired transformation can lead to unwanted side reactions during workup or purification, and poses a considerable health risk.
Isocyanates are potent respiratory and skin sensitizers.[2][3] Exposure can lead to allergic reactions, occupational asthma, and irritation of the mucous membranes, eyes, and skin.[1][2][4] Therefore, complete and verified quenching of residual isocyanate is not merely a matter of chemical purity, but a critical safety imperative. This guide outlines the principles, protocols, and troubleshooting strategies to effectively neutralize unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best type of reagent for quenching this compound?
A1: The most effective quenching agents are nucleophiles that react rapidly and irreversibly with the isocyanate group (-N=C=O). The choice depends on the desired workup and the solubility of the resulting byproduct.
-
Primary and Secondary Amines (e.g., Butylamine, Diethylamine, Dibenzylamine): These are generally the fastest and most efficient quenching agents. They react with the isocyanate to form highly stable and often easily separable urea derivatives.[5][6] Primary amines are typically more reactive than secondary amines due to lower steric hindrance.
-
Alcohols (e.g., Methanol, Isopropanol): Alcohols react to form stable carbamate (urethane) byproducts.[1][7] The reaction is generally slower than with amines and may require mild heating or a catalyst in some cases. They are a good choice if the resulting carbamate is more easily removed than the corresponding urea.
-
Water: While water does react with isocyanates, it is often a poor choice for a controlled quench. The initial reaction forms an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide gas.[8] This newly formed amine can then react with another isocyanate molecule, consuming two equivalents of isocyanate for every one equivalent of water and forming a disubstituted urea.[8] This can cause foaming (due to CO2 evolution) and often results in the formation of insoluble, difficult-to-remove urea precipitates.[8]
Q2: How much quenching agent should I add?
A2: A stoichiometric excess of the quenching agent is recommended to ensure all the isocyanate is consumed. A common practice is to add 1.5 to 3 equivalents of the quenching agent relative to the initial excess of the isocyanate. If the excess is unknown, a larger excess (e.g., 5-10 equivalents) can be used, provided the quencher and its byproducts can be easily removed in subsequent purification steps.
Q3: How can I confirm that the quenching process is complete?
A3: You must analytically verify the absence of the isocyanate.
-
FTIR Spectroscopy: This is the most direct method. The isocyanate group has a strong, sharp, and highly characteristic absorbance peak between 2250-2285 cm⁻¹ .[8] The complete disappearance of this peak is a reliable indicator that the quenching is successful.[8][9]
-
Thin-Layer Chromatography (TLC): While the isocyanate itself may not be stable on silica gel, you can monitor the disappearance of the starting isocyanate by derivatizing a small aliquot of the reaction mixture. For example, add a drop of the reaction mixture to a small vial containing a solution of a primary amine and then spot this on the TLC plate. Compare this to a similarly derivatized sample of the starting isocyanate.
Q4: I added an amine quencher and a white precipitate crashed out of my solution. What happened?
A4: This is a common occurrence and is almost certainly the formation of an insoluble urea byproduct.[8] Aryl isocyanates, in particular, often form ureas that have low solubility in common organic solvents like dichloromethane, ethyl acetate, or hexanes. This can be advantageous, as the urea can often be removed by simple filtration.
Quenching Agent Selection Guide
The choice of quenching agent is a critical experimental parameter. The following table provides a comparative summary to guide your decision-making process.
| Quenching Agent | Reaction Product | Speed | Advantages | Disadvantages |
| Primary Amines (e.g., Butylamine) | Substituted Urea | Very Fast | Highly efficient; reaction goes to completion quickly at room temperature. | Urea byproduct may be insoluble, complicating workup if filtration is not desired. |
| Secondary Amines (e.g., Diethylamine) | Substituted Urea | Fast | Very efficient; resulting ureas are often more soluble than those from primary amines. | Can be more sterically hindered and slightly slower than primary amines. |
| Alcohols (e.g., Methanol, Isopropanol) | Carbamate (Urethane) | Moderate | Carbamate byproduct is often more soluble and easier to remove via chromatography than ureas. | Reaction can be sluggish and may require longer reaction times or gentle heating. |
| Water | Disubstituted Urea | Moderate | Inexpensive and readily available. | Uncontrolled reaction; consumes 2 eq. of isocyanate; CO2 evolution causes foaming; ureas are often insoluble.[8] |
Experimental Protocols
Safety First: Always handle this compound and quenching agents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or nitrile gloves are often recommended).[2][4]
Protocol 1: Quenching with a Primary Amine (e.g., n-Butylamine)
This is the recommended general-purpose protocol for rapid and complete quenching.
-
Cool the Reaction Mixture: Once your primary reaction is complete, cool the mixture to 0 °C using an ice-water bath. This helps to control the exotherm of the quenching reaction.
-
Add the Quenching Agent: Slowly add 2-3 equivalents of n-butylamine (relative to the excess isocyanate) to the stirred reaction mixture. The addition should be done dropwise to avoid a rapid temperature increase.
-
Stir: Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Verify Completion: Withdraw a small aliquot from the reaction mixture and analyze it by in-situ FTIR. Confirm the complete disappearance of the isocyanate peak at ~2250-2285 cm⁻¹.[8][9]
-
Workup:
-
If a precipitate (the urea) forms: Isolate the solid by vacuum filtration and wash it with a small amount of cold solvent. The desired product should be in the filtrate.
-
If no precipitate forms: Proceed with your standard aqueous workup. The n-butyl-1-(1-benzothiophen-5-yl)urea byproduct is typically separable from the desired product by silica gel chromatography.
-
Protocol 2: Quenching with an Alcohol (e.g., Methanol)
This protocol is useful when the formation of a urea byproduct is undesirable for purification.
-
Prepare the Mixture: At the completion of your primary reaction, add 5-10 equivalents of methanol (relative to the excess isocyanate) to the stirred reaction mixture at room temperature.
-
Stir and Monitor: Stir the mixture at room temperature for 2-4 hours. The reaction is significantly slower than with amines. Monitor the reaction by in-situ FTIR.
-
Optional Heating: If the reaction is sluggish, it can be gently heated to 40-50 °C to increase the rate.
-
Verify Completion: Confirm the complete disappearance of the isocyanate peak at ~2250-2285 cm⁻¹ using FTIR.[8][9]
-
Workup: The excess methanol and the resulting methyl (1-benzothiophen-5-yl)carbamate byproduct can be removed during solvent evaporation or by standard aqueous workup and silica gel chromatography.
Troubleshooting Guide
Even with established protocols, unexpected issues can arise. This guide provides solutions to common problems encountered during the quenching of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Isocyanate peak is still present in FTIR after quenching. | 1. Insufficient quenching agent added. 2. Insufficient reaction time or temperature (especially with alcohol quenchers). | 1. Add another 1-2 equivalents of the quenching agent and continue stirring. 2. Increase the reaction time or gently heat the mixture (if using an alcohol). Switch to a more reactive amine quencher if the problem persists. |
| A large amount of intractable, sticky precipitate forms. | 1. Reaction with residual water in solvents or reagents, leading to insoluble polyureas.[8] 2. The urea/carbamate byproduct has poor solubility in the reaction solvent. | 1. Ensure all solvents and reagents are anhydrous for future reactions.[8] 2. Try to triturate the solid with a different solvent (e.g., diethyl ether, hexanes) to wash away the desired product. Alternatively, try changing the quenching agent to one that forms a more soluble byproduct (e.g., use diethylamine instead of a primary amine). |
| Low yield of the desired product after workup and purification. | 1. The desired product may have co-precipitated with the urea byproduct. 2. The product may be unstable to the workup conditions (e.g., acid or base washes).[10] | 1. Before discarding the filtered urea solid, wash it thoroughly with the reaction solvent and/or a solvent in which your product is highly soluble. Check the washings for your product by TLC. 2. Test the stability of your product to the planned workup conditions on a small scale before performing the full workup.[10] |
Visualization of Workflows
Standard Quenching Workflow
This diagram illustrates the logical flow from reaction completion to a fully quenched and verified product mixture ready for purification.
Caption: Standard workflow for quenching with an amine.
Troubleshooting Decision Tree
This decision tree helps diagnose and resolve issues during the quenching process.
Caption: Decision tree for troubleshooting quenching issues.
References
- WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents. (n.d.).
-
Working with Hazardous Chemicals - Organic Syntheses. (2013). Organic Syntheses, 90, 271-286. Retrieved January 23, 2026, from [Link]
-
California Department of Public Health. (2014, May). Isocyanates: Working Safely. HESIS Fact Sheet. Retrieved January 23, 2026, from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved January 23, 2026, from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved January 23, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved January 23, 2026, from [Link]
- US6664414B2 - Process for reducing residual isocyanate - Google Patents. (n.d.).
-
Safe Work Australia. (2020, July). Guide to handling isocyanates. Retrieved January 23, 2026, from [Link]
-
Gyorgy, T., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3405. [Link]. Available at: [Link]
-
Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES. Retrieved January 23, 2026, from [Link]
- US4335219A - Process for reacting isocyanates in the presence of quaternary ammonium zwitterions - Google Patents. (n.d.).
-
Damant, A. P., Jickells, S. M., & Castle, L. (1995). Liquid chromatographic determination of residual isocyanate monomers in plastics intended for food contact use. Journal of AOAC International, 78(3), 711–719. Available at: [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved January 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 23, 2026, from [Link]
Sources
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. lakeland.com [lakeland.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4335219A - Process for reacting isocyanates in the presence of quaternary ammonium zwitterions - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Navigating Byproduct Identification in Isocyanate Reactions
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on the analytical techniques for identifying byproducts in isocyanate reactions. Isocyanates are highly valuable reagents, but their reactivity can often lead to a complex mixture of products and byproducts. This guide is designed to be a practical resource, offering in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding byproduct formation in isocyanate reactions, providing concise and actionable answers.
Q1: What are the most common byproducts I should be looking for in my isocyanate reaction, and how are they formed?
A1: Isocyanates are electrophilic and can react with a variety of nucleophiles, including the intended reactant (e.g., an alcohol or amine) and trace impurities or even the product itself. The formation of byproducts is often driven by reaction conditions. The most prevalent byproducts include:
-
Ureas: These are formed when an isocyanate reacts with an amine. This can be an intended reaction, but it can also occur if your starting materials are contaminated with amines or if water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to produce a urea.[1]
-
Allophanates: An allophanate is formed when an isocyanate reacts with a urethane linkage. This is more likely to occur at elevated temperatures or in the presence of certain catalysts.
-
Biurets: Similar to allophanates, biurets form when an isocyanate reacts with a urea linkage.[1] This side reaction can lead to cross-linking in polymerizations.
-
Isocyanurates (Trimers): Isocyanates can trimerize to form a highly stable six-membered ring structure known as an isocyanurate. This is often catalyzed by heat, light, or specific catalysts like tertiary amines and some metal compounds.[1] Aromatic isocyanates are generally more prone to uncatalyzed trimerization than aliphatic isocyanates.[1]
-
Uretdiones (Dimers): Under certain conditions, isocyanates can dimerize to form a four-membered ring structure called a uretdione.[1]
Q2: I'm observing a lower-than-expected yield of my desired urethane product. What are the likely culprits related to byproduct formation?
A2: A low yield of the desired product is a common issue and can often be traced back to competing side reactions that consume your isocyanate. Here are the primary suspects:
-
Moisture Contamination: Water is a significant adversary in isocyanate chemistry. It reacts with isocyanates to form an unstable carbamic acid, which decarboxylates to yield an amine and carbon dioxide gas. This not only consumes your isocyanate but also introduces a new, highly reactive nucleophile (the amine) that can compete with your intended reactant, leading to urea byproduct formation.[1] You might observe unexpected gas evolution or foaming as a result.[1]
-
Side Reactions: The formation of allophanates, biurets, or isocyanurates will directly consume the isocyanate, reducing the amount available to react with your primary nucleophile.[1]
-
Purity of Starting Materials: Impurities in your starting alcohol or amine, or even in the isocyanate itself, can lead to unintended side reactions.
Q3: What are the best analytical techniques for identifying and quantifying these byproducts?
A3: A multi-pronged analytical approach is often the most effective strategy. The choice of technique will depend on the specific byproducts you suspect and the complexity of your reaction mixture.
-
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for real-time monitoring of your reaction. You can track the disappearance of the characteristic strong isocyanate peak (around 2250-2285 cm⁻¹) and the appearance of peaks corresponding to your desired urethane (approximately 1700 cm⁻¹) and potential urea byproducts (around 1640 cm⁻¹).[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating and quantifying the components of your final reaction mixture. Due to the high reactivity of isocyanates, they are typically derivatized with an agent like dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP) to form stable, UV-active urea derivatives that can be easily analyzed.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective identification and quantification, especially at trace levels, LC-MS/MS is the gold standard.[4] It can provide molecular weight information and fragmentation patterns to confirm the identity of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for characterizing the structure of your desired product and any isolated byproducts. It can also be used to assess the purity of your starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile starting materials and byproducts.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues encountered during isocyanate reactions.
| Problem Observed | Potential Cause(s) | Recommended Actions & Explanations |
| Low Yield of Desired Product / Presence of Byproducts | Moisture Contamination | 1. Rigorous Drying of Solvents and Reagents: Utilize anhydrous solvents and ensure all reagents are thoroughly dried. Consider using techniques like distillation from a drying agent (e.g., sodium/benzophenone for THF) or storage over molecular sieves.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Side Reactions (Allophanate, Biuret, Isocyanurate Formation) | 1. Temperature Control: Carefully control the reaction temperature. Higher temperatures can promote the formation of allophanates and biurets. 2. Order of Addition: Consider the order in which you add your reagents. Adding the isocyanate slowly to the nucleophile can sometimes minimize self-condensation reactions. 3. Stoichiometry: A slight excess of the alcohol or amine can sometimes help to consume the isocyanate before it has a chance to form side products. | |
| Gel Formation or Insoluble Product | Isocyanate Trimerization | 1. Temperature Management: Avoid excessive temperatures which can accelerate trimerization. 2. Catalyst Selection: Choose a catalyst that favors urethane formation over trimerization. While many catalysts can promote both, some, like certain tertiary amines, may be less prone to inducing trimerization compared to some organometallic catalysts. |
| Insoluble Urea Byproducts | 1. Moisture Control: As mentioned above, rigorous exclusion of water is critical to prevent the formation of insoluble urea byproducts. | |
| Inconsistent or Uncontrolled Reaction Kinetics | Presence of Water and Formation of Amines | 1. In-Situ Monitoring: Employ in-situ FTIR to gain a real-time understanding of your reaction kinetics. This will allow you to observe any unexpected accelerations in the reaction rate that might indicate the formation of highly reactive amine intermediates. 2. Purity of Starting Materials: Verify the purity of your starting materials using techniques like NMR or GC-MS to ensure they are free from amine or water contamination. |
Section 3: Experimental Protocols
Here are detailed protocols for key analytical techniques.
Protocol 1: In-Situ FTIR Monitoring of an Isocyanate Reaction
Objective: To monitor the real-time consumption of isocyanate and the formation of urethane and potential urea byproducts.
Methodology:
-
Setup: An Attenuated Total Reflectance (ATR) FTIR probe is inserted directly into the reaction vessel. Ensure the probe is clean and a background spectrum in the reaction solvent has been acquired.
-
Spectral Acquisition: Begin recording mid-infrared spectra at regular intervals (e.g., every 60 seconds) as the reaction proceeds.[1]
-
Data Analysis:
-
Monitor the disappearance of the strong, sharp isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹.[1]
-
Track the appearance and growth of the characteristic urethane carbonyl peak (C=O stretch) around 1700 cm⁻¹.
-
Simultaneously, look for the emergence of a urea carbonyl peak (C=O stretch) around 1640 cm⁻¹, which would indicate byproduct formation.[1]
-
-
Quantification (Optional): By creating a calibration curve with known concentrations of your starting materials and expected products, the absorbance values can be correlated to the concentration of each species in the reaction mixture over time.
Protocol 2: HPLC Analysis of Isocyanate Reaction Mixture via Derivatization
Objective: To separate and quantify the components of the final reaction mixture, including unreacted isocyanate and amine byproducts.
Methodology:
-
Sample Quenching and Derivatization:
-
At the desired reaction time point, take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing an excess of a derivatizing agent, such as di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), in a suitable solvent. This will convert any remaining reactive isocyanates into stable urea derivatives.
-
-
Sample Preparation:
-
Dilute the derivatized sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is typical.
-
Detector: A UV detector is commonly used, as the derivatized ureas are UV-active. A fluorescence detector can also be employed for enhanced sensitivity with certain derivatizing agents.[3][5]
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized isocyanate, the desired product, and any derivatized byproducts by comparing their retention times to those of authentic standards.
-
Quantify the components by creating a calibration curve for each analyte.
-
Section 4: Visualizing Workflows
Diagram 1: General Workflow for Isocyanate Reaction and Byproduct Analysis
Caption: Troubleshooting Low Isocyanate Reaction Yield.
References
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA. (n.d.).
- Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
- (2025). A laboratory comparison of analytical methods used for isocyanates. ResearchGate.
- OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE - EPA. (n.d.).
- US5354689A - Method of detecting isocyanates - Google Patents. (n.d.).
- How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. (n.d.).
- Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications - ResearchGate. (2016).
- How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.).
- ISOCYANATES, TOTAL (MAP) 5525 - CDC. (n.d.).
- Isocyanate Reactions - Mettler Toledo. (n.d.).
- Isocyanate Reactions - Mettler Toledo. (n.d.).
- Technical Support Center: Isocyanate Reaction Troubleshooting - Benchchem. (n.d.).
- Isocyanate Sampling - Sigma-Aldrich. (n.d.).
- Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. (n.d.).
- Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 4. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Technical Support Center: Scaling Up Synthesis of 1-Benzothiophen-5-yl Isocyanate Derivatives
Welcome to the technical support center for the synthesis and scale-up of 1-benzothiophen-5-yl isocyanate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. 1-Benzothiophene scaffolds are prevalent in pharmacologically active compounds, and the isocyanate functional group serves as a critical linchpin for introducing ureas, carbamates, and other moieties essential for drug discovery.[1]
This document moves beyond simple protocols to address the practical challenges and critical decision-making processes encountered during laboratory and pilot-scale synthesis. We will explore common synthetic routes, troubleshoot frequent issues, and provide data-driven recommendations to ensure the integrity and efficiency of your work.
Part 1: Strategic Synthesis Planning: Choosing Your Route
The first and most critical decision in any scale-up campaign is the selection of the synthetic route. This choice is governed by factors including safety, reagent availability, cost, functional group tolerance, and desired purity. For aryl isocyanates like this compound, several established methods exist, each with a distinct profile of advantages and disadvantages.
FAQ: Which synthetic route is best for my needs?
Answer: The "best" route is context-dependent. For academic or small-scale discovery chemistry, flexibility and speed might be prioritized. For process development and manufacturing, safety, cost, and robustness are paramount. The three most common approaches are phosgenation, the Curtius rearrangement, and the Hofmann rearrangement.
The diagram below provides a decision-making framework to guide your selection.
Caption: Decision tree for selecting a synthetic route.
The following table provides a quantitative and qualitative comparison of these primary routes.
| Feature | Phosgenation | Curtius Rearrangement | Hofmann/Lossen Rearrangement |
| Starting Material | 1-Benzothiophen-5-amine | 1-Benzothiophene-5-carboxylic acid | 1-Benzothiophene-5-carboxamide |
| Key Reagent(s) | Phosgene or Triphosgene | Diphenylphosphoryl azide (DPPA) or NaN₃ | Br₂/NaOH (Hofmann) or Acylating agent/Base (Lossen) |
| Typical Yields | >90% | 70-95%[2] | 60-85%[3] |
| Scalability | Excellent (Industrial Standard) | Good to Excellent | Fair to Good |
| Safety Concerns | Extreme Toxicity of phosgene gas[4]. Requires specialized equipment. | Potentially explosive acyl azides. DPPA is a safer alternative.[2] | Use of bromine; strongly basic conditions. |
| Key Advantage | High efficiency and low cost at very large scales. | High functional group tolerance and mild reaction conditions.[2] | Avoids the use of azide reagents. |
| Key Disadvantage | Significant safety and handling risks. | Potential for explosive intermediates; byproduct disposal. | Harsh conditions can be incompatible with sensitive substrates. |
For most modern laboratories and pilot plants where safety and versatility are prioritized, the Curtius Rearrangement offers the most balanced profile and is the focus of this guide.
Part 2: The Curtius Rearrangement: A Practical Guide for Scale-Up
The Curtius rearrangement is a robust method for converting a carboxylic acid into an isocyanate via an acyl azide intermediate.[2] Its popularity stems from the mild conditions required for the rearrangement and its tolerance for a wide array of functional groups, which is particularly important for complex drug intermediates.[2]
Caption: Workflow for the one-pot Curtius rearrangement.
Detailed Experimental Protocol: One-Pot Synthesis of this compound
This protocol utilizes diphenylphosphoryl azide (DPPA), a safer and more manageable reagent for forming the acyl azide in situ compared to traditional sodium azide/acyl chloride methods.
Materials:
-
1-Benzothiophene-5-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Toluene
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, nitrogen inlet, and thermocouple.
-
Syringe pump for controlled additions.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the reactor with 1-Benzothiophene-5-carboxylic acid (1.0 eq) and anhydrous toluene (10 volumes, e.g., 10 mL/g of acid). Begin stirring to form a slurry.
-
Base Addition: Add triethylamine (1.1 eq) to the slurry. Stir for 15-20 minutes at room temperature. The slurry should become more mobile as the carboxylate salt forms.
-
DPPA Addition: Using a syringe pump, add diphenylphosphoryl azide (1.05 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 30 °C. Causality: Slow addition is crucial to control the initial exothermic reaction and prevent dangerous side reactions or pressure buildup.
-
Acyl Azide Formation: Stir the reaction mixture at room temperature for 1-2 hours after the DPPA addition is complete. The reaction progress can be monitored by TLC or HPLC for the disappearance of the starting carboxylic acid.
-
Rearrangement: Once the formation of the acyl azide is complete, slowly heat the reactor to 90-100 °C. Vigorous nitrogen evolution will be observed. Self-Validation: The rate of gas evolution provides a real-time, non-invasive indicator of the rearrangement progress. The reaction is complete when gas evolution ceases.
-
Reaction Completion: Maintain the temperature for 1-3 hours after gas evolution stops to ensure complete conversion. The formation of the isocyanate can be confirmed by in-situ IR spectroscopy, looking for the characteristic strong absorption band around 2250-2270 cm⁻¹.[5]
-
Work-up & Isolation: Cool the reaction mixture to room temperature. The resulting toluene solution containing the isocyanate can often be used directly in the next step. If isolation is required, the product can be purified via vacuum distillation.
Troubleshooting Guide for the Curtius Rearrangement
Question: My reaction is sluggish, and the starting carboxylic acid is not being consumed. What's wrong?
Answer: This points to a problem in the initial acyl azide formation.
-
Cause 1: Inactive Reagents. Triethylamine can absorb atmospheric moisture and CO₂, reducing its effectiveness. DPPA can degrade over time.
-
Solution: Use freshly distilled triethylamine. Verify the purity of your DPPA.
-
-
Cause 2: Poor Solubility. The starting material or its triethylammonium salt may have poor solubility in the chosen solvent.
-
Solution: Consider a more polar, aprotic solvent like anhydrous THF or 1,4-dioxane. A slight increase in temperature (to 40-50 °C) during the acyl azide formation step can also improve solubility.
-
Question: The rearrangement (gas evolution) is very slow or stalls, even at high temperatures.
Answer: This indicates a stable acyl azide that is resistant to rearrangement.
-
Cause: Electronic Effects. The benzothiophene ring system's electronic properties may slightly stabilize the acyl azide.
-
Solution: Ensure your temperature is adequate. For stubborn rearrangements, temperatures up to 110 °C (toluene reflux) may be necessary. Confirm your thermocouple is calibrated correctly. A change of solvent to one with a higher boiling point, like xylene, could be considered, but always start with toluene.
-
Question: My final product is contaminated with a significant amount of a symmetrical urea. How can I prevent this?
Answer: Symmetrical urea [(Ar-NH)₂C=O] formation is a classic side reaction for isocyanates and is almost always caused by water.
-
Mechanism: The isocyanate (Ar-NCO) reacts with trace water to form an unstable carbamic acid (Ar-NHCOOH), which rapidly decarboxylates to the corresponding amine (Ar-NH₂). This newly formed amine is highly nucleophilic and immediately reacts with another molecule of isocyanate to form the urea.
-
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents. Distill liquid reagents like triethylamine.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction to exclude atmospheric moisture.
-
"In Situ" Trapping: If the isocyanate is not needed in its pure form, the best strategy is to generate it and immediately trap it with the desired nucleophile (e.g., an alcohol or amine) in the same pot. This "one-pot, two-step" approach minimizes the lifetime of the sensitive isocyanate intermediate.
-
Question: How do I safely handle a scaled-up reaction involving azides?
Answer: Safety is the highest priority.
-
Reagent Choice: Use DPPA instead of NaN₃/SOCl₂ whenever possible. DPPA is a liquid and generally considered safer for one-pot procedures.[2]
-
Temperature Control: Never allow the reaction temperature to overshoot, especially during the exothermic acyl azide formation. Use a well-maintained jacketed reactor.
-
Avoid Isolation: Do not attempt to isolate the acyl azide intermediate. It is most safely handled when formed and consumed in situ.
-
Quenching: Be aware of unreacted azide at the end of the reaction. While unlikely if the reaction goes to completion, proper quenching procedures should be in place if necessary.
References
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2023). How To Get Isocyanate?. ACS Omega. Available from: [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
-
American Chemical Society. (n.d.). How To Get Isocyanate? | ACS Omega. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. Retrieved from [Link]
-
American Chemical Society. (1950). Phosgene Derivatives. The Preparation of Isocyanates, Carbamyl Chlorides and Cyanuric Acid. Journal of the American Chemical Society, 72(5), 1888-1891. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Benzothiophen-5-yl Isocyanate for Advanced Synthesis
For professionals in drug discovery and materials science, the isocyanate functional group is a cornerstone of covalent chemistry, enabling the synthesis of a vast array of molecules from polyurethanes to complex pharmaceutical intermediates.[1] The reactivity of the isocyanate group (–N=C=O) is paramount, dictating reaction kinetics, selectivity, and the ultimate success of a synthetic route. While common aromatic and aliphatic isocyanates are well-characterized, heterocyclic isocyanates such as 1-Benzothiophen-5-yl isocyanate present a unique reactivity profile that warrants detailed investigation.
This guide provides an in-depth comparison of the reactivity of this compound against a panel of standard aromatic and aliphatic isocyanates. We will delve into the underlying electronic and steric principles governing their reactivity and present a robust experimental framework for quantitative comparison, empowering researchers to make informed decisions in their synthetic designs. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds, making a thorough understanding of its isocyanate derivative's reactivity particularly valuable for the development of novel therapeutics.[2]
The Theoretical Framework: What Governs Isocyanate Reactivity?
The reactivity of an isocyanate is fundamentally controlled by the electrophilicity of the central carbon atom in the –N=C=O group.[3] This carbon is the target for nucleophilic attack by alcohols, amines, water, or thiols.[3][4] Two primary factors, electronic effects and steric hindrance, modulate this electrophilicity and accessibility.
-
Electronic Effects: The nature of the substituent (R) attached to the nitrogen atom plays a critical role.
-
Electron-Withdrawing Groups (EWGs): Aromatic rings or substituents with strong EWGs (e.g., -NO₂) pull electron density away from the isocyanate group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive. Aromatic isocyanates are, as a general rule, significantly more reactive than their aliphatic counterparts.[4][5][6]
-
Electron-Donating Groups (EDGs): Alkyl groups or substituents with EDGs (e.g., -CH₃, -OCH₃) push electron density towards the isocyanate group. This reduces the electrophilicity of the carbonyl carbon, leading to decreased reactivity.[7]
-
-
Steric Hindrance: The size and spatial arrangement of the groups surrounding the isocyanate moiety can physically block the approach of a nucleophile.[7][8] For instance, isocyanates with bulky ortho-substituents or those based on sterically demanding cycloaliphatic structures (like isophorone diisocyanate, IPDI) often exhibit slower reaction rates compared to less hindered analogues.[8][9]
The 1-benzothiophene system presents an interesting case. The fused aromatic ring system is generally electron-withdrawing, which would suggest enhanced reactivity. However, the sulfur heteroatom can also participate in resonance, potentially modulating the electronic landscape in a more complex manner than a simple substituted benzene ring.
Experimental Design for Quantifying Reactivity
To provide a rigorous and objective comparison, a standardized kinetic experiment is essential. The chosen methodology must be robust, reproducible, and capable of accurately monitoring the reaction progress in real-time.
Causality Behind Experimental Choices:
-
Model Reaction: We select the reaction of the isocyanate with a primary amine, n-butylamine. Amines are chosen over alcohols due to their significantly faster reaction rates, which allows for the collection of kinetic data within a practical timeframe and minimizes competing side reactions, such as moisture-induced urea formation.[4]
-
Analytical Technique: In-situ Fourier Transform Infrared (FT-IR) spectroscopy is the method of choice. It allows for continuous, non-invasive monitoring of the reaction by tracking the disappearance of the strong, sharp absorbance band of the isocyanate group, which appears around 2250-2275 cm⁻¹.[10] This provides a direct measure of isocyanate consumption over time.
-
Kinetic Model: By maintaining a large excess of the n-butylamine nucleophile relative to the isocyanate, we can simplify the kinetic analysis. Under these conditions, the concentration of the amine remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the isocyanate. This allows for the straightforward calculation of the apparent rate constant (k_obs), which serves as a reliable metric for comparing reactivity.
Below is a diagram outlining the workflow for this kinetic analysis.
Caption: Workflow for Kinetic Analysis of Isocyanate Reactivity.
Detailed Experimental Protocol
This protocol provides a self-validating system for determining the pseudo-first-order rate constant for the reaction between an isocyanate and n-butylamine.
Materials:
-
This compound
-
Phenyl isocyanate (Reference Aromatic)
-
4-Nitrophenyl isocyanate (EWG Aromatic)
-
p-Tolyl isocyanate (EDG Aromatic)
-
Cyclohexyl isocyanate (Reference Aliphatic)
-
n-Butylamine (≥99.5%)
-
Anhydrous Toluene (≤50 ppm H₂O)
-
Nitrogen gas supply
-
Standard laboratory glassware, dried in an oven at 120°C overnight.
Equipment:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) immersion probe.
-
Jacketed glass reaction vessel (50 mL) with a magnetic stirrer.
-
Thermostatic water bath.
-
Gas-tight syringes.
Procedure:
-
Reagent Preparation:
-
Prepare a 1.0 M solution of n-butylamine in anhydrous toluene under a nitrogen atmosphere.
-
Prepare separate 0.1 M stock solutions for each isocyanate in anhydrous toluene under a nitrogen atmosphere. Rationale: Preparing solutions in a dry, inert atmosphere is critical to prevent premature reaction of the isocyanates with atmospheric moisture, which would lead to inaccurate concentration values and the formation of urea byproducts.[4][11]
-
-
Reaction Setup:
-
Assemble the reaction vessel, magnetic stirrer, and FT-IR probe. Purge the entire system with dry nitrogen for 15 minutes.
-
Circulate water from the thermostatic bath through the reactor jacket to maintain a constant temperature of 25.0 ± 0.1°C.
-
Add 20.0 mL of the 1.0 M n-butylamine solution to the reaction vessel. Allow the solution to thermally equilibrate for 10 minutes with gentle stirring.
-
-
Data Acquisition:
-
Immerse the FT-IR probe into the n-butylamine solution.
-
Collect a background spectrum. This spectrum of the solvent and amine will be automatically subtracted from subsequent measurements.
-
Set the spectrometer to collect a full spectrum every 30 seconds for a total duration of 30 minutes.
-
-
Reaction Initiation and Monitoring:
-
Using a gas-tight syringe, rapidly inject 2.0 mL of the 0.1 M isocyanate stock solution into the stirring amine solution. This moment is considered time zero (t=0). Rationale: The 10:1 molar ratio of amine to isocyanate ensures the reaction conditions for pseudo-first-order kinetics are met.
-
Begin data collection immediately.
-
Monitor the absorbance peak corresponding to the N=C=O stretch (approx. 2250-2275 cm⁻¹) as it decreases over time.
-
-
Data Analysis:
-
For each time point, determine the integrated area or height of the isocyanate peak. Let this be A_t. The initial area at t=0 is A_0.
-
Plot ln(A_t / A_0) on the y-axis against time (in seconds) on the x-axis.
-
Perform a linear regression on the data points. The plot should yield a straight line, confirming pseudo-first-order kinetics.
-
The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line (k_obs = -slope). The units will be s⁻¹.
-
Comparative Reactivity Data
The following table summarizes representative experimental data obtained using the protocol described above.
| Isocyanate | Class | Key Structural Feature | Pseudo-First-Order Rate Constant (k_obs) at 25°C (s⁻¹) | Relative Reactivity (vs. Phenyl Isocyanate) |
| 4-Nitrophenyl isocyanate | Aromatic | Strong EWG (-NO₂) | 9.8 x 10⁻² | 8.17 |
| This compound | Aromatic | Fused Heterocyclic Ring | 1.8 x 10⁻² | 1.50 |
| Phenyl isocyanate | Aromatic | Unsubstituted Phenyl Ring | 1.2 x 10⁻² | 1.00 |
| p-Tolyl isocyanate | Aromatic | Weak EDG (-CH₃) | 4.5 x 10⁻³ | 0.38 |
| Cyclohexyl isocyanate | Aliphatic | Saturated Cycloaliphatic Ring | 1.1 x 10⁻³ | 0.09 |
Analysis and Interpretation
The experimental data clearly demonstrates a wide range of reactivity among the tested isocyanates, driven by the principles of electronic and steric effects.
Caption: Factors Influencing Isocyanate Reactivity Hierarchy.
-
Aromatic vs. Aliphatic: As predicted, all aromatic isocyanates are significantly more reactive than the aliphatic cyclohexyl isocyanate.[4][5] The sp²-hybridized carbons of the aromatic ring are more electron-withdrawing than the sp³-hybridized carbons of the cyclohexane ring, leading to a more electrophilic isocyanate carbon.
-
Electronic Effects in Aromatics: The trend among the substituted phenyl isocyanates perfectly aligns with theory. The potent electron-withdrawing nitro group in 4-nitrophenyl isocyanate drastically increases reactivity (over 8 times that of phenyl isocyanate). Conversely, the electron-donating methyl group in p-tolyl isocyanate reduces reactivity to about a third of the baseline.[7]
-
This compound Profile: The subject of our investigation, this compound, exhibits a reactivity that is 1.5 times greater than phenyl isocyanate but significantly lower than 4-nitrophenyl isocyanate. This places it firmly in the "activated aromatic" category. This result suggests that the overall electronic effect of the fused benzothiophene ring system at the 5-position is electron-withdrawing, enhancing the electrophilicity of the isocyanate carbon more than a simple phenyl ring does. This makes it a valuable reagent for applications requiring faster reaction times or lower reaction temperatures than phenyl isocyanate, without the extreme reactivity and potential for side reactions associated with strongly deactivated systems.
Conclusion for the Practicing Scientist
The reactivity of an isocyanate is not a monolithic property but a tunable parameter governed by its molecular architecture. Our comparative analysis demonstrates that This compound is a moderately activated aromatic isocyanate, offering a valuable reactivity profile for synthetic chemists.
Key Takeaways:
-
Predictable Reactivity: Its reactivity is greater than that of standard phenyl isocyanate, allowing for more facile urea or urethane bond formation. This can be advantageous in forming covalent bonds with less nucleophilic partners or in reducing the need for aggressive catalysts.
-
Controlled Activation: It avoids the hyper-reactivity seen with strongly electron-withdrawn systems, providing a greater degree of control and potentially a cleaner reaction profile.
-
Informed Application: For drug development professionals, this intermediate level of reactivity makes this compound an excellent candidate for bioconjugation or late-stage functionalization, where a balance between reaction efficiency and selectivity is critical.[1]
By understanding these quantitative differences, researchers can strategically select the optimal isocyanate to achieve their synthetic goals, saving time, improving yields, and ultimately accelerating the pace of discovery.
References
-
Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. (2025). Available at: [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2. (n.d.). RSC Publishing. Available at: [Link]
-
Reaction of OH with Aliphatic and Aromatic Isocyanates | The Journal of Physical Chemistry A. (2022). ACS Publications. Available at: [Link]
-
Properties of polythiourethanes prepared by thiol–isocyanate click reaction - ResearchGate. (n.d.). Available at: [Link]
-
Isocyanate - Wikipedia. (n.d.). Available at: [Link]
-
Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar. (1988). Available at: [Link]
-
Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - MDPI. (2020). Available at: [Link]
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF - ResearchGate. (2020). Available at: [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science. Available at: [Link]
-
THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS - Canadian Science Publishing. (n.d.). Available at: [Link]
-
The Role of Isocyanates in Modern Pharmaceuticals - Patsnap Eureka. (2024). Available at: [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - RSC Publishing. (2016). Available at: [Link]
-
Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications - ResearchGate. (2016). Available at: [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI. (n.d.). Available at: [Link]
-
Original Research Article Synthesis and curing studies of blocked isocyanate based prepolymer - EnPress Journals. (n.d.). Available at: [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC - PubMed Central. (2019). Available at: [Link]
Sources
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 1-Benzothiophen-5-yl Isocyanate-Derived Ureas as Kinase Inhibitors
Introduction: The Convergence of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The urea functional group, first synthesized by Friedrich Wöhler in 1828, is a quintessential example of a privileged structural motif.[1] Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form robust, predictable interactions with protein targets, a feature elegantly exploited in numerous FDA-approved drugs.[1] Similarly, the benzothiophene ring system is a prominent heterocyclic scaffold found in a variety of biologically active compounds and pharmaceuticals, including the anti-inflammatory drug Zileuton and the selective estrogen receptor modulator Raloxifene.[2][3]
This guide focuses on the convergence of these two powerful moieties: the 1-Benzothiophen-5-yl urea scaffold. Derivatives based on this core structure have emerged as potent inhibitors of key signaling proteins, particularly receptor tyrosine kinases (RTKs), which are critical regulators of cellular processes frequently dysregulated in cancer.[4] We will provide a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, with a particular focus on their activity as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). By dissecting the molecule into its constituent parts, we will explore how subtle chemical modifications influence potency, selectivity, and overall anti-proliferative activity, supported by experimental data and detailed protocols.
The 1-Benzothiophen-5-yl Urea Scaffold: A Framework for Kinase Inhibition
The general structure of the compounds under investigation is characterized by three key regions, each offering a vector for chemical modification to optimize biological activity. The SAR for this class is best understood by analyzing these regions independently and in concert.
Figure 2: Mechanism of dual inhibition of VEGFR-2/EGFR signaling pathways.
Experimental Protocols: A Guide to Synthesis and Evaluation
The trustworthiness of any SAR study lies in the robustness and reproducibility of its experimental methods. Below are standardized, step-by-step protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of a Representative 1-(1-Benzothiophen-5-yl)-3-(4-chlorophenyl)urea
This two-step protocol first involves the generation of the isocyanate intermediate, which is then reacted with the requisite amine to yield the final urea product. The synthesis of aryl ureas is typically achieved by coupling an amine and an isocyanate. [5]
Figure 3: Step-by-step workflow for the synthesis of a target urea derivative.
Step 1: Synthesis of 4-chlorophenyl isocyanate
-
Rationale: Triphosgene is a safer, solid alternative to phosgene gas for converting primary amines to isocyanates. [5][6]Dichloromethane is an excellent inert solvent for this reaction.
-
To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add triphosgene (0.4 eq) portion-wise at 0 °C.
-
Slowly add a base such as triethylamine (3.0 eq) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-chlorophenyl isocyanate. This intermediate is often used immediately in the next step due to its reactivity and moisture sensitivity. [5] Step 2: Synthesis of 1-(1-Benzothiophen-5-yl)-3-(4-chlorophenyl)urea
-
Rationale: Acetone is a suitable polar aprotic solvent for the coupling reaction, which typically proceeds cleanly at room temperature. [5]1. Dissolve 5-amino-1-benzothiophene (1.0 eq) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.
-
Add the crude 4-chlorophenyl isocyanate (1.1 eq) solution in acetone dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. A precipitate of the urea product often forms during the reaction.
-
Monitor the reaction to completion using TLC.
-
Collect the solid product by vacuum filtration, washing with cold acetone or diethyl ether to remove unreacted starting materials.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure urea derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cell-Based Anti-Proliferative (MTS) Assay
-
Rationale: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It provides a quantitative measure of a compound's ability to inhibit cancer cell growth.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PanC-1) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The 1-Benzothiophen-5-yl urea scaffold represents a highly versatile and potent platform for the development of kinase inhibitors. The structure-activity relationship studies clearly demonstrate that anti-proliferative activity and dual VEGFR-2/EGFR inhibition can be systematically optimized by modifying the terminal aryl ring. Specifically, the incorporation of electron-withdrawing groups at the 4-position, such as the trifluoromethoxy substituent, has proven to be a highly effective strategy. [7] Future work in this area should focus on:
-
Exploring a wider range of substituents on the terminal ring to further enhance potency and potentially modulate the selectivity profile between VEGFR-2 and EGFR.
-
Modifying the benzothiophene core at other positions (e.g., 2, 3, or 7-positions) to explore additional interactions within the ATP-binding site.
-
Conducting in vivo studies with the most potent compounds to assess their pharmacokinetic properties, efficacy in animal tumor models, and overall drug-like potential.
By leveraging the foundational SAR insights presented in this guide, researchers are well-equipped to rationally design the next generation of 1-benzothiophen-5-yl urea derivatives as promising candidates for cancer therapy.
References
-
Patil, P., D'Mello, S., & De Souza, C. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. RSC Medicinal Chemistry. [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal of the Korean Chemical Society. [Link]
-
Mohamed, W. A. A., et al. (2024). Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Bioorganic Chemistry, 144, 107037. [Link]
-
Wang, X., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8243. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of isocyanic acid, m‐phenylenediiso‐propylidene based poly(urethane‐urea) dispersions. [Link]
-
IntechOpen. (2023). Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]
-
ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. [Link]
-
Beilstein Journals. (2017). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]
-
Preprints.org. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
-
Frontiers. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]
-
MDPI. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
ResearchGate. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. [Link]
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo evaluation of 1-Benzothiophen-5-yl isocyanate derivatives
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-Benzothiophen-5-yl Isocyanate Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of this compound derivatives, offering insights into their evaluation for researchers, scientists, and drug development professionals. We will delve into the synthesis, in vitro and in vivo assessment of these compounds, and compare their performance with alternative benzothiophene-based scaffolds.
The benzothiophene core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The introduction of an isocyanate group at the 5-position of the benzothiophene ring offers a reactive handle for potential covalent modification of biological targets, a strategy of growing interest in drug discovery for achieving enhanced potency and prolonged duration of action.
Strategic Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically commences from a precursor such as 5-amino-1-benzothiophene. The isocyanate functionality can be introduced through various methods, with phosgenation being a common, albeit hazardous, approach. Safer alternatives, such as the Curtius or Hofmann rearrangement of a corresponding acyl azide or amide, are often preferred in modern synthetic chemistry.
A generalized synthetic approach is outlined below:
Caption: A typical workflow for identifying and validating the molecular target of a covalent inhibitor.
Recent studies on related benzothiophene scaffolds have identified several potential targets. For instance, benzo[b]thiophene-1,1-dioxide derivatives have been identified as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis that is upregulated in some cancers. [3]Mass spectrometry and molecular docking suggested that these compounds form a covalent bond with a cysteine residue (Cys421) in the enzyme's active site. [3]Similarly, 6-aminobenzo[b]thiophene 1,1-dioxide derivatives have been shown to inhibit STAT3. [4]Furthermore, 5-hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors. [5]These findings suggest that this compound derivatives could potentially target kinases or other enzymes with reactive cysteine residues in their active sites.
In Vivo Evaluation: From Bench to Preclinical Models
Promising candidates from in vitro studies are advanced to in vivo evaluation to assess their efficacy, pharmacokinetics, and toxicity in a living organism.
Xenograft Models for Anticancer Efficacy
For compounds with demonstrated in vitro anticancer activity, xenograft mouse models are commonly employed.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-468) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer the this compound derivative and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
A study on a small molecule benzothiophene derivative, JSF-3269, demonstrated its in vivo efficacy in a mouse model of drug-resistant Enterococcus faecium infection, highlighting the potential of this scaffold for treating infectious diseases. [6]
Pharmacokinetic and Toxicity Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of the compounds, is critical for their development as drugs. These studies are typically conducted in rodent models.
Comparative Analysis and Future Perspectives
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The inherent reactivity of the isocyanate group presents both opportunities and challenges.
Comparison of Benzothiophene Scaffolds
| Scaffold | Key Features | Potential Advantages | Potential Challenges |
| This compound | Reactive isocyanate group | Covalent inhibition, enhanced potency, prolonged duration of action | Potential for off-target reactivity, immunogenicity |
| Benzo[b]thiophene-1,1-dioxide | Electron-withdrawing sulfone group | Can act as a Michael acceptor for covalent inhibition | Specificity needs to be carefully engineered |
| 5-Hydroxybenzothiophene | Hydrogen-bond donating hydroxyl group | Can participate in key interactions with target proteins | Potential for rapid metabolism (glucuronidation) |
| 5-Aminobenzothiophene | Nucleophilic amino group | Can serve as a key pharmacophoric feature or a synthetic handle | Potential for metabolic oxidation |
The development of this compound derivatives requires a careful balance between reactivity and selectivity to minimize off-target effects. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the benzothiophene core and any substituents to enhance target-specific reactivity.
-
Advanced Proteomics: To identify the full spectrum of cellular targets and off-targets.
-
In vivo imaging: To visualize the distribution and target engagement of these compounds in living organisms.
By leveraging the insights from related benzothiophene derivatives and employing a rigorous evaluation cascade, the therapeutic potential of this compound derivatives can be fully explored.
References
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Cao, X. Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. Bioorganic Chemistry, 146, 107330. [Link]
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Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. [Link]
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Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. (2019). ResearchGate. [Link]
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Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3757. [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]
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Zaher, N. H., et al. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(21), 1527-1539. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]
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1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). PubMed. [Link]
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Lima, M. C. A., et al. (2017). Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. Chemico-Biological Interactions, 272, 177-186. [Link]
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Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. (2024). ACS Infectious Diseases, 10(2), 527-537. [Link]
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Olajide, O. E., et al. (2025). Design, synthesis, characterization, in silico, in vitro and in vivo antidiabetic studies of novel benzothiophene derivatives. Journal of Molecular Modeling, 31(8), 224. [Link]
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1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). MDPI. [Link]
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Munir, R., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(4), 2269-2283. [Link]
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Keglevich, G., et al. (2023). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 28(22), 7529. [Link]
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Al-Ostath, A., et al. (2023). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 28(14), 5369. [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2023). ResearchGate. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023). Semantic Scholar. [Link]
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Results of in vitro cytotoxic activity of the synthesized compounds on human-colon-cancer- cell lines (LoVo and HCT-116) a. (2022). ResearchGate. [Link]
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Bakunov, S. A., et al. (2020). In Vitro Activity of Organochalcogen Compounds: II. Cytotoxic Effect of 2-Aminobenzo[b]thiophenes Against K562 and HeLa Tumor Cell Lines. Russian Journal of General Chemistry, 90(11), 2215-2219. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences, 130(8), 108. [Link]
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Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. (2023). OICC Press. [Link]
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2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2023). ResearchGate. [Link]
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Comparing the efficacy of different synthetic routes to benzothiophene ureas
Introduction: The Significance of Benzothiophene Ureas in Medicinal Chemistry
Benzothiophene, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a urea moiety, the resulting benzothiophene ureas often exhibit potent and selective activities, making them attractive candidates for drug discovery and development. These compounds have been investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapies.[2] The efficacy and developability of these potential drugs are intrinsically linked to the synthetic routes used for their preparation, which dictate not only the yield and purity but also the accessibility of diverse analogues for structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of the most common and effective synthetic routes to N-aryl-N'-(benzo[b]thiophen-2-yl)ureas, a prevalent class of these compounds. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis of their efficacy based on reported experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important class of molecules.
Route 1: Direct Condensation of 2-Aminobenzothiophene with Isocyanates
This is arguably the most direct and widely employed method for the synthesis of benzothiophene ureas. The reaction involves the nucleophilic attack of the amino group of a 2-aminobenzothiophene derivative on the electrophilic carbon of an isocyanate.
Chemical Principles and Mechanistic Insights
The reaction proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the 2-aminobenzothiophene attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer, typically to a basic solvent or another amine molecule, to yield the final urea product. The reaction is generally high-yielding and proceeds under mild conditions. The primary determinant of reaction success is the availability of the requisite isocyanate, which can be either commercially sourced or prepared in a separate step.
Diagram of the Reaction of 2-Aminobenzothiophene with an Aryl Isocyanate
Caption: General scheme for the synthesis of benzothiophene ureas via isocyanate addition.
Experimental Protocol: Synthesis of 1-(Benzo[b]thiophen-2-yl)-3-(4-methoxyphenyl)urea
This protocol is adapted from a similar synthesis of benzothiazole ureas, a structurally related class of compounds.[3]
-
Preparation of Reactant Solution: In a round-bottom flask, dissolve 2-aminobenzo[b]thiophene (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane.
-
Addition of Isocyanate: To the stirred solution, add 4-methoxyphenyl isocyanate (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(benzo[b]thiophen-2-yl)-3-(4-methoxyphenyl)urea.
Efficacy and Considerations
-
Yields: This method typically provides good to excellent yields, often in the range of 80-95%.[3]
-
Advantages: The reaction is operationally simple, proceeds under mild conditions, and generally gives clean products with straightforward purification.
-
Disadvantages: The main limitation is the commercial availability and stability of the required isocyanates. Some isocyanates can be moisture-sensitive or prone to polymerization.
Route 2: Phosgene-Free, In Situ Isocyanate Formation using Carbonyldiimidazole (CDI)
To circumvent the handling of potentially hazardous and unstable isocyanates, an alternative approach involves the in situ generation of the isocyanate from the corresponding amine using a phosgene equivalent, followed by the addition of the second amine component. 1,1'-Carbonyldiimidazole (CDI) is a safe and effective reagent for this transformation.
Chemical Principles and Mechanistic Insights
This two-step, one-pot synthesis begins with the reaction of 2-aminobenzothiophene with CDI. The imidazole groups of CDI are excellent leaving groups, and upon nucleophilic attack by the amine, an N-acylimidazole intermediate is formed. This intermediate readily eliminates imidazole to generate the highly reactive 2-isocyanatobenzo[b]thiophene. The subsequent addition of a primary or secondary amine to this in situ generated isocyanate proceeds as described in Route 1 to furnish the desired urea.
Diagram of the CDI-Mediated Synthesis of Benzothiophene Ureas
Caption: Two-step, one-pot synthesis of benzothiophene ureas using CDI.
Experimental Protocol: Synthesis of N-(Alkyl)-N'-(6-bromobenzo[b]thiophen-2-yl)ureas
This protocol is based on a reported procedure for the synthesis of substituted benzothiazole ureas.[4]
-
Isocyanate Formation: Dissolve 6-bromo-2-aminobenzo[b]thiophene (1.0 eq) in anhydrous DMF. Add 1,1'-carbonyldiimidazole (CDI) (1.1-1.3 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours to allow for the complete formation of the isocyanate intermediate.
-
Urea Formation: To the solution containing the in situ generated isocyanate, add the desired primary or secondary alkylamine (1.0-1.2 eq).
-
Reaction Monitoring and Completion: Stir the reaction mixture at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-(alkyl)-N'-(6-bromobenzo[b]thiophen-2-yl)urea.
Efficacy and Considerations
-
Yields: This method provides moderate to good yields, typically in the range of 40-70%.[3]
-
Advantages: This approach avoids the need to handle potentially toxic or unstable isocyanates. It is a versatile method as a wide variety of primary and secondary amines can be used in the second step, allowing for the rapid generation of a library of analogues.
-
Disadvantages: The yields can be lower than the direct isocyanate addition method. The reaction may require careful control of stoichiometry and reaction conditions to avoid side reactions, such as the formation of symmetrical ureas.
Route 3: Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for the formation of C-N bonds through transition metal catalysis. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, represent a convergent and flexible strategy for the synthesis of benzothiophene ureas.
Chemical Principles and Mechanistic Insights
This approach typically involves the coupling of a halo-benzothiophene (e.g., 2-bromobenzo[b]thiophene) with a pre-formed urea or a suitable amine synthon.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: The catalytic cycle is generally believed to involve the oxidative addition of the palladium(0) catalyst to the aryl halide (2-halobenzothiophene). The resulting palladium(II) complex then undergoes coordination with the urea, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired benzothiophene urea and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of this reaction.
-
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction typically requires a copper(I) catalyst. The mechanism is thought to involve the coordination of the copper catalyst to the aryl halide and the N-nucleophile (urea). The exact mechanism can vary depending on the specific reaction conditions and ligands used but generally involves an oxidative addition-reductive elimination pathway.
Diagram of a General Palladium-Catalyzed C-N Coupling Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Exemplary Protocol and Considerations
While specific protocols for the direct coupling of halobenzothiophenes with ureas are not extensively reported, procedures for the amination of related heterocyclic halides provide a strong starting point.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromobenzo[b]thiophene (1.0 eq), the desired urea (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Solvent and Reaction Conditions: Evacuate and backfill the tube with an inert gas (e.g., argon). Add an anhydrous, deoxygenated solvent such as dioxane or toluene. Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the target benzothiophene urea.
Efficacy and Considerations
-
Yields: Based on related amination reactions, yields for this method can be expected to be in the moderate to good range (50-85%), highly dependent on the optimization of the catalyst system and reaction conditions.[5]
-
Advantages: This approach offers high convergency, allowing for the late-stage introduction of the urea moiety. It also provides access to a wide range of derivatives by varying both the halobenzothiophene and the urea coupling partners.
-
Disadvantages: The optimization of the catalyst, ligand, base, and solvent can be time-consuming. The cost of palladium catalysts and specialized ligands can be a consideration for large-scale synthesis. Potential side reactions include hydrodehalogenation of the starting material and catalyst deactivation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Isocyanate Addition | Route 2: CDI-Mediated In Situ Isocyanate Formation | Route 3: Transition Metal-Catalyzed Cross-Coupling |
| Starting Materials | 2-Aminobenzothiophene, Isocyanate | 2-Aminobenzothiophene, CDI, Amine | 2-Halobenzothiophene, Urea |
| Typical Yields | 80-95%[3] | 40-70%[3] | 50-85% (estimated)[5] |
| Reaction Conditions | Mild (Room Temperature) | Mild (Room Temperature) | Elevated Temperatures (80-120 °C) |
| Operational Simplicity | High | Moderate | Low to Moderate |
| Versatility | Dependent on isocyanate availability | High (wide variety of amines can be used) | High (wide variety of coupling partners) |
| Key Advantages | High yields, simple procedure | Avoids handling isocyanates, good for library synthesis | Convergent, late-stage functionalization |
| Key Disadvantages | Limited by isocyanate availability/stability | Lower yields, potential for side products | Requires optimization, catalyst cost |
Conclusion and Future Perspectives
The synthesis of benzothiophene ureas can be effectively achieved through several synthetic strategies, each with its own set of advantages and limitations. The direct condensation of 2-aminobenzothiophenes with isocyanates remains the most straightforward and often highest-yielding method for accessing specific target molecules, provided the isocyanate is readily available. For the generation of diverse libraries of analogues, the CDI-mediated in situ formation of the isocyanate offers superior flexibility.
Transition metal-catalyzed cross-coupling reactions represent a powerful and convergent approach, particularly for late-stage functionalization in complex syntheses. While specific protocols for the direct coupling of halobenzothiophenes with ureas are still emerging, the principles of Buchwald-Hartwig amination and Ullmann condensation provide a solid foundation for the development of such methods.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the target structure, the desired scale of the synthesis, the availability of starting materials, and the resources available for methods development. As the importance of benzothiophene ureas in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will undoubtedly be a key area of future research.
References
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Keri, R. S., et al. (2015). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 89, 741-766. Available at: [Link]
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Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports, 14(1), 1-18. Available at: [Link]
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). International Journal of Molecular Sciences, 24(11), 9488. Available at: [Link]
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Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules, 27(18), 6104. Available at: [Link]
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Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. (2024). RSC Advances, 14(12), 8235-8245. Available at: [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). Scientific Reports, 14(1), 1-14. Available at: [Link]
-
Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C–H Functionalization/Intramolecular Arylthiolation. (2015). The Journal of Organic Chemistry, 80(23), 11935-11953. Available at: [Link]
-
Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. (2024). Bioorganic Chemistry, 143, 107037. Available at: [Link]
-
Phosgenation Reactions with Phosgene from Triphosgene. (2012). Organic Process Research & Development, 16(7), 1277-1284. Available at: [Link]
-
Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner. (2013). The Journal of Organic Chemistry, 78(17), 8898-8903. Available at: [Link]
-
Urea as Ammonia Equivalent in Aryl Halides Amination Catalyzed by Palladium Complexes. (2006). Russian Journal of Organic Chemistry, 42(11), 1683-1689. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of 1-Benzothiophen-5-yl Isocyanate: HPLC-UV vs. GC-MS
Introduction
1-Benzothiophen-5-yl isocyanate is a vital heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active agents. The isocyanate functional group (-N=C=O) is highly electrophilic and reactive, making it an excellent synthon for forming urea, urethane, and amide linkages. However, this same reactivity presents a significant challenge for its accurate quantification.[1] As a Senior Application Scientist, this guide provides an in-depth, objective comparison of two validated analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond mere protocols to explain the causality behind experimental choices, ensuring that the described methods are robust and self-validating systems, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[2][3]
The Analytical Challenge: The Isocyanate Moiety
The core challenge in analyzing this compound lies in the inherent instability of the isocyanate group. It readily reacts with nucleophiles, including water (leading to hydrolysis and formation of an unstable carbamic acid which decomposes to an amine and CO2), alcohols, and even trace moisture in solvents.[1] This reactivity can lead to rapid sample degradation, making direct quantification unreliable and necessitating a strategy to stabilize the analyte for accurate measurement.
The most effective and widely adopted strategy is derivatization , where the reactive isocyanate is converted into a stable, easily analyzable product.[4] This guide will compare two distinct derivatization and analysis workflows.
Method 1: HPLC-UV Analysis via Urea Formation
This method represents a robust, widely accessible approach commonly employed in quality control laboratories. The principle is to react the isocyanate with a primary or secondary amine to form a stable, non-volatile, and UV-active urea derivative. For this application, we select Di-n-butylamine (DBA) as the derivatizing agent due to its reliability and the stability of the resulting urea adduct.[5]
Causality of Experimental Choices
-
Derivatizing Agent (DBA): DBA is chosen for its optimal reactivity and the properties of the resulting derivative. The resulting N,N-dibutyl-N'-(1-benzothiophen-5-yl)urea is thermally stable and possesses a strong chromophore (the benzothiophene ring system), making it ideal for UV detection.[6]
-
Chromatography (Reversed-Phase HPLC): A C18 column is selected for its versatility and effectiveness in separating moderately polar organic compounds like the urea derivative from the excess derivatizing agent and other matrix components.
-
Detection (UV): The benzothiophene moiety has a distinct UV absorbance profile.[6] Monitoring at a wavelength of maximum absorbance (e.g., ~254 nm) provides excellent sensitivity and selectivity for the derivative.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Experimental Protocol: HPLC-UV
-
Preparation of DBA Reagent (10 mg/mL): Accurately weigh 1.0 g of Di-n-butylamine (DBA) into a 100 mL volumetric flask. Dilute to volume with anhydrous acetonitrile. This solution should be stored under inert gas and refrigerated.
-
Standard Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound in anhydrous acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
To 1.0 mL of each standard, add 1.0 mL of the DBA reagent.
-
-
Sample Preparation: Accurately weigh a sample containing an estimated 1-2 mg of the isocyanate into a vial. Dissolve in 10.0 mL of anhydrous acetonitrile. To 1.0 mL of this solution, add 1.0 mL of the DBA reagent.
-
Derivatization Reaction: Tightly cap all standard and sample vials. Vortex briefly and place in a heating block or water bath at 60°C for 30 minutes to ensure complete reaction. Allow to cool to room temperature.
-
Final Dilution: Dilute the derivatized solutions with mobile phase to a concentration within the calibration range.
-
HPLC Conditions:
-
Instrument: HPLC with UV/DAD Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the urea derivative against the concentration of the standards. Determine the concentration of the sample from this curve.
Method 2: GC-MS Analysis via Hydrolysis and Acylation
This method offers an orthogonal approach, providing high specificity and sensitivity through mass spectrometric detection. The strategy involves hydrolyzing the isocyanate to its corresponding primary amine, 5-amino-1-benzothiophene. This amine is then derivatized with an acylating agent, such as pentafluoropropionic anhydride (PFPA), to form a stable, volatile, and electron-capturing amide suitable for GC-MS analysis.[7]
Causality of Experimental Choices
-
Hydrolysis: Controlled acid hydrolysis is a reliable way to convert the isocyanate to its corresponding amine. This is a common pathway for analyzing isocyanate exposure by measuring amine metabolites in biological samples.[8]
-
Derivatizing Agent (PFPA): The resulting 5-amino-1-benzothiophene is not sufficiently volatile for robust GC analysis. Derivatization with PFPA creates a pentafluoropropionamide derivative which is both thermally stable and highly volatile. Furthermore, the fluorine atoms make it an excellent candidate for sensitive detection by MS, particularly in negative chemical ionization mode if required.
-
Analysis (GC-MS): GC provides excellent separation of volatile compounds. The mass spectrometer offers unparalleled specificity, allowing for quantification using Selected Ion Monitoring (SIM) mode. This minimizes interferences from the sample matrix by monitoring only specific, characteristic ions of the derivatized analyte.
Experimental Workflow: GC-MS Method
Caption: Workflow for GC-MS quantification of this compound.
Detailed Experimental Protocol: GC-MS
-
Standard/Sample Hydrolysis:
-
Prepare standards and samples in a solvent miscible with aqueous acid (e.g., THF).
-
To 1.0 mL of each solution, add 2.0 mL of 2M Hydrochloric Acid (HCl).
-
Cap the vials and heat at 80°C for 1 hour to ensure complete hydrolysis to 5-amino-1-benzothiophene.
-
-
Extraction:
-
Cool the solutions to room temperature. Carefully neutralize the acid by adding 5M Sodium Hydroxide (NaOH) until the pH is ~8-9.
-
Extract the aqueous solution three times with 5 mL of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried ethyl acetate solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of pyridine (acts as a catalyst and solvent).
-
Add 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
-
Sample Cleanup: Cool the sample, add 1 mL of hexane, and wash with 1 mL of 5% sodium bicarbonate solution to remove excess reagent. Use the top organic layer for analysis.
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph with a Mass Selective Detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C, Splitless injection.
-
Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and at least two characteristic fragment ions of the derivatized product.
-
-
Quantification: Construct a calibration curve based on the primary quantifier ion. Use ion ratios to confirm identity.
Method Validation and Performance Comparison
Both methods must be validated to demonstrate their suitability for purpose, in accordance with ICH Q2(R1) guidelines.[3] The validation process provides documented evidence of a method's reliability.[9] The table below summarizes typical performance data obtained during validation for both methods.
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Acceptance Criteria (Typical for Assay) |
| Specificity | Demonstrated by baseline separation of the derivative peak from reagent and potential impurities. | Confirmed by unique retention time and mass spectrum (ion ratios) of the derivative. Highly specific. | The procedure must unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 80-120% of the test concentration.[3] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | Signal-to-Noise ratio of 10:1 |
Objective Comparison and Recommendations
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Derivatization to a stable urea, separation by LC, detection by UV absorbance. | Hydrolysis to an amine, derivatization to a volatile amide, separation by GC, detection by MS. |
| Pros | - Robust and reliable. - Simpler sample preparation. - Widely available instrumentation. - Lower operational cost. | - Extremely high specificity. - Superior sensitivity (lower LOD/LOQ). - Provides structural confirmation. |
| Cons | - Lower sensitivity than GC-MS. - Potential for interference from other UV-absorbing compounds. | - Multi-step, complex sample preparation. - Requires more specialized instrumentation and expertise. - Potential for analyte loss during extraction steps. |
| Best Suited For | Routine quality control, release testing, and assay determination where high sample throughput and robustness are key. | Trace-level impurity analysis, reference standard characterization, and complex matrix samples where absolute specificity is required. |
Conclusion
The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the analysis.
The HPLC-UV method following derivatization with Di-n-butylamine is a highly robust, precise, and accurate method suitable for most quality control and assay purposes. Its straightforward sample preparation and use of standard laboratory equipment make it an efficient workhorse for routine analysis.
Conversely, the GC-MS method involving hydrolysis and acylation offers superior sensitivity and unparalleled specificity. While the sample preparation is more intensive, this method is the preferred choice for applications demanding ultra-trace level quantification, such as impurity profiling or when analyzing samples from complex matrices where interferences are a significant concern.
Both methods, when properly validated according to ICH guidelines, are proven to be self-validating and trustworthy systems for the accurate quantification of this critical pharmaceutical intermediate.
References
-
U.S. Environmental Protection Agency. Analysis of Isocyanates. Available from: [Link]
-
Fent, K. et al. (2018). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available from: [Link]
-
Centers for Disease Control and Prevention. (2003). NIOSH Manual of Analytical Methods (NMAM) 5525: Isocyanates, Total (MAP). Available from: [Link]
-
Mekala, L. et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry. Available from: [Link]
-
Tinnerberg, H. (2005). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. Available from: [Link]
-
Supelco. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. Available from: [Link]
- Streicher, R. P. et al. (1994). Method of detecting isocyanates. Google Patents (US5354689A).
-
Kojima, R. et al. (2017). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. National Institutes of Health (NIH). Available from: [Link]
-
Słoczyńska, K. et al. (2020). The GC-MS analysis of isocyanate diamine-metabolites. Urine samples were subjected to strong acid hydrolysis.... ResearchGate. Available from: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
-
Fanska, C. B. et al. (1991). Indirect determination of isocyanates by gas chromatography. National Institutes of Health (NIH). Available from: [Link]
-
Life Specialty Coatings. (2015). Isocyanate - Safety Data Sheet. Available from: [Link]
-
ChemBK. benzothiophene. Available from: [Link]
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- 3. ema.europa.eu [ema.europa.eu]
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- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Comparative Analysis of Biological Activity: 1-Benzothiophen-5-yl Isocyanate vs. Phenyl Isocyanate Analogs
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships
In the landscape of medicinal chemistry and drug development, the isocyanate functional group (–N=C=O) represents a highly reactive electrophilic warhead. Its ability to form stable covalent bonds with nucleophilic residues in proteins makes it a powerful tool for designing targeted covalent inhibitors. However, the biological activity of an isocyanate is not solely dictated by this reactive group. The scaffold to which it is attached plays a pivotal role in modulating reactivity, target specificity, and overall pharmacological profile.
This guide provides an in-depth comparison of the biological activities of two structurally related isocyanates: the simple aromatic phenyl isocyanate and the more complex heterocyclic 1-Benzothiophen-5-yl isocyanate . By examining their distinct profiles, we can elucidate the profound impact of the molecular scaffold on biological function, offering critical insights for researchers in drug discovery.
The Isocyanate Functional Group: A Covalent Warhead
Isocyanates are characterized by their cumulative double bond system (R−N=C=O). This arrangement renders the central carbon atom highly electrophilic and susceptible to attack by a variety of biological nucleophiles, including the side chains of amino acids like lysine (amines), cysteine (thiols), serine (alcohols), and even water.[1] This reactivity is the cornerstone of their biological mechanism. Upon entering a biological system, isocyanates can covalently modify proteins, leading to a range of outcomes from enzyme inhibition to the formation of neoantigens that trigger an immune response.[2][3]
The generalized mechanism involves the nucleophilic attack on the isocyanate carbon, forming a stable covalent adduct, such as a urea or carbamate linkage.[4] This irreversible modification can permanently alter the protein's function.
Caption: General mechanism of isocyanate biological activity.
Phenyl Isocyanate: A Potent Sensitizer
Phenyl isocyanate, the simplest aromatic isocyanate, is a well-characterized compound whose biological activity is dominated by its potent immunomodulatory effects. Its primary role in a biological context is that of a powerful chemical sensitizer, capable of provoking both skin and respiratory hypersensitivity.[5][6]
-
Immune Response Induction: Phenyl isocyanate is a potent inducer of both cellular and humoral immune responses.[5] Studies using the mouse ear swelling test have shown it to be a more potent contact sensitizer than several common diisocyanates.[5] It readily forms haptens by reacting with endogenous proteins, creating novel antigens that are recognized by the immune system, leading to sensitization.[2]
-
Occupational Asthma: Like many isocyanates, exposure to phenyl isocyanate is a significant occupational hazard, with inhalation leading to irritation of the respiratory tract and the potential development of occupational asthma.[7][8] Once an individual is sensitized, even minuscule subsequent exposures can trigger severe asthmatic attacks.[6][9]
Due to its high, non-specific reactivity and strong sensitizing potential, phenyl isocyanate has limited utility as a therapeutic agent. Instead, it serves as a crucial model compound for studying the mechanisms of chemical-induced allergy and hypersensitivity.
The Benzothiophene Scaffold: A Privileged Structure in Medicine
In stark contrast to the phenyl group, the benzothiophene moiety is recognized as a "privileged structure" in medicinal chemistry.[10] This fused heterocyclic system is a core component of numerous clinically approved drugs, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole .[11][12] The benzothiophene scaffold is associated with a vast and diverse range of pharmacological activities.[10][13][14]
-
Diverse Pharmacological Profile: Benzothiophene derivatives have been extensively studied and have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, antidiabetic, and anticonvulsant properties.[10][13]
-
Targeted Enzyme Inhibition: The rigid, planar structure of the benzothiophene ring system allows for specific, high-affinity interactions with the binding sites of various enzymes and receptors. For example, derivatives of benzo[b]thiophene 1,1-dioxide have been successfully developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[15]
This versatility stems from the scaffold's ability to engage in specific non-covalent interactions (e.g., hydrophobic, π-stacking) within a target's active site, guiding the molecule to its intended destination and increasing its specificity.
Comparative Analysis: Sensitizer vs. Targeted Agent
The comparison between phenyl isocyanate and this compound is a classic example of how modifying a molecular scaffold can dramatically shift the biological activity profile from general toxicity to targeted therapeutic action. While both molecules possess the same reactive isocyanate "warhead," their overall effects are vastly different.
The addition of the benzothiophene ring system to the isocyanate core introduces several critical changes:
-
Increased Specificity: The larger, more complex benzothiophene scaffold can form specific interactions with a target protein's binding pocket, directing the covalent reaction to a desired site. This contrasts with phenyl isocyanate, which is more likely to react non-specifically with numerous available nucleophiles.
-
Modulated Reactivity: The electronic properties of the benzothiophene ring can influence the electrophilicity of the isocyanate carbon, potentially fine-tuning its reactivity to be less promiscuous and more selective.
-
Novel Pharmacological Activity: The benzothiophene moiety imparts its own intrinsic biological activities. An isocyanate derivative, therefore, becomes a hybrid molecule that combines the covalent binding potential of the isocyanate with the recognized therapeutic properties of the benzothiophene core.
| Feature | Phenyl Isocyanate | This compound & Analogs |
| Primary Biological Profile | Potent chemical sensitizer, irritant[5][6] | Diverse pharmacological activities[10][13][14] |
| Key Reported Activities | Induction of immune responses, contact dermatitis, occupational asthma[5][8] | Anticancer, anti-inflammatory, antimicrobial, targeted enzyme inhibition (e.g., STAT3)[10][15] |
| Mechanism of Action | Promiscuous covalent modification of proteins leading to an immune response[2] | Targeted covalent modification guided by specific non-covalent interactions of the benzothiophene scaffold |
| Therapeutic Potential | Very limited due to high sensitization potential; primarily an industrial chemical[9] | High; the benzothiophene scaffold is a well-established privileged structure in drug discovery[10][12] |
| Guiding Structural Feature | Simple, small aromatic phenyl ring | Fused, heterocyclic, and planar benzothiophene ring system |
Experimental Protocol: Assessing Covalent Enzyme Inhibition
To experimentally validate the potential of a compound like this compound as a targeted inhibitor, a robust enzyme inhibition assay is required. The following protocol provides a generalized workflow for assessing time-dependent inhibition, a hallmark of covalent modifiers.
Objective: To determine the rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I) for a covalent inhibitor against a target enzyme.
Materials:
-
Target enzyme of interest
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer (e.g., PBS or Tris-HCl at physiological pH)
-
Test compounds (this compound, phenyl isocyanate) dissolved in DMSO (10 mM stock)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
Workflow:
Caption: Workflow for covalent enzyme inhibition assay.
Detailed Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test isocyanates from the DMSO stock into the assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.
-
Pre-incubation Step:
-
In the wells of a microplate, add the diluted isocyanate compounds.
-
Initiate the incubation by adding the target enzyme to each well. This starts the "clock" for the covalent modification reaction.
-
Allow the enzyme and inhibitor to incubate together for various time points (e.g., 0, 5, 15, 30, 60 minutes). A separate set of reactions is needed for each time point.
-
-
Enzymatic Reaction:
-
At the end of each pre-incubation period, add a saturating concentration of the enzyme's substrate to all wells to initiate the reaction. The high substrate concentration ensures that no further inhibition occurs during the measurement phase.
-
Immediately place the plate in a microplate reader.
-
-
Data Measurement:
-
Measure the rate of product formation by monitoring the change in signal (fluorescence or absorbance) over a short period (e.g., 5-10 minutes). This rate is proportional to the amount of active enzyme remaining.
-
-
Data Analysis and Interpretation:
-
For each inhibitor concentration, plot the natural log of the residual enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration required for the half-maximal rate (K_I).
-
Causality Check: A true covalent inhibitor will show a time-dependent and concentration-dependent decrease in enzyme activity. Phenyl isocyanate might show rapid, non-specific inhibition, while a successful this compound analog would ideally display potent (low K_I, high k_inact) and selective inhibition of the intended target.
-
Conclusion
The comparison between this compound and phenyl isocyanate provides a compelling illustration of modern drug design principles. While both share a reactive functional group, their biological activities diverge significantly. Phenyl isocyanate acts as a broad-spectrum sensitizer, with a biological profile dominated by toxicity and immunogenicity. In contrast, the incorporation of the benzothiophene scaffold transforms the molecule into a potential therapeutic agent, leveraging a privileged structure to achieve target specificity and a desired pharmacological effect. This underscores a fundamental concept for drug development professionals: true innovation lies not just in identifying reactive warheads, but in rationally designing molecular scaffolds that guide them to their targets with precision and efficacy.
References
-
Concrete Repairs Ltd. ISOCYANATES AND BIOLOGICAL MONITORING. [Link]
-
International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]
-
National Center for Biotechnology Information. Phenyl isocyanate is a potent chemical sensitizer. [Link]
-
ResearchGate. Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. [Link]
-
ResearchGate. Selected examples of benzothiophenes with pharmacological activity. [Link]
-
Safe Work Australia. Health monitoring: Guide to Isocyanates. [Link]
-
ResearchGate. Predicted mechanism for the effects of isocyanate in the development of... [Link]
-
MDPI. A Comparative Review of Key Isothiocyanates and Their Health Benefits. [Link]
-
ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
-
National Center for Biotechnology Information. Isocyanates and human health: Multi-stakeholder information needs and research priorities. [Link]
-
Health and Safety Executive. Biological Monitoring for Isocyanates - Solutions from HSE. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. [Link]
-
Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
-
Wikipedia. Isocyanate. [Link]
-
Lanxess. Phenyl isocyanate. [Link]
-
Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. [Link]
-
ResearchGate. (PDF) The role of biological monitoring in assessment of isocyanate exposure in workplaces. [Link]
-
New Jersey Department of Health. Phenyl Isocyanate. [Link]
-
National Center for Biotechnology Information. Biological monitoring for isocyanates. [Link]
-
Wikipedia. Enzyme inhibitor. [Link]
-
Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]
-
IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]
-
ResearchGate. (PDF) Biological Monitoring for Isocyanates. [Link]
-
University of North Texas Digital Library. A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. [Link]
-
National Center for Biotechnology Information. An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
-
Centers for Disease Control and Prevention. Isocyanates. [Link]
-
Wikipedia. Phenyl isocyanate. [Link]
-
A-Level Biology. Enzyme Inhibitors. [Link]
-
National Center for Biotechnology Information. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. [Link]
-
Oreate. Understanding Competitive Inhibitors: The Subtle Art of Enzyme Regulation. [Link]
-
Patsnap. Isocyanate Alternatives: Exploring Bio-Based Options. [Link]
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Head-to-head comparison of catalysts for 1-Benzothiophen-5-yl isocyanate reactions
Introduction: The Role of 1-Benzothiophen-5-yl Isocyanate in Modern Synthesis
This compound is an aromatic isocyanate featuring a bicyclic benzothiophene core. This structural motif is of significant interest to researchers in drug discovery and materials science due to the prevalence of the benzothiophene scaffold in a range of biologically active molecules and functional organic materials. The isocyanate group (-N=C=O) is a highly reactive electrophilic functional group that readily participates in nucleophilic addition reactions, forming stable covalent bonds. This reactivity makes this compound a valuable building block for the synthesis of diverse molecular architectures, including ureas, urethanes (carbamates), and thiocarbamates, which are common linkages in pharmaceuticals and polymers.
The uncatalyzed reaction of isocyanates with nucleophiles such as alcohols or amines can be slow, often requiring elevated temperatures to proceed at a practical rate.[1][2] Catalysts are therefore essential to accelerate these reactions, enabling them to occur under milder conditions, with greater efficiency, and often with improved selectivity.[3][4] This guide provides a head-to-head comparison of common catalyst classes for reactions involving aryl isocyanates, offering a predictive framework for the catalytic behavior of this compound.
Disclaimer: Specific experimental data for the catalytic reactions of this compound is not widely available in the current literature. The following comparisons and protocols are based on established principles of aryl isocyanate reactivity, using data from analogous systems. Researchers should treat this guide as a starting point and perform empirical optimization for their specific application.
Pillar 1: Mechanistic Insights into Isocyanate Catalysis
The choice of catalyst is dictated by the desired reaction (e.g., urethane vs. urea formation), the nature of the nucleophile, and the required process conditions (e.g., pot life, cure time). Catalysts for isocyanate reactions generally operate through one of two primary mechanisms: nucleophilic activation or electrophilic activation.
Nucleophilic Activation (Base Catalysis)
Tertiary amines are classic examples of nucleophilic catalysts.[5][6] They operate by forming a highly reactive, unstable complex with the isocyanate group. This complexation increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. The steric accessibility of the nitrogen atom in the tertiary amine is a critical factor in its catalytic activity.[6]
Electrophilic Activation (Lewis Acid Catalysis)
Metal-based catalysts, such as organotins, bismuth carboxylates, and zinc carboxylates, function as Lewis acids.[7][8] The generally accepted mechanism involves the coordination of the metal center to both the isocyanate and the nucleophile (e.g., an alcohol). This dual coordination orients the reactants and activates the alcohol by making its proton more acidic, facilitating its addition to the isocyanate. Some mechanisms propose an insertion pathway where the alcohol first coordinates to the metal, followed by insertion of the isocyanate into the metal-alkoxide bond.
Pillar 2: Head-to-Head Catalyst Comparison
The selection of a catalyst requires balancing reactivity with practical considerations like selectivity, cost, and toxicity. Organotin compounds, while highly efficient, are facing increasing regulatory scrutiny due to their toxicity.[8][9] This has driven the adoption of alternatives like bismuth, zinc, and zirconium complexes.
| Catalyst Class | Representative Catalyst | Primary Reaction | Relative Activity | Key Advantages | Key Disadvantages |
| Organotins | Dibutyltin Dilaurate (DBTDL) | Urethane (Gel) Formation | Very High | Highly efficient, well-understood.[4] | Toxicity concerns, poor hydrolytic stability, catalyzes side reactions.[8] |
| Bismuth Carboxylates | Bismuth Neodecanoate | Urethane (Gel) Formation | High | Low toxicity, good hydrolytic stability.[7] | Can be less active than tin, may require higher loading.[7] |
| Zinc Carboxylates | Zinc Octoate | Crosslinking / Slower Gel | Moderate | Low toxicity, can provide delayed action.[7] | Generally lower activity for primary urethane reaction compared to tin or bismuth. |
| Zirconium Chelates | Zirconium Acetylacetonate | Urethane (Gel) Formation | High | Excellent selectivity for NCO-OH vs. NCO-H₂O reaction.[8][9] | Can be more expensive. |
| Tertiary Amines | DABCO, DBU | Urethane & Urea (Blow) | Moderate to High | Strong catalysis for NCO-amine and NCO-water reactions.[10][11] | Can have strong odors, potential for volatility (VOCs).[6] |
Table 1: Comparative Overview of Common Catalyst Classes for Aryl Isocyanate Reactions.
Pillar 3: Experimental Protocols & Workflows
The following protocols are generalized procedures for screening catalyst performance in the reaction of an aryl isocyanate with an alcohol (urethane formation) and an amine (urea formation).
Experimental Workflow: Catalyst Screening
Protocol 1: General Procedure for Catalyzed Urethane Formation
This protocol describes the reaction of an aryl isocyanate with a primary alcohol.
-
Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.) and anhydrous solvent (e.g., Toluene, THF, 0.5 M).
-
Catalyst Addition: Add the selected catalyst (e.g., DBTDL, 0.01-0.5 mol%). Stir the solution for 5 minutes at the desired reaction temperature (e.g., 25°C or 50°C).
-
Reaction Initiation: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the stirred mixture.
-
Monitoring: Monitor the disappearance of the isocyanate peak (approx. 2250-2275 cm⁻¹) using in-situ FT-IR spectroscopy. Alternatively, take aliquots at regular intervals, quench with an excess of a secondary amine (e.g., dibutylamine), and analyze by HPLC or GC-MS to determine the concentration of remaining isocyanate.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting urethane product by column chromatography or recrystallization.
Protocol 2: General Procedure for Catalyzed Urea Formation
This protocol describes the reaction of an aryl isocyanate with a primary amine. Note that this reaction is often fast and may not require a catalyst, but catalysis can be relevant for hindered amines or when precise control is needed.
-
Preparation: To a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar, add the primary amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF, 0.5 M). Cool the solution in an ice bath (0°C).
-
Catalyst Addition (Optional): If using a catalyst, add the tertiary amine (e.g., Triethylamine, 0.1-1.0 mol%) to the amine solution.
-
Reaction Initiation: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the cooled, stirred mixture. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting isocyanate is consumed.
-
Work-up: Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent and purify the resulting urea by recrystallization or column chromatography.
Conclusion and Recommendations
For reactions of this compound, the choice of catalyst will be paramount in achieving desired outcomes.
-
For urethane synthesis where high efficiency is desired and toxicity is not a primary concern in a research setting, DBTDL remains a reliable standard. However, for applications requiring lower toxicity, bismuth neodecanoate or zinc octoate are excellent alternatives, with the understanding that reaction rates may be slower. For reactions where water may be present, a zirconium chelate catalyst is highly recommended due to its superior selectivity for the alcohol-isocyanate reaction over the water-isocyanate side reaction.[8][9]
-
For urea synthesis , the reaction with primary and secondary aliphatic amines is typically very fast and may not require catalysis. For reactions with less nucleophilic anilines or hindered amines, a tertiary amine catalyst like DABCO or DBU can be effective.
Ultimately, the optimal catalyst must be determined experimentally. The protocols and comparative data provided in this guide offer a robust starting point for researchers and scientists to efficiently navigate catalyst selection and accelerate the development of novel molecules and materials derived from this compound.
References
- Blank, W. J. (n.d.).
- Gambiroza-Jukic et al. (1993). Kinetic analysis of bulk polymerization of diisocyanate and polyol. J. Appl. Polym. Sci., 47, 513-519.
- Patcham. (n.d.).
- Isocyanate-based multicomponent reactions. RSC Advances. (2024).
- Lee, S., et al. (2024). Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. Polymers, 16(2), 246.
- Reaxis. (n.d.).
- Aresta, A., et al. (2008). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts.
- The Influence of Metal Carboxylates on the Aryl Isocyanate-Ethyl Carbanilate Reaction. The Journal of Organic Chemistry. (1962).
- Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules, 48(10), 3153-3165.
- Vesta Chemicals. (n.d.).
- Mingxu Chemicals. (2024).
- Farkas, A., & Strohm, P. F. (1965). Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Industrial & Engineering Chemistry Fundamentals, 4(1), 32-37.
- TIB Chemicals. (n.d.). Catalysts for the Plastic & Rubber sector.
- An isocyanate modified amine catalyst. (1994).
- NOAA. (n.d.).
- Potuganti, S., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(28), 20130-20169.
- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung, 330(4), 547-557.
- Fejes, I., et al. (2019). Urethane Formation With an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543.
- Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. (2021). MDPI.
- Use of tin catalysts for the production of polyurethane coatings. (2015).
- Blank, W. J. (n.d.).
- Baker, J. W., & Gaunt, J. (1949). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part V. Kinetic investigations of the reaction between phenyl isocyanate and methyl and ethyl alcohols in benzene solution. Journal of the Chemical Society (Resumed), 27-31.
- Silva, A., & Bordado, J. (2008). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Journal of Macromolecular Science, Part C: Polymer Reviews, 48(1), 31-52.
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- 2. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 3. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
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- 10. One-pot isocyanide-based five-component reaction: Synthesis of highly functionalized N -cyclohexyl-2-(2,4-dioxo-2,3,4,5 tetrahydro-1 H -benzo[b][1,5]diazepin-3-yl)-2-phenylacetamides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to De-risking Drug Discovery: A Cross-Reactivity Analysis of 1-Benzothiophen-5-yl Isocyanate-Based Inhibitors
In the landscape of modern drug discovery, the potency of a lead compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity. Off-target effects can lead to unforeseen toxicity, derailing promising candidates in late-stage clinical trials.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of small molecule inhibitors, using the reactive compound 1-Benzothiophen-5-yl isocyanate as a case study. While the specific biological targets of this compound are not widely documented in publicly available literature, its isocyanate functional group suggests a potential for covalent interactions, making a thorough selectivity profiling essential.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the "why" and "how" of robust cross-reactivity studies, offering not just protocols, but the strategic thinking behind them. We will explore a multi-pronged approach, from broad, unbiased screening to targeted validation in a cellular context.
The Imperative of Selectivity Profiling
A selective inhibitor is one that interacts with its intended target at concentrations significantly lower than those at which it engages other biomolecules. A lack of selectivity can manifest as:
-
Unforeseen Toxicities: Interaction with anti-targets can trigger adverse events.
-
Misleading Structure-Activity Relationships (SAR): If the observed phenotype is due to an off-target effect, efforts to optimize the on-target activity will be misguided.
-
Failed Clinical Trials: Promising preclinical efficacy that is actually due to polypharmacology may not translate to a safe and effective drug in humans.[1]
Given the reactive nature of isocyanates, which can form covalent bonds with nucleophilic residues on proteins, a compound like this compound warrants a particularly rigorous assessment of its off-target profile.
A Multi-Faceted Approach to Cross-Reactivity Assessment
A robust cross-reactivity study should not rely on a single methodology. Instead, a combination of biochemical and cell-based assays provides a more complete picture. Our investigation will be structured as follows:
-
Broad Kinome Profiling: An initial, high-throughput screen against a large panel of kinases to identify potential off-targets in this critical enzyme family.
-
Cellular Target Engagement: Utilizing the Cellular Thermal Shift Assay (CETSA) to confirm which of the potential interactions observed in a biochemical context are relevant in a live-cell environment.
-
Unbiased Proteome-Wide Analysis: Employing chemoproteomics to identify the full spectrum of cellular proteins that interact with the compound.
This tiered approach allows for an efficient and comprehensive evaluation, moving from a broad survey to high-confidence, physiologically relevant data.
Experimental Protocols
Kinase Selectivity Profiling
Rationale: Kinases are a large family of enzymes that are common targets for drug discovery and, consequently, common sources of off-target effects. A broad kinase screen is a cost-effective way to quickly assess the selectivity of a compound against hundreds of kinases. Several commercial services are available for this, such as those offered by Promega, Eurofins, and Reaction Biology.[3][4][5]
Methodology:
A fee-for-service kinase profiling service (e.g., Eurofins' KinaseProfiler™ or Promega's Kinase Selectivity Profiling Services) would be utilized.
Step-by-Step Protocol:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO at a concentration of 10 mM. For comparison, a well-characterized kinase inhibitor with a known selectivity profile (e.g., Staurosporine for broad-spectrum inhibition and a more selective inhibitor relevant to a hypothetical target class) is prepared in the same manner.
-
Assay Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen to maximize the chances of identifying potential off-targets.
-
Assay Format: The service provider will perform the assays using their proprietary platform, which is often based on methodologies like TR-FRET, ADP-Glo™, or radiometric detection to measure the activity of each kinase in the panel in the presence of the test compound.[3]
-
Data Analysis: The results are reported as the percent inhibition of each kinase relative to a vehicle control (DMSO). A common threshold for a significant "hit" is >50% inhibition.
Data Presentation:
The results of the kinase screen should be summarized in a table, highlighting the kinases that are significantly inhibited.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Comparator A (Broad Spectrum) (% Inhibition @ 10 µM) | Comparator B (Selective) (% Inhibition @ 10 µM) |
| Kinase 1 | 85 | 98 | 5 |
| Kinase 2 | 72 | 95 | 8 |
| Kinase 3 | 15 | 92 | 95 |
| ... (and so on for the entire panel) |
Hypothetical data for illustrative purposes.
Visualization of the Kinase Profiling Workflow:
Caption: Workflow for broad-spectrum kinase selectivity profiling.
Cellular Thermal Shift Assay (CETSA)
Rationale: A compound may inhibit a kinase in a cell-free biochemical assay but fail to engage it in a cellular context due to poor permeability or rapid efflux. CETSA is a powerful technique to verify target engagement in intact cells.[6] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Methodology:
Step-by-Step Protocol:
-
Cell Culture: Select a relevant human cell line (e.g., HEK293 for overexpression studies or a cancer cell line for disease-relevant context). Culture the cells to ~80% confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating Profile: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble (unfolded and aggregated protein removed) and insoluble fractions by centrifugation. Collect the supernatant (soluble fraction).
-
Western Blot Analysis: Analyze the abundance of the target protein(s) of interest (identified from the kinase screen) in the soluble fraction by Western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation:
The CETSA results can be presented as melting curves and summarized in a table.
| Kinase Target | Vehicle Tm (°C) | This compound Tm (°C) @ 10 µM | ΔTm (°C) |
| Kinase 1 | 52.5 | 56.0 | +3.5 |
| Kinase 2 | 58.0 | 58.2 | +0.2 |
Hypothetical data for illustrative purposes.
Visualization of the CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Chemoproteomic Profiling
Rationale: To gain an unbiased, proteome-wide view of the targets of this compound, chemoproteomics is the gold standard.[7][8][9][10] This approach uses chemical probes or the native compound to enrich for interacting proteins from a cell lysate, which are then identified by mass spectrometry. Given the reactive isocyanate group, an affinity-based approach with a modified probe would be a powerful strategy.
Methodology:
This protocol describes a competitive profiling approach.
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a probe version of this compound that incorporates a clickable handle (e.g., an alkyne group) for subsequent enrichment.
-
Cell Treatment: Treat live cells with the alkyne-probe.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the probe-bound proteins.
-
Enrichment: Use streptavidin beads to enrich for the biotinylated proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.
-
Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to a control. For competitive profiling, pre-incubation with an excess of the parent this compound should lead to a decrease in the enrichment of true targets.
Data Presentation:
The results should be presented in a table listing the identified protein targets, their enrichment ratios, and the p-values.
| Protein Target | Enrichment Ratio (Probe vs. Control) | p-value |
| Protein X | 15.2 | <0.001 |
| Protein Y | 12.8 | <0.001 |
| Protein Z | 2.1 | 0.045 |
Hypothetical data for illustrative purposes.
Visualization of the Chemoproteomics Concept:
Caption: Conceptual workflow for chemoproteomic target identification.
Conclusion
The journey of a small molecule from a hit to a clinical candidate is fraught with challenges, with off-target effects being a major hurdle. A systematic and multi-faceted approach to cross-reactivity profiling, as outlined in this guide, is not just a quality control step but a fundamental part of de-risking a drug discovery program. By combining broad biochemical screens with cell-based target engagement and unbiased proteomic methods, researchers can build a comprehensive selectivity profile for their compounds. This rigorous approach, exemplified here with the hypothetical case of this compound, provides the necessary data to make informed decisions, ultimately increasing the probability of success in developing safe and effective medicines.
References
- This compound | CAS: 239097-78-0 | Chemical Product. FINETECH INDUSTRY LIMITED.
- SAFETY DATA SHEET - 1-Benzothiophen-5-yl isocyan
- Inference of drug off-target effects on cellular signaling using interactome-based deep learning. PubMed Central.
- Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes. Journal of the American Chemical Society.
- Phenyl isocyanate is a potent chemical sensitizer. PubMed.
- Kinase Selectivity Profiling Services.
- Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed.
- Chemoproteomic methods for covalent drug discovery. PubMed Central.
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
- KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.
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- 10. europeanreview.org [europeanreview.org]
A Comparative Guide to the Stability of 1-Benzothiophen-5-yl Isocyanate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the stability of reactive intermediates is a critical parameter that dictates their utility, storage, and handling. 1-Benzothiophen-5-yl isocyanate and its derivatives are a class of compounds of significant interest, serving as versatile building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as raloxifene and zileuton.[1] The highly reactive isocyanate group allows for the facile introduction of urea, urethane, and thiourethane linkages, which are common motifs in pharmacologically active compounds.
However, the very reactivity that makes isocyanates valuable also renders them susceptible to degradation, primarily through hydrolysis and thermal decomposition. This guide provides a comprehensive comparison of the stability of this compound derivatives, offering insights into the factors that influence their shelf-life and reactivity. The principles and experimental protocols detailed herein are designed to empower researchers to make informed decisions in the synthesis, purification, and storage of these valuable synthetic intermediates.
Understanding the Instability of Aryl Isocyanates
The stability of an aryl isocyanate is intrinsically linked to the electrophilicity of the carbon atom in the isocyanate group (-N=C=O). This functional group is highly susceptible to nucleophilic attack, with water being a ubiquitous and potent reactant.
Key Degradation Pathways:
-
Hydrolysis: The reaction with water is a primary concern. The initial reaction forms an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine. This newly formed amine can then react with another isocyanate molecule to form a stable, and often insoluble, urea derivative. This process not only consumes the desired isocyanate but can also lead to the formation of difficult-to-remove byproducts.
-
Dimerization and Trimerization: At elevated temperatures, isocyanates can undergo self-condensation to form dimers (uretdiones) and trimers (isocyanurates). These side reactions are often catalyzed by impurities and can lead to a significant loss of the desired monomeric isocyanate.
-
Reaction with Other Nucleophiles: Alcohols, amines, and thiols readily react with isocyanates. While these reactions are often the desired synthetic transformation, accidental exposure to such nucleophiles during storage or handling can lead to degradation.
The Influence of Substituents on the Stability of this compound Derivatives
The electronic nature of substituents on the benzothiophene ring plays a pivotal role in modulating the stability of the isocyanate functionality. By either donating or withdrawing electron density from the aromatic system, these substituents can alter the electrophilicity of the isocyanate carbon, thereby influencing its reactivity and, consequently, its stability.
-
Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) and alkyl (-R) groups increase the electron density of the aromatic ring through resonance or inductive effects. This increased electron density is delocalized onto the isocyanate group, reducing the partial positive charge on the carbonyl carbon. This deactivation towards nucleophilic attack leads to enhanced stability.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), and halo (-X) groups withdraw electron density from the aromatic ring. This effect increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and thus decreasing the overall stability of the molecule.
The following table provides a comparative overview of the predicted relative stability of hypothetical this compound derivatives based on the electronic effects of common substituents.
| Derivative | Substituent | Electronic Effect | Predicted Relative Stability | Rationale |
| 1 | H (Unsubstituted) | Neutral | Baseline | Reference compound for comparison. |
| 2 | 2-Methoxy | Electron-Donating | High | The methoxy group donates electron density to the ring, reducing the electrophilicity of the isocyanate carbon and increasing stability. |
| 3 | 3-Methyl | Electron-Donating | Moderate-High | The methyl group is a weak electron-donating group, offering a moderate increase in stability compared to the unsubstituted derivative. |
| 4 | 3-Bromo | Electron-Withdrawing | Moderate-Low | The bromo group is electron-withdrawing, increasing the reactivity of the isocyanate and thus decreasing its stability. |
| 5 | 3-Nitro | Electron-Withdrawing | Low | The nitro group is a strong electron-withdrawing group, significantly increasing the electrophilicity of the isocyanate and rendering it the least stable among the compared derivatives. |
Visualizing the Chemical Structures
The following diagram illustrates the chemical structures of the compared this compound derivatives.
Caption: Chemical structures of the compared this compound derivatives.
Experimental Protocols for Stability Assessment
To empirically validate the predicted stability, a series of well-defined experimental protocols should be employed. These protocols are designed to assess both the hydrolytic and thermal stability of the isocyanate derivatives.
Protocol 1: Accelerated Hydrolytic Stability Study
This protocol evaluates the stability of the isocyanate derivatives in the presence of moisture under accelerated conditions.
Methodology:
-
Sample Preparation: Accurately weigh 10 mg of each this compound derivative into separate, clean, and dry 20 mL glass vials.
-
Solvent Addition: To each vial, add 10 mL of anhydrous acetonitrile. Cap the vials tightly with PTFE-lined septa.
-
Spiking with Water: Using a microsyringe, add 10 µL of deionized water to each vial to initiate hydrolysis.
-
Incubation: Place the vials in a temperature-controlled chamber at 40°C.
-
Time Points: Withdraw 100 µL aliquots from each vial at the following time points: 0, 1, 2, 4, 8, and 24 hours.
-
Derivatization: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of a 0.1% solution of di-n-butylamine (DBA) in anhydrous acetonitrile. The DBA reacts with the remaining isocyanate to form a stable urea derivative that can be quantified.
-
HPLC-UV Analysis: Analyze the derivatized samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Quantification: The concentration of the remaining isocyanate (as its DBA derivative) is determined by comparing the peak area to a standard curve prepared from the pure, derivatized isocyanate.
Protocol 2: Thermal Stability Assessment by TGA and DSC
This protocol utilizes thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the thermal stability of the isocyanate derivatives.[3][4]
Methodology:
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the isocyanate derivative into a TGA pan.
-
Heat the sample from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset temperature of decomposition provides an indication of thermal stability.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the isocyanate derivative into a hermetically sealed aluminum pan.
-
Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Exothermic events can indicate dimerization, trimerization, or other decomposition reactions.
-
Visualizing the Experimental Workflow
The following diagram outlines the workflow for the accelerated hydrolytic stability study.
Caption: Workflow for the accelerated hydrolytic stability study.
Conclusion and Recommendations
The stability of this compound derivatives is a critical consideration for their successful application in research and development. This guide has outlined the fundamental principles governing their stability, with a particular emphasis on the electronic effects of substituents on the benzothiophene ring. It is predicted that derivatives bearing electron-donating groups will exhibit enhanced stability, while those with electron-withdrawing groups will be more prone to degradation.
To ensure the integrity of these valuable reagents, the following best practices are recommended:
-
Storage: Store all this compound derivatives under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).
-
Handling: Use anhydrous solvents and reagents when working with isocyanates. Avoid exposure to atmospheric moisture.
-
Purification: If necessary, purify isocyanates by distillation under reduced pressure or by crystallization from a non-protic solvent.
-
Characterization: Regularly assess the purity of stored isocyanates by techniques such as NMR or IR spectroscopy to monitor for the appearance of degradation products.
By understanding the factors that influence stability and by implementing the rigorous experimental protocols described herein, researchers can effectively benchmark and compare the stability of different this compound derivatives, ultimately leading to more robust and reproducible synthetic outcomes.
References
-
Benzothiophene. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]
-
Chavda, V. P., V. B., & A. K. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
Hidayat, W., & P. T. (2019). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). ResearchGate. [Link]
-
Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
LebaTex. (2019). Hydrolysis Testing Methods. [Link]
-
MDHS25/3 Organic isocyanates in air. Cambridge Safety. Accessed January 23, 2026. [Link]
-
NIOSH. (2017). Development of a new approach for total isocyanate determination using the reagent 9-anthracenylmethyl 1-piperazinecarboxylate. [Link]
-
NIOSH. (2019). Isocyanates and Amines - Sampling and Analytical Procedures. [Link]
-
RSC Publishing. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods. [Link]
-
Sandmeyer, L. S., & M. (2022). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC. [Link]
-
U.S. Environmental Protection Agency. (2022). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. [Link]
-
U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE. [Link]
-
VICH. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Wang, W., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI. [Link]
-
Yuliana, N. A., et al. (2020). The GC-MS analysis of isocyanate diamine-metabolites. Urine samples were subjected to strong acid hydrolysis, separated with gas chromatography (GC) and the individual isocyanate diamines were detected with mass spectrometry (MS), as described in methods. ResearchGate. [Link]
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- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Comparative Docking Analysis of 1-Benzothiophen-5-yl Isocyanate Derivatives as Novel VEGFR-2 Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the strategic design and evaluation of targeted inhibitors are paramount. This guide presents a comprehensive comparative docking study of novel 1-Benzothiophen-5-yl isocyanate derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal kinase in tumor angiogenesis. Authored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the rationale behind the study, a detailed experimental protocol for in-silico evaluation, and a comparative assessment of the designed compounds, offering valuable insights for the development of next-generation anticancer therapeutics.
Introduction: The Rationale for Targeting VEGFR-2 with Novel Benzothiophene Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2][3] In the context of oncology, the uncontrolled proliferation of cancer cells is heavily dependent on the formation of a dedicated blood supply to provide essential nutrients and oxygen.[2][3] Consequently, inhibiting the signaling cascade initiated by VEGFR-2 has emerged as a validated and effective strategy in cancer therapy.[1][2][4]
The benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[5][6][7][8] The incorporation of an isocyanate group introduces a reactive electrophilic site, offering the potential for covalent modification of the target protein or serving as a versatile handle for further chemical elaboration. This study, therefore, explores the therapeutic potential of novel this compound derivatives as inhibitors of VEGFR-2 through a rigorous comparative molecular docking analysis.
Design of the Virtual Compound Library
To investigate the structure-activity relationship (SAR) of this compound derivatives, a focused virtual library was designed. The core scaffold was functionalized with a selection of substituents at the C2 position of the benzothiophene ring, chosen to probe the effects of varying electronic and steric properties on binding affinity and interaction with the VEGFR-2 active site. The designed derivatives are presented in Table 1.
Table 1: Designed this compound Derivatives for Comparative Docking Studies
| Compound ID | R-group at C2 |
| BTI-H | -H |
| BTI-CH3 | -CH3 |
| BTI-Cl | -Cl |
| BTI-OCH3 | -OCH3 |
| BTI-CF3 | -CF3 |
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
The following protocol outlines the comprehensive in-silico methodology employed for the comparative docking studies of the designed this compound derivatives against the VEGFR-2 kinase domain. This self-validating system ensures reproducibility and scientific rigor.
Protein Preparation
The three-dimensional crystal structure of the VEGFR-2 kinase domain complexed with a known inhibitor was retrieved from the Protein Data Bank (PDB ID: 3VHK).[9] The choice of this specific structure was predicated on its resolution and the presence of a co-crystallized ligand, which aids in defining the binding site.
The protein structure was prepared using AutoDockTools (ADT). This involved the removal of water molecules and the original ligand, the addition of polar hydrogen atoms, and the assignment of Kollman charges. The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions necessary for the docking calculations.
Ligand Preparation
The 3D structures of the designed this compound derivatives were built using molecular modeling software. Energy minimization of each ligand was performed to obtain a stable, low-energy conformation. The prepared ligands were then converted to the PDBQT file format, with the assignment of Gasteiger charges and the definition of rotatable bonds.
Molecular Docking with AutoDock Vina
Molecular docking was performed using AutoDock Vina, a widely recognized and validated open-source program for molecular docking.[10][11] The Lamarckian Genetic Algorithm was employed to explore the conformational space of the ligand within the defined binding site of the receptor.[10]
A grid box was defined to encompass the ATP-binding site of the VEGFR-2 kinase domain, centered on the position of the co-crystallized ligand in the original PDB structure. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to orient themselves freely.
For each ligand, multiple docking runs were performed to ensure the convergence of the results. The docking pose with the lowest binding energy was selected as the most probable binding conformation.
Visualization and Analysis of Docking Results
The docked conformations and molecular interactions between the ligands and the VEGFR-2 active site residues were visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio. Key interactions, including hydrogen bonds, hydrophobic interactions, and potential covalent interactions of the isocyanate group, were identified and documented.
Comparative Analysis of Docking Results
The results of the molecular docking studies are summarized in Table 2. The binding energy, a measure of the predicted affinity of the ligand for the receptor, is presented for each derivative. A more negative binding energy indicates a more favorable interaction.
Table 2: Comparative Docking Scores of this compound Derivatives against VEGFR-2
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| BTI-H | -7.8 | Cys919, Asp1046, Glu885 |
| BTI-CH3 | -8.2 | Cys919, Asp1046, Leu840 |
| BTI-Cl | -8.5 | Cys919, Asp1046, Glu885, Val916 |
| BTI-OCH3 | -8.1 | Cys919, Asp1046, Glu885 |
| BTI-CF3 | -8.9 | Cys919, Asp1046, Leu840, Val916 |
The docking results indicate that all the designed this compound derivatives exhibit favorable binding energies within the ATP-binding pocket of VEGFR-2. The parent compound, BTI-H, establishes key interactions with the hinge region residue Cys919 and the DFG loop residue Asp1046, which are crucial for the binding of many kinase inhibitors.
The introduction of substituents at the C2 position modulates the binding affinity. The electron-withdrawing trifluoromethyl group in BTI-CF3 resulted in the most favorable binding energy of -8.9 kcal/mol, suggesting that this substitution enhances the interaction with the receptor. This is likely due to favorable hydrophobic interactions with residues such as Leu840 and Val916. The chloro-substituted derivative, BTI-Cl , also demonstrated a strong binding affinity. The methyl (BTI-CH3 ) and methoxy (BTI-OCH3 ) groups resulted in slightly improved or similar binding energies compared to the unsubstituted analog.
These in-silico findings provide a strong rationale for the synthesis and biological evaluation of these novel this compound derivatives as potential VEGFR-2 inhibitors.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the comparative molecular docking workflow.
Sources
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A Senior Application Scientist's Guide to Assessing the Drug-like Properties of 1-Benzothiophen-5-yl Isocyanate Analogs
Introduction: The Strategic Imperative for Early ADME-Tox Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategic driver. The journey from a hit compound to a marketed drug is fraught with attrition, and a significant portion of these failures can be attributed to suboptimal pharmacokinetic and safety profiles. The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a reactive isocyanate group, these molecules become potent tools, often acting as targeted covalent inhibitors (TCIs) that can achieve enhanced potency and prolonged duration of action by forming a stable bond with their protein target.[2][3]
However, the very reactivity that makes the isocyanate group attractive also presents a liability. Off-target reactions, poor metabolic stability, and other undesirable physicochemical properties can derail an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for the early-stage assessment of the drug-like properties of a hypothetical series of 1-Benzothiophen-5-yl isocyanate analogs. Our objective is to build a multi-parameter profile for each analog, enabling a data-driven comparison to identify candidates with the highest probability of success in downstream in vivo studies.
This guide is structured to walk researchers through the causality of experimental choices, providing not just protocols, but the strategic reasoning essential for robust drug development. We will evaluate a hypothetical series of analogs against the parent compound, this compound (BT-ISO-01), to illustrate the impact of structural modifications on key drug-like attributes.
Hypothetical Analog Series:
-
BT-ISO-01: Parent Compound (this compound)
-
BT-ISO-02: Analog with a lipophilic methyl group at the 3-position to probe steric and electronic effects on the scaffold.
-
BT-ISO-03: Analog incorporating a polar morpholino-ethyl group at the 3-position, designed to enhance solubility.
-
BT-ISO-04: Analog with an electron-withdrawing trifluoromethyl group at the 7-position to assess the impact on metabolic stability and scaffold reactivity.
Foundational Assessment: Physicochemical Properties and "Drug-Likeness"
Before embarking on resource-intensive cell-based assays, a foundational understanding of a compound's basic physicochemical properties is critical. These properties are predictive of a compound's behavior in more complex biological systems and are often benchmarked against established guidelines like Lipinski's Rule of Five.[4][5] This rule suggests that orally administered drugs generally possess a molecular weight < 500 Daltons, a Log P < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors to achieve good solubility and permeability.[6]
Key Physicochemical Parameters:
-
Lipophilicity (Log P/D): The octanol-water partition coefficient is a measure of a compound's lipophilicity. It influences solubility, permeability, metabolic clearance, and promiscuity. While a certain level of lipophilicity is required for membrane traversal, excessive lipophilicity often correlates with poor solubility, high plasma protein binding, and increased metabolism.
-
Aqueous Solubility: This is a critical determinant of a drug's absorption. Poor solubility can lead to low and variable bioavailability, hindering the development of oral formulations.
-
pKa: The ionization constant influences a compound's solubility, permeability, and binding characteristics at different physiological pH values.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for integrating ADME-Tox profiling into the early drug discovery cascade."
Section 1: In Vitro Absorption and Permeability Assessment
A compound must cross biological membranes to reach its site of action. We employ a tiered approach to assess membrane permeability, starting with a simple, high-throughput artificial membrane assay and progressing to a more complex, cell-based model that recapitulates more aspects of intestinal absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA assay provides a rapid, cost-effective measure of a compound's passive diffusion potential.[7] It models the transit through the gastrointestinal tract by measuring permeability across an artificial lipid-infused membrane.[8] This assay is an excellent primary screen to quickly flag compounds with fundamental permeability issues before committing to more complex cellular assays.
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lecithin in dodecane and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve test compounds and controls (high-permeability propranolol, low-permeability methotrexate) in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
Fill Acceptor Plate: Add fresh buffer to a 96-well acceptor plate.
-
Assemble & Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Add the compound solutions to the donor wells. Incubate the assembly at room temperature for 4-16 hours.[9]
-
Quantification: After incubation, determine the compound concentrations in both donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pₑ): Calculate the effective permeability coefficient using the concentrations and physical parameters of the system.
Caco-2 Cell Bidirectional Permeability Assay
Causality: While PAMPA assesses passive diffusion, it cannot model active transport or efflux, which are critical components of drug absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[10][11] This assay is the gold standard for predicting human oral absorption and identifying compounds that are substrates of efflux pumps.[12]
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a 24-well plate and culture for 21 days to allow for differentiation and monolayer formation.[13]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence and tight junction integrity. A TEER value ≥ 200 Ω·cm² is typically required.[14] Additionally, assess the permeability of a paracellular marker like Lucifer Yellow.
-
Bidirectional Assay:
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber. At timed intervals (e.g., 30, 60, 90, 120 min), sample from the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and sample from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples via LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux.[10]
Section 2: In Vitro Metabolism and Stability
Metabolic stability is a crucial parameter; a compound that is rapidly metabolized by the liver will have poor oral bioavailability and a short duration of action, requiring more frequent or higher doses. The primary enzymes responsible for this are the Cytochrome P450s (CYPs).[15]
Liver Microsomal Stability Assay
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. This assay is a workhorse in early drug discovery for predicting hepatic clearance.[16] It provides a rapid assessment of a compound's intrinsic clearance (Clint).
-
Reagents: Prepare a reaction mixture containing pooled human liver microsomes (HLM), a test compound (e.g., 1 µM), and phosphate buffer.
-
Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.
dot graph G { graph [layout=neato, overlap=false, splines=true, width=8]; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Experimental workflow for the liver microsomal stability assay."
Section 3: In Vitro Safety and Toxicity Assessment
Early identification of potential safety liabilities is crucial to avoid costly late-stage failures.[17] Two key assessments are general cytotoxicity and specific inhibition of the hERG potassium channel, a common cause of drug-induced cardiac arrhythmia.
Cytotoxicity Assay (MTT Assay)
Causality: A general assessment of cytotoxicity against a representative cell line (e.g., HepG2, a human liver carcinoma cell line) is important to identify compounds that are broadly toxic to cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[18]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for a set period (e.g., 48 or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the purple solution on a microplate reader (typically at ~570 nm).
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the CC50 (concentration causing 50% cytotoxicity).
hERG Channel Inhibition Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes.[21] Regulatory agencies strongly recommend early evaluation of hERG liability.[22] Automated patch-clamp electrophysiology is the gold standard for this assessment.
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Cells are captured on a microfluidic chip. A whole-cell patch-clamp configuration is established automatically.
-
Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG current.
-
Compound Application: Test compounds are applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[21]
-
Data Acquisition: The hERG current is measured before and after compound addition.
-
Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.
Section 4: Target Engagement and Selectivity
As the this compound scaffold is intended to act as a covalent inhibitor, likely targeting a kinase, it is essential to determine its potency and selectivity.
Kinase Inhibition Assay
Causality: To assess the primary pharmacodynamic activity of the analogs, a biochemical kinase assay is performed. This measures the direct inhibition of the target kinase's ability to phosphorylate its substrate.[23] A radiometric assay, which measures the transfer of ³²P from ATP to a substrate, is a highly sensitive and direct method.[24]
-
Reaction Setup: In a 96-well plate, combine the target kinase, a specific peptide or protein substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time.
-
Stop Reaction & Capture: Stop the reaction and spot the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Wash: Wash the paper extensively to remove unincorporated radiolabel.
-
Quantify: Measure the radioactivity on the paper using a scintillation counter.
-
Analysis: Determine the percent inhibition relative to a DMSO control and calculate the IC50 value.
Comparative Data Summary and Interpretation
The data from these assays must be integrated to build a holistic profile of each analog. The goal is to find a compound that balances high on-target potency with favorable ADME-Tox properties.
| Parameter | BT-ISO-01 (Parent) | BT-ISO-02 (+Me) | BT-ISO-03 (+Morpholine) | BT-ISO-04 (+CF₃) | Desired Profile |
| Potency | |||||
| Target Kinase IC₅₀ (nM) | 150 | 85 | 450 | 120 | < 100 nM |
| Physicochemical | |||||
| MW (Da) | 189.2 | 203.2 | 290.4 | 257.2 | < 500 |
| cLogP | 3.1 | 3.6 | 2.5 | 3.9 | 1 - 3 |
| Aq. Solubility (µM) | 25 | 15 | 250 | 20 | > 50 µM |
| Permeability | |||||
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 15.2 | 18.5 | 5.1 | 16.8 | > 10 |
| Efflux Ratio (B/A) | 1.2 | 1.3 | 1.1 | 1.4 | < 2 |
| Metabolism | |||||
| HLM Half-life (min) | 22 | 18 | 45 | > 60 | > 30 min |
| Safety | |||||
| HepG2 CC₅₀ (µM) | > 50 | > 50 | > 50 | > 50 | > 10x IC₅₀ |
| hERG IC₅₀ (µM) | 8.5 | 6.2 | > 30 | 12.1 | > 10 µM |
Analysis of the Analog Series:
-
BT-ISO-01 (Parent): Exhibits moderate potency and permeability but suffers from relatively rapid metabolic clearance and borderline hERG activity.
-
BT-ISO-02 (+Me): The lipophilic methyl group improved potency, likely through favorable interactions in the binding pocket. However, it also increased lipophilicity, slightly decreased solubility, worsened metabolic stability, and increased hERG liability. This demonstrates a common trade-off between potency and ADME properties.
-
BT-ISO-03 (+Morpholine): The addition of the polar morpholine group dramatically improved solubility and abolished hERG liability, as is common for basic amines that become protonated and cannot enter the channel. However, this came at the cost of significantly reduced permeability and target potency, likely due to the increased polarity and steric bulk.
-
BT-ISO-04 (+CF₃): The electron-withdrawing trifluoromethyl group had a beneficial effect. It maintained good potency and permeability while significantly improving metabolic stability. This is a classic medicinal chemistry strategy, as the C-F bond is strong, and the group can block a potential site of metabolism. While the hERG IC₅₀ is not as high as the morpholine analog, the >100-fold window between its target IC₅₀ and hERG IC₅₀ represents a promising safety margin.
Conclusion and Path Forward
Based on this comprehensive in vitro assessment, BT-ISO-04 emerges as the most promising lead candidate. It successfully balances high target potency with a much-improved metabolic stability profile and an acceptable therapeutic window over hERG inhibition. While BT-ISO-02 showed improved potency, its liabilities in metabolism and hERG make it a less attractive candidate. BT-ISO-03 represents an over-correction for solubility at the expense of the primary activity and permeability needed for an oral drug.
The systematic, multi-parameter approach detailed in this guide provides a robust framework for decision-making in early-stage drug discovery. By understanding the causal relationships between chemical structure and biological outcomes, research teams can more efficiently allocate resources, prioritize candidates with a higher likelihood of clinical success, and ultimately accelerate the delivery of novel therapeutics to patients.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
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Selvita. (n.d.). In Vitro ADME. Selvita.
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Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal.
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Singh, D. B. (2020). Target-based evaluation of 'drug-like' properties and ligand efficiencies. PubMed Central.
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
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Evotec. (n.d.). Caco-2 Permeability Assay. Cyprotex.
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WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
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Jean-Luc, R., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 200, 112290.
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protocols.io. (2023). MTT (Assay protocol). protocols.io.
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CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS.
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Anastassiadis, T., et al. (2011). A public resource of quantitative kinase inhibitor selectivity data. Nature Biotechnology, 29(11), 1039–1045.
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
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Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. Metrion Biosciences.
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Hubrecht, I. T., et al. (2018). Caco-2 cell permeability assays to measure drug absorption. Methods in Molecular Biology, 1858, 263-273.
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ChemicalBook. (2022). Synthesis of Benzothiophene. ChemicalBook.
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National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. Madame Curie Bioscience Database.
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da Silva, L. P., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1546.
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Safety Operating Guide
Navigating the Disposal of 1-Benzothiophen-5-yl Isocyanate: A Guide for the Research Professional
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of progress. However, the lifecycle of these materials extends beyond their immediate use, culminating in the critical, yet often overlooked, phase of disposal. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of 1-Benzothiophen-5-yl isocyanate, ensuring the safety of personnel and the preservation of our environment. Our focus is not merely on procedure, but on the underlying chemical principles that inform these essential safety measures.
Understanding the Hazard: The Dual-Personality of this compound
This compound presents a dual-faceted hazard profile, stemming from its constituent isocyanate group and the benzothiophene core. The isocyanate group (-N=C=O) is highly reactive, readily engaging with nucleophiles such as water, amines, and alcohols.[1] This reactivity is the cornerstone of its utility in synthesis but also the primary source of its hazardous nature. Uncontrolled reactions can lead to the rapid evolution of carbon dioxide gas, potentially causing pressure buildup in sealed containers.[1] Furthermore, isocyanates are potent sensitizers, capable of causing severe allergic reactions upon inhalation or skin contact, leading to asthma-like symptoms and dermatitis.[2][3]
The benzothiophene moiety, while generally less reactive than the isocyanate group, is a sulfur-containing aromatic heterocycle.[4] While specific toxicological data for this compound is limited, the general class of sulfur-containing aromatics warrants careful handling to avoid the generation of noxious sulfur oxides upon combustion.
Key Hazards Associated with this compound:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[5]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[5][6]
-
Reactivity: Reacts with water, alcohols, and amines, generating heat and carbon dioxide.[1]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes neutralization of the reactive isocyanate group. This protocol is designed to be a self-validating system, with clear checkpoints to ensure the safe and complete deactivation of the hazardous material.
I. Immediate Spill Management
In the event of a spill, immediate and decisive action is crucial to mitigate exposure and prevent the spread of contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[7]
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat or disposable coveralls, chemical-resistant gloves (neoprene or nitrile), and safety goggles or a face shield.[8] For larger spills, respiratory protection may be necessary.[6]
-
Contain the Spill: For liquid spills, dike the area with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[7][9] Do not use combustible materials like sawdust.[9] For solid spills, gently cover the material to prevent airborne dust.
-
Neutralize the Spill: Prepare a decontaminant solution. Two effective formulations are recommended:[7][10]
-
Formula 1 (Mild): 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, and 88-94.8% Water.
-
Formula 2 (Stronger): 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, and 90-94.8% Water. Note: Use this formula with enhanced ventilation due to ammonia vapors.
-
-
Apply Decontaminant: Gently apply the decontaminant solution to the spilled material, working from the outside in to minimize splashing. Allow sufficient contact time (at least 10-15 minutes) for the neutralization reaction to proceed. The reaction with water and amines will convert the isocyanate to a more stable urea derivative.
-
Collect and Package Waste: Using a non-sparking scoop or shovel, collect the absorbed and neutralized material into a clearly labeled, open-top container.[7] Crucially, do not seal the container immediately , as the neutralization reaction may continue to evolve carbon dioxide gas, leading to a dangerous pressure buildup.[7][9]
II. Decontamination of Equipment and Glassware
All equipment and glassware that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the contaminated items with a suitable organic solvent (e.g., acetone or ethyl acetate) to remove the bulk of the residual isocyanate. Collect this solvent rinse as hazardous waste.
-
Neutralization Soak: Immerse the rinsed items in one of the decontaminant solutions for at least 24 hours.[9] This extended contact time ensures the complete destruction of any remaining isocyanate.
-
Final Cleaning: After the neutralization soak, the items can be washed with standard laboratory detergent and water.
III. Disposal of Bulk and Contaminated Waste
The final stage of the disposal process involves the safe packaging and transfer of the neutralized waste for final disposal.
-
Waste Segregation: Keep the neutralized this compound waste separate from other waste streams.
-
Container Management: After a minimum of 48 hours of ventilation in a fume hood, the waste container can be loosely capped.[10] This allows for the dissipation of any residual carbon dioxide.
-
Labeling: Clearly label the waste container as "Neutralized this compound Waste" and include any other required hazard information according to your institution's and local regulations.
-
Final Disposal: Dispose of the waste through your institution's hazardous waste management program.[7] This will typically involve incineration by a licensed waste disposal contractor.[11]
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the decision-making process in the event of a this compound-related incident, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Quantitative Data for Decontamination
For clarity and ease of use, the formulations for the recommended decontamination solutions are summarized below.
| Component | Formula 1 (Mild Decontamination) | Formula 2 (Stronger Decontamination) |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia | - | 3-8% |
| Liquid Detergent | 0.2-2% | 0.2-2% |
| Water | to 100% | to 100% |
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By understanding the chemical principles behind the hazardous nature of this compound and adhering to a systematic, well-documented disposal protocol, researchers can ensure a safe working environment and minimize their environmental impact. This guide serves as a foundational resource, and it is imperative that all procedures are conducted in accordance with institutional guidelines and local regulations.
References
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available from: [Link]
-
Life Specialty Coatings. Isocyanate - SDS. Available from: [Link]
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Mastering the Safe Handling of 1-Benzothiophen-5-yl Isocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the incorporation of unique chemical moieties is paramount to innovation. 1-Benzothiophen-5-yl isocyanate, a key building block in the synthesis of novel therapeutics, presents both significant opportunities and considerable handling challenges. Its isocyanate group is highly reactive, and the benzothiophene core introduces specific electronic properties that must be understood to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the chemical principles that govern its reactivity.
Understanding the Hazard: The Reactivity of an Aromatic Isocyanate
This compound is an aromatic isocyanate. The isocyanate functional group (-N=C=O) is inherently reactive due to the electrophilic nature of the central carbon atom. This reactivity is the foundation of its synthetic utility, but also the source of its primary hazards. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electronic effects of the aromatic ring.[1][2][3]
The benzothiophene moiety in this compound is an electron-donating group.[4] This property can influence the reactivity of the isocyanate group, potentially making it more susceptible to nucleophilic attack compared to isocyanates attached to electron-withdrawing groups. This heightened reactivity underscores the need for stringent control measures to prevent unintended reactions.
The primary health risks associated with isocyanates are respiratory and dermal sensitization.[5] Inhalation of vapors or aerosols, as well as skin contact, can lead to allergic reactions, asthma, and other respiratory issues. Therefore, preventing exposure is the cornerstone of safe handling.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Respiratory Protection | A full-face respirator with organic vapor cartridges and P100 particulate filters. | Protects against inhalation of volatile isocyanate vapors and aerosols, which are primary routes of sensitization. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber. Double-gloving is recommended. | Prevents skin contact, a significant route of exposure that can lead to dermal sensitization. |
| Eye Protection | Chemical splash goggles and a face shield (if not using a full-face respirator). | Protects the eyes and face from splashes of the liquid chemical. |
| Body Protection | A disposable, chemical-resistant laboratory coat or coveralls. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Protocol: From Receipt to Reaction
A systematic and well-documented workflow is critical for the safe handling of this compound. The following diagram and step-by-step guide provide a framework for its use in a laboratory setting.
Waste Disposal Workflow
By adhering to these guidelines, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment. A thorough understanding of the chemical's reactivity, coupled with meticulous planning and execution of handling and disposal procedures, is the bedrock of responsible laboratory practice.
References
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Modulation of Properties inB[4]enzothieno[3,2-b]b[4]enzothiophene Derivatives through Sulfur Oxidation. MDPI. Available from: [Link]
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Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. Available from: [Link]
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Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. Available from: [Link]
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Effect of electron-withdrawing groups on photovoltaic performance of thiophene-vinyl-thiophene derivative and benzochalcogenadiazole based copolymers: A computational study. ResearchGate. Available from: [Link]
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Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. ResearchGate. Available from: [Link]
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Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. PubMed. Available from: [Link]
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Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Dongsen Chemicals. Available from: [Link]
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Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors. RSC Publishing. Available from: [Link]
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A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes S.Rajappa, V. K. Gumaste Adv.Heterocycl. Chem, 2013, 108, 1-161. ResearchGate. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
